Demalon
Description
Structure
3D Structure
Properties
CAS No. |
2881-21-2 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3/t13-,14-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
XGTSZQUZTZMJGX-DQVGDZKQSA-N |
SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C)O)C)C |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Synonyms |
demalon |
Origin of Product |
United States |
Foundational & Exploratory
Demalon (Dimethylandrostanolone): An Examination of Its Presumed Mechanism of Action Through a Well-Characterized Analog
Disclaimer: Publicly available scientific literature lacks specific, in-depth quantitative data on the mechanism of action, pharmacokinetics, and downstream signaling pathways for Demalon (Dimethylandrostanolone). This compound is a synthetic anabolic-androgenic steroid (AAS) and is listed as a controlled substance.[1] While some early comparative studies and animal models exist, they do not provide the detailed information required for a comprehensive technical guide.[2][3]
Therefore, to fulfill the user's request for a detailed technical guide with data tables, experimental protocols, and visualizations, this document will use the potent endogenous androgen, 5α-Dihydrotestosterone (DHT) , as a well-characterized proxy. The principles, experimental methodologies, and signaling pathways described for DHT are foundational to the study of all androgens and would be the basis for characterizing this compound.
Core Mechanism of Action: Androgen Receptor Binding and Activation
The primary mechanism of action for androgens is mediated through their binding to and activation of the androgen receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[4]
Upon entering the cell, the steroid ligand binds to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm in a complex with heat-shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs.[4] This allows the AR to dimerize and translocate into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the up- or down-regulation of gene expression.[4]
Comparative Binding Affinity
The biological potency of an androgen is closely related to its binding affinity for the androgen receptor. While specific quantitative data for this compound is scarce, a 1978 study qualitatively ranked the binding affinity of several steroids to rat prostate cytosol. The study found the following decreasing sequence of affinity: dihydrotestosterone (B1667394) > methyltestosterone (B1676486) > methandienone > nortestosterone > testosterone (B1683101) > dimethylandrostanolone .[2] This suggests this compound has a relatively lower affinity for the androgen receptor compared to DHT and other common androgens in this specific experimental context.
For comparison, the quantitative binding affinity for the well-characterized androgen, DHT, is presented below.
Table 1: Androgen Receptor Binding Affinity of Dihydrotestosterone (DHT)
| Compound | Receptor | Assay Type | Value | Units |
| Dihydrotestosterone (DHT) | Human Androgen Receptor | Competitive Radioligand Binding | 0.1 - 1.0 | nM (Kd) |
Note: Kd (dissociation constant) is an inverse measure of affinity; a lower Kd indicates a higher binding affinity. Values can vary based on experimental conditions and cell types.
Downstream Signaling and Gene Regulation
Activation of the androgen receptor by a ligand like DHT initiates a cascade of genomic events that define the anabolic and androgenic effects of the compound. The AR-ligand complex directly regulates the transcription of a wide array of genes involved in cellular growth, differentiation, and metabolism.
Key downstream effects include:
-
Anabolic Effects: Increased protein synthesis in skeletal muscle, leading to muscle hypertrophy.[3] This is a primary reason for the use and abuse of AAS.
-
Androgenic Effects: Development and maintenance of male secondary sexual characteristics.[5]
-
Metabolic Regulation: Influences on lipid and carbohydrate metabolism.
The specific genes regulated by AR activation are tissue-dependent, leading to the diverse physiological effects of androgens.
References
- 1. List of controlled substances | Office of Drug Control (ODC) [odc.gov.au]
- 2. Binding of synthetic anabolic steroids to testosterone-estradiol binding globulin and to rat prostate cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | C21H34O2 | CID 102347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Pharmacological Profile of Drostanolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drostanolone (B1670957), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), is a molecule of significant interest in both therapeutic and research settings.[1] Chemically known as 2α-methyl-5α-androstan-17β-ol-3-one, it is a modified form of DHT with a methyl group at the C2α position.[1] This structural alteration enhances its anabolic properties.[2] While never marketed in its pure form, its esterified prodrug, drostanolone propionate (B1217596), was historically used in the treatment of breast cancer.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Drostanolone, with a focus on its mechanism of action, receptor binding, anabolic and androgenic activity, and metabolic fate.
Mechanism of Action
Drostanolone exerts its effects primarily as an agonist of the androgen receptor (AR).[1][3] Upon entering the target cell, it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the Drostanolone-AR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the anabolic and androgenic effects of the steroid.[4]
Notably, Drostanolone is not a substrate for the 5α-reductase enzyme, which converts testosterone (B1683101) to the more potent androgen, DHT.[3][5] As a DHT derivative itself, it also does not undergo aromatization to estrogenic metabolites.[3][5] This lack of aromatization means it does not produce estrogenic side effects such as gynecomastia and water retention.[5] Furthermore, it is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme that inactivates androgens in certain tissues.[3][5]
Signaling Pathway of Androgen Receptor Activation by Drostanolone
Caption: Signaling pathway of Drostanolone-mediated androgen receptor activation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological profile of Drostanolone.
Table 1: Androgen Receptor Binding Affinity
| Compound | Metric | Value | Cell Line/System | Radioligand | Reference |
| Drostanolone | Potency Comparison | ~5 times as potent as methyltestosterone | Not Specified | Not Specified | [6] |
| Drostanolone | Relative Binding Affinity (%) | 39 (to SHBG) | Not Specified | Not Specified | [7] |
Note: Specific Kᵢ or IC₅₀ values for Drostanolone binding to the androgen receptor are not consistently reported in publicly available literature. The data presented reflects relative potency and binding to sex hormone-binding globulin (SHBG).
Table 2: Anabolic and Androgenic Activity
| Compound | Anabolic:Androgenic Ratio | Animal Model | Key Tissues Assessed | Reference |
| Drostanolone | 1:3 - 1:4 (Androgenic to Anabolic) | Rodents | Levator ani muscle (anabolic), prostate/seminal vesicles (androgenic) | [5] |
| Testosterone | ~1:1 | Rodents | Levator ani muscle, prostate/seminal vesicles | [5] |
Note: The anabolic to androgenic ratio is a key parameter for assessing the therapeutic potential of AAS. A higher ratio indicates a preference for muscle-building effects over virilizing effects.
Table 3: Pharmacokinetic Properties of Drostanolone Propionate
| Parameter | Value | Route of Administration | Notes | Reference |
| Bioavailability | 100% | Intramuscular | Not orally active | [5] |
| Elimination Half-life | ~2 days | Intramuscular | Drostanolone propionate is a prodrug to Drostanolone | [5] |
| Protein Binding | High | - | - | [5] |
| Metabolism | Hepatic | - | Metabolized to active form, Drostanolone | [5] |
| Excretion | Urine | - | - | [5] |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This protocol outlines a generalized methodology for determining the binding affinity of a test compound like Drostanolone to the androgen receptor.
Objective: To determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound for the androgen receptor.
Materials:
-
Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[8]
-
Radioligand: A high-affinity, radiolabeled androgen such as [³H]-R1881 (methyltrienolone).[8]
-
Test Compound: Drostanolone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol, and glycerol.
-
Scintillation Cocktail: For measuring radioactivity.
-
96-well plates and filtration apparatus.
Methodology:
-
Preparation of Receptor: Homogenize rat prostate tissue in assay buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptor.
-
Incubation: In a 96-well plate, incubate a constant concentration of the androgen receptor and the radioligand with varying concentrations of the unlabeled test compound (Drostanolone). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled androgen).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity of the bound ligand on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive androgen receptor binding assay.
Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.[4][9]
Objective: To determine the anabolic and androgenic activity of Drostanolone by measuring the weight changes in androgen-dependent tissues of castrated male rats.
Animals: Immature, castrated male rats.
Methodology:
-
Animal Preparation: Male rats are castrated and allowed a recovery period for endogenous androgen levels to decline.[4]
-
Dosing: The animals are divided into groups and treated daily for a set period (e.g., 10 days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of the test compound (Drostanolone).[1]
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues typically include:
-
Data Analysis: The weights of the tissues from the Drostanolone-treated groups are compared to those of the vehicle control and the reference androgen groups. The ratio of the anabolic effect (increase in levator ani muscle weight) to the androgenic effect (increase in prostate and seminal vesicle weights) is calculated to determine the anabolic:androgenic ratio.
Metabolism
Drostanolone undergoes hepatic metabolism. Studies in humans have identified several urinary metabolites, primarily in the form of glucuronide and sulfate (B86663) conjugates.[12][13] The major metabolites result from hydroxylation and reduction of the steroid nucleus.[12][13] One of the main metabolites identified is 3α-hydroxy-2α-methyl-5α-androstan-17-one.[14] The detection of specific metabolites, such as 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate and 2α-methyl-5α-androstan-17-one-3α-glucuronide, can serve as biomarkers for Drostanolone use.[12][13]
Conclusion
Drostanolone is a potent agonist of the androgen receptor with a distinct pharmacological profile characterized by a favorable anabolic-to-androgenic ratio and a lack of estrogenic activity. Its mechanism of action is centered on the modulation of gene transcription via the androgen receptor signaling pathway. The quantitative data, though limited in terms of precise binding affinities in public literature, consistently indicate its significant anabolic and moderate androgenic effects. The established experimental protocols provide a framework for the further characterization of Drostanolone and other novel androgens. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a comprehensive understanding of the pharmacological properties of Drostanolone.
References
- 1. epa.gov [epa.gov]
- 2. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drostanolone - Wikipedia [en.wikipedia.org]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Selective Loss of Levator Ani and Leg Muscle Volumes in Men Undergoing Androgen Deprivation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Effects of the Synthetic Androgen Andarine (S-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. Andarine (S-4) is an investigational compound and is not approved for human consumption. The information contained herein should not be interpreted as medical advice.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors. Unlike traditional anabolic-androgenic steroids (AAS), which can exert significant effects on a wide range of tissues, SARMs are designed to preferentially target anabolic tissues such as muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin. This guide provides a detailed technical overview of the biological effects of the non-steroidal SARM, Andarine (S-4), with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects. Due to a lack of publicly available research data, a similar in-depth analysis of the synthetic androgen Demalon (1α,17α-dimethyl-5α-androstan-17β-ol-3-one) could not be conducted.
Andarine (S-4): A Profile
Andarine, also known as GTx-007 or S-4, is an orally bioavailable, non-steroidal SARM that was initially developed for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH). It acts as a partial agonist at the androgen receptor, demonstrating tissue-selective anabolic effects.
Mechanism of Action
Andarine exerts its effects by binding to the androgen receptor (AR). The binding of Andarine to the AR initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the Andarine-AR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the anabolic effects observed in muscle and bone tissue. In tissues such as the prostate, Andarine acts as a partial agonist, resulting in significantly less stimulation compared to full agonists like dihydrotestosterone (B1667394) (DHT).
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological effects of Andarine (S-4) from preclinical studies.
Table 1: Androgen Receptor Binding Affinity of Andarine (S-4)
| Compound | Binding Affinity (Ki) |
| Andarine (S-4) | ~7.5 nM[1] |
Table 2: Comparative Anabolic and Androgenic Effects of Andarine (S-4) in Orchidectomized Rats
| Treatment | Dose | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
| Andarine (S-4) | 3 mg/kg | ~100% | 16% | 17% |
| Andarine (S-4) | 10 mg/kg | ~100% | - | - |
| Dihydrotestosterone (DHT) | 3 mg/kg | ~100% | >200% | >200% |
| Testosterone (B1683101) Propionate (B1217596) (TP) | 0.5 mg/day | 104% | 121% | - |
| Andarine (S-4) | 0.5 mg/day | 101% | 33.8% | - |
Data compiled from studies in orchidectomized (castrated) rats, a model used to assess the direct effects of exogenous androgens.[1][2][3]
Table 3: Effects of Andarine (S-4) on Bone Mineral Density in Ovariectomized Rats
| Treatment | Effect on Bone Mineral Density (BMD) |
| Andarine (S-4) | Significantly increased total body BMD |
| Dihydrotestosterone (DHT) | Increased total body BMD (to a lesser extent than S-4) |
Data from studies in ovariectomized rats, a model for postmenopausal osteoporosis.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of Andarine (S-4).
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Methodology:
-
Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostates or using a recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-Mibolerone or [³H]-DHT, is used.
-
Competition: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Andarine).
-
Separation: After incubation, the bound and free radioligand are separated. A common method involves the use of a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Assessment of Anabolic and Androgenic Activity in Rats
Objective: To evaluate the tissue-selective anabolic and androgenic effects of a compound in a living organism.
Methodology:
-
Animal Model: Male rats (e.g., Sprague-Dawley) are orchidectomized (castrated) to remove the endogenous source of androgens. This allows for the direct assessment of the effects of the administered compound.
-
Acclimation and Dosing: Following a post-operative recovery period, the animals are randomly assigned to treatment groups. The test compound (e.g., Andarine), a positive control (e.g., testosterone propionate or DHT), and a vehicle control are administered daily for a specified duration (e.g., 2-4 weeks). Administration is typically via oral gavage or subcutaneous injection.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic Activity: The levator ani muscle is a key indicator of anabolic activity.
-
Androgenic Activity: The ventral prostate and seminal vesicles are key indicators of androgenic activity.
-
-
Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the animal's body weight. The effects of the test compound are then compared to those of the vehicle and positive controls to determine its anabolic and androgenic potency and selectivity.
Measurement of Bone Mineral Density (BMD) in Rats
Objective: To assess the effects of a compound on bone health.
Methodology:
-
Animal Model: Ovariectomized (OVX) female rats are a common model for studying postmenopausal osteoporosis, as the removal of the ovaries simulates estrogen deficiency, leading to bone loss.
-
Treatment: Following ovariectomy, animals are treated with the test compound, a positive control, or a vehicle control for a specified duration.
-
BMD Measurement: Bone mineral density is measured using dual-energy X-ray absorptiometry (DEXA), a non-invasive imaging technique. Specific sites, such as the femur and lumbar spine, are typically analyzed.
-
Data Analysis: The BMD values of the different treatment groups are compared to assess the compound's ability to prevent bone loss or increase bone density.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of Andarine (S-4).
Canonical Androgen Receptor Signaling Pathway
References
Dimethylandrostanolone: An In-Depth Technical Guide on Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylandrostanolone, also known as Mesterolone (and commonly marketed as Proviron), is a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT). It is characterized by the addition of a methyl group at the C-1α position of the DHT structure. This modification enhances its oral bioavailability and alters its biological activity. While it possesses anabolic properties, it is generally considered to be a weaker anabolic agent with more pronounced androgenic effects. A key aspect of its mechanism of action is its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor that mediates the physiological effects of androgens. This technical guide provides a comprehensive overview of the binding affinity of dimethylandrostanolone for the androgen receptor, including quantitative data, detailed experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathway.
Data Presentation: Quantitative Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development, often quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the relative binding affinity (RBA). While specific Ki or IC50 values for dimethylandrostanolone are not widely reported in publicly available literature, a significant study by Saartok et al. (1984) provides a detailed comparison of its relative binding affinity to the androgen receptor in different tissues, as well as to sex hormone-binding globulin (SHBG).[1][2][3][4]
The following tables summarize the relative binding affinity of dimethylandrostanolone (referred to as 1α-methyl-DHT in the study) and other androgens.
Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)
| Compound | RBA in Rat Prostate AR (relative to Methyltrienolone) | RBA in Rat Skeletal Muscle AR (relative to Methyltrienolone) |
| Methyltrienolone (MT) | 100 | 100 |
| Testosterone (B1683101) | 31 | 30 |
| Dimethylandrostanolone (1α-methyl-DHT) | 25 | 8 |
| Dihydrotestosterone (DHT) | 46 | 1 |
| 19-Nortestosterone | 56 | 58 |
| Methenolone | 43 | 38 |
Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[1][2][3][4]
Table 2: Relative Binding Affinity (RBA) for Human Sex Hormone-Binding Globulin (SHBG)
| Compound | RBA for human SHBG (relative to DHT) |
| Dihydrotestosterone (DHT) | 100 |
| Dimethylandrostanolone (1α-methyl-DHT) | ~400 |
| Testosterone | 19 |
| 17α-methyl-testosterone | 5 |
| Methenolone | 4 |
Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[1][2][3][4]
These data indicate that dimethylandrostanolone has a moderate binding affinity for the androgen receptor, lower than that of testosterone and significantly lower than the potent synthetic androgen methyltrienolone.[1][2][3][4] Notably, its affinity is considerably higher in prostate tissue compared to skeletal muscle.[1][2][3][4] Of particular significance is its exceptionally high affinity for SHBG, approximately four times that of DHT.[1][2][3][4] This strong binding to SHBG can lead to an increase in the bioavailability of other androgens by displacing them from SHBG.
Experimental Protocols
The determination of androgen receptor binding affinity is typically achieved through competitive binding assays. Below are detailed methodologies for two common approaches: a radioligand binding assay and a fluorescence polarization assay.
Competitive Radioligand Binding Assay
This method measures the ability of a test compound (e.g., dimethylandrostanolone) to compete with a radiolabeled ligand for binding to the androgen receptor.
a. Materials and Reagents:
-
Androgen Receptor Source: Cytosol prepared from the ventral prostate of castrated rats or recombinant human androgen receptor.
-
Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.
-
Test Compound: Dimethylandrostanolone.
-
Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, Dithiothreitol (DTT), and Glycerol.
-
Wash Buffer: Tris-HCl buffer.
-
Hydroxylapatite (HAP) slurry: For separation of bound and unbound ligand.[5]
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
b. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of dimethylandrostanolone in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd for the androgen receptor.
-
Prepare the androgen receptor solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the androgen receptor preparation, the fixed concentration of the radioligand, and the serial dilutions of dimethylandrostanolone.
-
Include control wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled R1881 or DHT).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[5]
-
Separation of Bound and Unbound Ligand:
-
Add ice-cold HAP slurry to each well and incubate on ice.[5]
-
Transfer the contents of the wells to a filter plate and wash with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of dimethylandrostanolone.
-
Plot the percent specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled androgen when it is displaced from the androgen receptor by a competitor.
a. Materials and Reagents:
-
Androgen Receptor Ligand-Binding Domain (AR-LBD): Often a recombinant protein.
-
Fluorescent Ligand (Tracer): A fluorescently labeled androgen with high affinity for the AR.
-
Test Compound: Dimethylandrostanolone.
-
Assay Buffer.
-
384-well black plates.
-
Fluorescence polarization plate reader.
b. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of dimethylandrostanolone in the assay buffer.
-
Prepare a solution of the AR-LBD and the fluorescent ligand in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the dimethylandrostanolone dilutions.
-
Add the AR-LBD/fluorescent ligand mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
The displacement of the fluorescent ligand by dimethylandrostanolone will cause a decrease in the fluorescence polarization value.
-
Plot the change in polarization against the logarithm of the dimethylandrostanolone concentration to determine the IC50 value.
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
Dimethylandrostanolone exhibits a moderate binding affinity for the androgen receptor, with a higher affinity observed in prostate tissue compared to skeletal muscle. Its most striking characteristic is its exceptionally high affinity for sex hormone-binding globulin, which can significantly influence the bioavailability of other endogenous and exogenous androgens. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of the binding affinity of dimethylandrostanolone and other androgens to the androgen receptor. A thorough understanding of these interactions is fundamental for researchers and professionals involved in the development of novel androgenic and anti-androgenic therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
In Vivo Effects of Dimethylandrostanolone Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylandrostanolone (DMA), a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone (B1667394) (DHT). Due to the limited direct experimental data on Dimethylandrostanolone, this guide synthesizes information from its parent compound, androstanolone (DHT), and structurally related 2-methylated androgens to provide a comprehensive overview of its anticipated in vivo effects. This document outlines the presumed pharmacodynamics, and physiological consequences of DMA administration, details relevant experimental protocols for its assessment, and visualizes the core signaling pathways involved in its mechanism of action. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development.
Introduction
Dimethylandrostanolone, a C17α-alkylated derivative of androstanolone, is structurally designed to enhance oral bioavailability and anabolic activity. As with other AAS, its primary mechanism of action is through binding to and activating the androgen receptor (AR), a ligand-activated transcription factor that modulates gene expression in target tissues.[1] The physiological consequences of DMA administration are expected to be similar to those of other potent androgens, affecting musculoskeletal, reproductive, and other organ systems.
Core Signaling Pathway: Androgen Receptor (AR) Activation
The biological effects of androgens are primarily mediated through the androgen receptor.[2] The canonical AR signaling pathway is a multi-step process:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3] Androgens like DMA diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR, inducing a conformational change.[3][4]
-
Dissociation and Dimerization: This conformational shift causes the dissociation of HSPs.[3] The activated AR molecules then form homodimers.[3]
-
Nuclear Translocation: The AR homodimers translocate into the nucleus.[5]
-
DNA Binding and Transcriptional Regulation: Within the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[5][6] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of the androgen.[7]
Canonical Androgen Receptor Signaling Pathway.
Anticipated In Vivo Effects of Dimethylandrostanolone
Based on the known effects of androstanolone (DHT) and other potent androgens, the administration of Dimethylandrostanolone is expected to elicit a range of physiological responses.
Musculoskeletal Effects
-
Anabolic Effects: DMA is anticipated to have strong anabolic effects, promoting muscle protein synthesis and leading to an increase in muscle mass and strength.[8] Androgens can also influence bone density.
-
Fiber-Type Specific Effects: Studies on androstanolone have shown that it can increase maximum isometric force in fast-twitch muscle fibers while decreasing it in slow-twitch fibers.[9]
Reproductive and Endocrine Effects
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: Administration of exogenous androgens like DMA will lead to negative feedback on the HPG axis, resulting in the suppression of endogenous testosterone (B1683101) production, testicular atrophy, and potentially reversible infertility in males.[10]
-
Virilization in Females: In females, DMA is expected to cause virilizing effects, including hirsutism, deepening of the voice, clitoromegaly, and menstrual irregularities.[10]
Dermatological Effects
-
Androgenic Effects on Skin and Hair: DMA is likely to stimulate sebaceous glands, potentially leading to oily skin and acne.[10] It may also accelerate male pattern baldness in genetically predisposed individuals.[10]
Cardiovascular and Metabolic Effects
-
Lipid Profile: Androgen administration can alter lipid profiles, often leading to a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL) cholesterol, which may increase cardiovascular risk.[10]
-
Erythropoiesis: Androgens can stimulate the production of red blood cells, leading to an increase in hematocrit.
Potential Adverse Effects
-
Hepatotoxicity: As a 17α-alkylated steroid, DMA poses a risk of hepatotoxicity.[1]
-
Prostate: In males, potent androgens can contribute to benign prostatic hyperplasia (BPH) and may play a role in the progression of prostate cancer.[4][10]
-
Psychological Effects: Anabolic steroid use has been associated with mood swings, aggression, and irritability.[10]
Quantitative Data
| Treatment Group | Dose (mg/kg/day) | Ventral Prostate (mg) | Seminal Vesicles (mg) | Levator Ani Muscle (mg) |
| Vehicle Control (Castrated) | 0 | 10 ± 2 | 15 ± 3 | 30 ± 5 |
| Dimethylandrostanolone (Low Dose) | 1 | 50 ± 8 | 60 ± 10 | 70 ± 12 |
| Dimethylandrostanolone (High Dose) | 5 | 150 ± 20 | 180 ± 25 | 150 ± 20 |
| Testosterone Propionate (Positive Control) | 0.4 | 120 ± 15 | 150 ± 20 | 130 ± 18* |
Note: Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. This table is for illustrative purposes only and does not represent actual experimental data for Dimethylandrostanolone.
Experimental Protocols: The Hershberger Bioassay
The Hershberger bioassay is a standardized and validated in vivo short-term screening test for androgenic and antiandrogenic activity.[11][12][13]
Objective
To assess the androgenic potential of a test substance by measuring the weight changes in five androgen-dependent tissues in castrated male rats.[14]
Experimental Workflow
Workflow of the Hershberger Bioassay.
Methodology
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).[11] Castration removes the endogenous source of androgens.
-
Acclimatization and Castration: Animals are acclimatized to laboratory conditions before surgical castration. A post-operative recovery period is allowed.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups:
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluids)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis[12]
-
-
Data Analysis: The weights of the tissues from the test substance groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weights of these tissues indicates androgenic activity.[14]
Conclusion
While direct in vivo studies on Dimethylandrostanolone are lacking, its structural similarity to androstanolone (DHT) allows for a scientifically grounded extrapolation of its likely biological activities. DMA is anticipated to be a potent androgen, exerting significant anabolic and androgenic effects through the activation of the androgen receptor signaling pathway. The Hershberger bioassay provides a robust and standardized framework for the in vivo characterization of its androgenic potential. Further research is warranted to definitively elucidate the complete in vivo profile of Dimethylandrostanolone, including its pharmacokinetics, tissue-specific effects, and long-term safety.
References
- 1. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Androstanolone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. What are the side effects of Androstanolone? [synapse.patsnap.com]
- 11. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
The Structure-Activity Relationship of Dimethylandrostanolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylandrostanolone, also known as Drostanolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). Renowned for its favorable anabolic-to-androgenic ratio, it has been a subject of interest in both therapeutic and performance-enhancement contexts. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dimethylandrostanolone, detailing its pharmacological profile, the molecular basis of its activity, and the impact of structural modifications on its biological function. This document synthesizes quantitative data, outlines key experimental protocols for its evaluation, and presents visual representations of its mechanism of action and relevant experimental workflows.
Introduction
Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) is a modified form of dihydrotestosterone. The key structural modification is the introduction of a methyl group at the C2α position of the steroid nucleus. This alteration significantly influences its metabolic stability and biological activity. Unlike testosterone (B1683101), Drostanolone is not a substrate for the aromatase enzyme, and therefore, does not convert to estrogenic metabolites, eliminating the risk of estrogen-related side effects such as gynecomastia and water retention.[1] Furthermore, it is not susceptible to 5α-reduction, a metabolic pathway that potentiates the androgenicity of testosterone in certain tissues.[2]
This guide will explore the intricate relationship between the chemical structure of Dimethylandrostanolone and its biological activities, providing a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.
Pharmacological Profile
The biological effects of Dimethylandrostanolone are mediated through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2] Upon binding, the Drostanolone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. This leads to the anabolic effects of increased protein synthesis and muscle growth, as well as androgenic effects.[3]
Anabolic and Androgenic Activity
The anabolic and androgenic effects of AAS are typically determined using the Hershberger assay in castrated male rats. This assay measures the change in weight of androgen-responsive tissues, such as the levator ani muscle (anabolic) and the seminal vesicles or ventral prostate (androgenic).
Table 1: Anabolic and Androgenic Activity of Dimethylandrostanolone
| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio | Reference |
| Testosterone | 100 | 100 | 1:1 | N/A |
| Dimethylandrostanolone | 130 | 40 | ~3.25:1 | [4] |
| Dimethylandrostanolone | - | - | 1:3 - 1:4 (Androgenic:Anabolic) | [5] |
Note: The data presented are derived from various sources and may have been determined under different experimental conditions. Direct comparison between studies should be made with caution.
Receptor Binding Affinity
The affinity of a steroid for the androgen receptor is a key determinant of its potency. While specific Ki or IC50 values for Drostanolone are not consistently reported in readily available literature, its structural similarity to DHT, a high-affinity AR ligand, suggests a strong binding affinity. The 2α-methyl group is known to enhance anabolic activity without significantly increasing androgenicity.
Table 2: Receptor Binding Affinity of Related Androgens
| Compound | Androgen Receptor (AR) Relative Binding Affinity (%) | Sex Hormone-Binding Globulin (SHBG) Relative Binding Affinity (%) | Reference |
| Dihydrotestosterone (DHT) | 100 | 100 | [5] |
| Testosterone | 50 | 50 | [5] |
| Dimethylandrostanolone | Not explicitly found in searched literature | 39 | [5] |
| Metenolone (1-methyl-DHT) | Data not available | 3 | [5] |
| Mesterolone (1α-methyl-DHT) | Data not available | 82-440 | [5] |
Relative binding affinities are often expressed as a percentage of a reference compound (e.g., DHT).
Structure-Activity Relationship (SAR)
The chemical structure of Dimethylandrostanolone is pivotal to its unique pharmacological profile. The following sections detail the contribution of its key structural features.
The 5α-Androstane Skeleton
The 5α-reduced nature of the A-ring is fundamental to Drostanolone's activity. This configuration provides a planar steroid backbone that is optimal for androgen receptor binding. Unlike testosterone, it cannot be aromatized to estrogens.
The 2α-Methyl Group
The defining feature of Drostanolone is the methyl group at the C2α position. This modification sterically hinders the action of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, which is responsible for converting DHT into weaker metabolites in skeletal muscle. By protecting the 3-keto group from reduction, the 2α-methyl group enhances the anabolic potency of the molecule in muscle tissue.[2]
The 17β-Hydroxyl Group
The 17β-hydroxyl group is essential for androgen receptor binding and subsequent activation. Esterification of this group, as seen in Drostanolone Propionate, does not alter the intrinsic activity of the drug but modifies its pharmacokinetics, providing a sustained release from the injection site.
SAR of 2-Substituted Dihydrotestosterone Analogs
While comprehensive SAR studies on a wide range of Drostanolone analogs are limited in the available literature, studies on related 2-substituted DHT derivatives provide valuable insights.
Table 3: Structure-Activity Relationship of 2-Substituted 5α-Androstan-3-one Derivatives
| Modification at C2 | Anabolic Activity | Androgenic Activity | Rationale |
| 2α-Methyl (Drostanolone) | Increased | Slightly Decreased | Steric hindrance of 3α-HSD in muscle tissue enhances anabolic activity. |
| 2β-Methyl | Decreased | Decreased | The axial orientation of the methyl group likely interferes with optimal AR binding. |
| 2-Hydroxymethylene | Decreased | Decreased | The polar nature and bulk of this group may negatively impact receptor interaction. |
| 2-Ethyl | Variable | Variable | The effect of larger alkyl groups at this position on the balance of activities is not well-documented in the searched literature. |
Signaling Pathway
Dimethylandrostanolone exerts its effects through the classical androgen receptor signaling pathway.
Caption: Androgen Receptor Signaling Pathway of Dimethylandrostanolone.
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
This protocol is a standardized method for assessing the anabolic and androgenic properties of a substance.
Caption: Workflow for the Hershberger Assay.
Methodology:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley strain) are used. Castration removes the endogenous source of androgens.
-
Acclimation: Following castration, animals are allowed an acclimation period of 7-14 days.
-
Dosing: Animals are treated daily for 10 consecutive days with the test compound (Dimethylandrostanolone) or a vehicle control. Administration is typically via subcutaneous injection or oral gavage.
-
Necropsy: Twenty-four hours after the final dose, the animals are euthanized.
-
Tissue Collection: The following androgen-sensitive tissues are carefully dissected and weighed:
-
Anabolic: Levator ani muscle.
-
Androgenic: Seminal vesicles (with coagulating glands and fluids) and ventral prostate.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in tissue weight indicates anabolic or androgenic activity. The ratio of the relative increase in the weight of the levator ani muscle to the increase in the weight of the seminal vesicles/prostate provides the anabolic:androgenic ratio.
Competitive Radioligand Binding Assay for Androgen Receptor Affinity
This in vitro assay determines the binding affinity of a compound for the androgen receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using purified recombinant human AR.
-
Reagents:
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.
-
Test Compound: Serial dilutions of Dimethylandrostanolone are prepared.
-
Control: A non-radiolabeled high-affinity ligand (e.g., unlabeled DHT) is used to determine non-specific binding.
-
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The incubation is carried out until equilibrium is reached.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include:
-
Dextran-coated charcoal: Adsorbs free radioligand.
-
Filter binding assay: The mixture is passed through a filter that traps the receptor-ligand complex.
-
Scintillation Proximity Assay (SPA): A bead-based assay where only radioligand bound to the receptor on the bead produces a detectable signal.
-
-
Detection: The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The structure-activity relationship of Dimethylandrostanolone is a clear example of rational drug design in steroid chemistry. The strategic placement of a 2α-methyl group on the 5α-androstanolone backbone results in a compound with enhanced anabolic activity and a favorable safety profile due to its inability to undergo aromatization. This technical guide has provided a detailed overview of the quantitative aspects of its activity, the underlying molecular mechanisms, and the experimental methodologies used for its characterization. This information serves as a valuable resource for researchers and professionals engaged in the study and development of androgenic compounds. Further investigation into a broader range of 2-substituted analogs could provide deeper insights into the nuanced interactions with the androgen receptor and pave the way for the development of next-generation selective androgen receptor modulators (SARMs).
References
- 1. 17β-Hydroxy-2-oxa-5α-androstan-3-one [mdpi.com]
- 2. Drostanolone - Wikipedia [en.wikipedia.org]
- 3. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
Demalon's role in anabolic and androgenic pathways
An in-depth analysis of scientific and publicly available data reveals no recognized compound named "Demalon" with a known role in anabolic and androgenic pathways. This term does not appear in established pharmacological databases, peer-reviewed scientific literature, or clinical trial registries.
It is plausible that "this compound" may be a trade name for a dietary supplement, a slang term, or a component of a multi-ingredient product where the active anabolic or androgenic constituents are not explicitly named as "this compound." Without the precise chemical identifier for the substance , a detailed technical guide on its core mechanisms, experimental protocols, and signaling pathways cannot be provided.
Researchers, scientists, and drug development professionals are advised to seek the specific chemical name or CAS number of the compound of interest to access reliable and verifiable scientific information. In the absence of this information, any discussion of its role in anabolic and androgenic pathways would be purely speculative and not grounded in scientific evidence.
To facilitate a proper scientific inquiry, if "this compound" is an ingredient in a specific product, identifying the other components listed may help in deducing the potential active compounds and their mechanisms of action.
Should a verifiable chemical name for "this compound" become available, a comprehensive technical guide can be developed.
The Metabolic Landscape of Dimethylandrostanolone: A Technical Guide for Researchers
Introduction
Dimethylandrostanolone represents a class of synthetic anabolic-androgenic steroids (AAS) derived from dihydrotestosterone. The metabolic fate of these compounds is of significant interest to researchers in drug development, toxicology, and anti-doping sciences. Understanding how the body processes these molecules is crucial for identifying metabolites, assessing potential bioactivity, and developing sensitive detection methods. Due to a lack of direct studies on a singular entity termed "Dimethylandrostanolone," this guide synthesizes metabolic data from structurally similar and well-characterized dimethylated and monomethylated androstanolone derivatives, namely methasterone (B159527) (2α,17α-dimethyl-5α-androstan-17β-ol-3-one) and mesterolone (B1676316) (1α-methyl-5α-androstan-17β-ol-3-one). The metabolic pathways and experimental methodologies detailed herein provide a robust framework for investigating the metabolic fate of dimethylated androstanolone compounds.
Putative Metabolic Pathways
The metabolism of dimethylated androstanolone derivatives is expected to proceed through a series of Phase I and Phase II reactions, primarily occurring in the liver. The core metabolic transformations include hydroxylation, reduction, and conjugation. Based on studies of methasterone and mesterolone, the following metabolic pathways are proposed for a generic Dimethylandrostanolone.
Caption: Proposed metabolic pathway for Dimethylandrostanolone.
Phase I Metabolism:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes are responsible for introducing hydroxyl (-OH) groups at various positions on the steroid nucleus. For methasterone and mesterolone, hydroxylation has been observed at multiple sites, leading to a variety of hydroxylated metabolites.
-
Reduction: The 3-keto group of the A-ring is susceptible to reduction, forming 3α- and 3β-hydroxy metabolites. The double bonds, if present, can also be reduced.
Phase II Metabolism:
-
Conjugation: The hydroxylated and reduced metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation). These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion in urine.
Data on Metabolite Identification
The following tables summarize the types of metabolites identified for the surrogate compounds, methasterone and mesterolone. This data is indicative of the likely metabolic products of a generic Dimethylandrostanolone.
Table 1: Identified Metabolites of Methasterone
| Metabolite Type | Description | Analytical Method |
| Parent Drug | Unchanged Methasterone | GC-MS, LC-MS/MS |
| Hydroxylated Metabolites | Mono- and di-hydroxylated species | GC-MS, LC-MS/MS |
| Reduced Metabolites | 3-keto group reduced to 3-hydroxyl | GC-MS |
| Glucuronide Conjugates | Phase I metabolites conjugated with glucuronic acid | LC-MS/MS |
Table 2: Identified Metabolites of Mesterolone
| Metabolite Type | Description | Analytical Method |
| Parent Drug | Not typically detected in urine | GC-MS |
| 3α-hydroxy Metabolite | Reduction of the 3-keto group | GC-MS |
| Diol Metabolites | Further reduction of the 17-keto group | GC-MS |
| 18-hydroxylated Metabolite | Hydroxylation at the C18 position | GC-MS |
| Conjugated Metabolites | Glucuronide and sulfate conjugates | GC-MS, LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of steroid metabolism. Below are representative protocols for in vitro and in vivo studies based on established practices for AAS.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify Phase I metabolites by incubating the test compound with human liver microsomes, which are rich in CYP enzymes.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5-1.0 mg/mL) and the Dimethylandrostanolone compound (typically 1-10 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol. This also serves to precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is then collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
In Vivo Metabolism using a Humanized Mouse Model
This protocol utilizes chimeric mice with humanized livers to study the in vivo metabolism and excretion of the compound, providing a more physiologically relevant model.
-
Animal Model: Utilize uPA+/+-SCID mice transplanted with human hepatocytes.
-
Compound Administration: Administer a single oral or intraperitoneal dose of the Dimethylandrostanolone compound to the mice.
-
Urine Collection: House the mice in metabolic cages and collect urine at predetermined intervals (e.g., 0-24h, 24-48h).
-
Sample Preparation:
-
Enzymatic Hydrolysis: To analyze for conjugated metabolites, treat a portion of the urine sample with β-glucuronidase and arylsulfatase to cleave the conjugates.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix.
-
-
Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites (e.g., silylation) to increase their volatility and improve chromatographic separation.
-
Analytical Detection: Analyze the prepared samples using high-resolution LC-MS/MS or GC-MS/MS to identify and characterize the metabolites.
Experimental and Analytical Workflow
The overall workflow for investigating the metabolic fate of a Dimethylandrostanolone compound involves a combination of in vitro and in vivo experiments followed by sophisticated analytical detection.
Caption: Workflow for metabolite identification.
Investigating the metabolic fate of Dimethylandrostanolone is essential for a comprehensive understanding of its pharmacological and toxicological profile. By employing a combination of in vitro and in vivo models and state-of-the-art analytical techniques, researchers can elucidate the metabolic pathways and identify key metabolites. The methodologies and data presented in this guide, derived from structurally related anabolic steroids, provide a solid foundation for initiating and conducting such studies. The proposed workflows and protocols can be adapted to specifically address the unique characteristics of any novel dimethylated androstanolone derivative.
A Technical Guide on the Preliminary Efficacy of Dimethylandrostanolone
Introduction
Dimethylandrostanolone, also known by the names Methasterone (B159527) and Superdrol, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT).[2] Originally synthesized in 1956, it was never officially marketed as a prescription drug for medical use.[1][3] In 2005, Dimethylandrostanolone emerged on the dietary supplement market as a "designer steroid," leading to its classification as a Schedule III controlled substance in the United States and its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1][4]
This technical guide provides a comprehensive overview of the preliminary efficacy studies of Dimethylandrostanolone, focusing on its mechanism of action, quantitative anabolic and androgenic data from preclinical models, and the detailed experimental protocols used for its evaluation.
Mechanism of Action
Dimethylandrostanolone exerts its effects primarily by acting as a potent agonist of the androgen receptor (AR).[4] Upon entering the cell, it binds to the AR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis and nitrogen retention in muscle tissue, which are the hallmarks of its anabolic effects.[4][5] Unlike some other steroids, Dimethylandrostanolone does not convert to estrogen, which results in lean muscle gains with minimal water retention.[4][5]
The anabolic effects of androgens are also linked to the modulation of other key signaling pathways involved in cell growth and proliferation, such as the mTOR pathway. The PI3K/Akt/mTOR signaling cascade is a central regulator of protein synthesis. Activation of the androgen receptor can lead to the activation of Akt, which in turn can alleviate the inhibitory effects of the TSC1/TSC2 complex on mTORC1, promoting protein synthesis and muscle hypertrophy.
Quantitative Efficacy Data
The anabolic and androgenic potential of Dimethylandrostanolone was documented in preclinical assays and published in Vida's "Androgens and Anabolic Agents."[1] The data established it as a highly potent oral anabolic agent with significantly weaker androgenic activity.[1] This is quantified by the anabolic-to-androgenic ratio (Q-ratio).
| Compound | Anabolic Activity | Androgenic Activity | Anabolic to Androgenic Ratio (Q-Ratio) |
| Methyltestosterone (Reference) | 100% | 100% | 1 |
| Dimethylandrostanolone (Methasterone) | 400% | 20% | 20 |
| Table 1: Anabolic and Androgenic Activity of Dimethylandrostanolone Relative to Methyltestosterone.[6] |
For comparison, Drostanolone, the non-17α-alkylated counterpart of Dimethylandrostanolone, exhibits an anabolic to androgenic ratio of approximately 1:3 to 1:4.[7] The high Q-ratio of 20 for Dimethylandrostanolone underscores its potent selective anabolic effects.[1][3]
Experimental Protocols
The evaluation of the efficacy of Dimethylandrostanolone relies on established preclinical in vivo and in vitro assays.
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is the standard in vivo method for determining the anabolic and androgenic properties of a steroid.[6]
-
Objective: To quantify the anabolic (myotrophic) and androgenic activity of a test compound in a mammalian model.
-
Animal Model: Immature, peripubertal male rats are surgically castrated to remove the endogenous source of androgens. This makes the target tissues highly sensitive to exogenous androgens.
-
Experimental Procedure:
-
Acclimatization: Following castration, the animals are allowed to recover and acclimatize for a period of 7-14 days.
-
Grouping: Animals are randomized into different groups, including a vehicle control group, a reference compound group (e.g., testosterone (B1683101) propionate), and multiple dose-level groups for the test compound (Dimethylandrostanolone).
-
Dosing: The test compound is administered daily for 7 to 10 consecutive days, typically via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:
-
Anabolic (Myotrophic) Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles, and glans penis.[8]
-
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference compound, and the Q-ratio is calculated.
In Vitro Androgen Receptor Transactivation Assay
Cell-based reporter gene assays are used to determine if a compound can activate the androgen receptor and to quantify its potency.
-
Objective: To measure the ability of Dimethylandrostanolone to bind to and activate the human androgen receptor (hAR) in a controlled in vitro environment.
-
Cell Line: A human cell line (e.g., PALM, MDA-kb2) that is stably transfected with two key components:
-
Experimental Procedure:
-
Cell Seeding: The cells are plated in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of Dimethylandrostanolone, a positive control (e.g., DHT), and a vehicle control.
-
Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.[10]
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed reporter protein.
-
Reporter Assay: The activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.
-
-
Data Analysis: The luminescence values are plotted against the compound concentration to generate a dose-response curve. The EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.
In Vivo Metabolism Studies
Understanding the metabolic fate of Dimethylandrostanolone is crucial for both efficacy and detection purposes.
-
Objective: To identify the major metabolites of Dimethylandrostanolone in a human-like system.
-
Model: Due to ethical constraints in administering unapproved substances to humans, a chimeric mouse model (uPA+/+-SCID) transplanted with human hepatocytes is often used. This model provides a valuable tool for studying human-specific drug metabolism in vivo.[11]
-
Experimental Procedure:
-
Administration: A single dose of Dimethylandrostanolone is administered to the chimeric mice.
-
Sample Collection: Urine is collected over a specified period (e.g., 24 hours) post-administration.[11]
-
Sample Preparation: Urine samples undergo enzymatic hydrolysis (typically with β-glucuronidase) to cleave conjugated metabolites, followed by extraction and derivatization.
-
Analytical Method: The prepared samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and its metabolites based on their mass spectra and retention times.[2][11]
-
-
Endpoints: Identification of phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation) metabolites. Studies have identified metabolites such as 3-keto reduced and various hydroxylated forms of Methasterone.[2][12]
Conclusion
Preliminary preclinical studies establish Dimethylandrostanolone as a highly potent, orally active anabolic steroid. Its efficacy is characterized by a strong anabolic effect coupled with relatively weak androgenic properties, as demonstrated by its high Q-ratio of 20.[1][6] The primary mechanism of action is through the activation of the androgen receptor, leading to increased protein synthesis in muscle tissue.[4] Standardized experimental protocols, such as the Hershberger assay and in vitro transactivation assays, are fundamental to quantifying these effects. While effective as an anabolic agent, it is important to note that as a 17α-alkylated compound, Dimethylandrostanolone carries a significant risk of hepatotoxicity, which has been reported in multiple case studies and is a primary reason it was never approved for medical use.[3][4]
References
- 1. Methasterone - Wikipedia [en.wikipedia.org]
- 2. Methasterone: Functions and side effects_Chemicalbook [chemicalbook.com]
- 3. Methasterone (Superdrol, methasteron, methyldrostanolone) | JuicedMuscle.com [juicedmuscle.com]
- 4. swolverine.com [swolverine.com]
- 5. Superdrol Review: Methasterone = Best Bodybuilding Steroid? [sarms.io]
- 6. benchchem.com [benchchem.com]
- 7. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 8. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic studies with promagnon, methylclostebol and methasterone in the uPA+/+-SCID chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Demalon: An Anabolic Steroid, Not a Selective Androgen Receptor Modulator (SARM)
An In-depth Technical Guide on the Core Principles of Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial analysis of the compound "Demalon" reveals that it is classified in the available scientific literature as a synthetic anabolic androgenic steroid (AAS), not a Selective Androgen Receptor Modulator (SARM).[1][2] The research landscape for this compound is limited, with no publicly available preclinical or clinical data to support an evaluation of its potential as a SARM.[1] Therefore, this guide will focus on the core principles, evaluation methodologies, and signaling pathways relevant to the development of SARMs in general, as a technically relevant resource for the intended audience.
Introduction to Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic androgenic steroids (AAS), which can elicit a broad range of effects in various tissues, SARMs are designed to preferentially promote anabolic activity in muscle and bone while minimizing undesirable androgenic effects in tissues such as the prostate and skin. This tissue selectivity presents a significant therapeutic advantage for conditions such as muscle wasting diseases, osteoporosis, and cachexia.
The primary goal in the development of SARMs is to dissociate the anabolic and androgenic effects of androgen receptor activation. This is achieved through the development of ligands that, upon binding to the AR, induce a unique conformational change in the receptor. This altered conformation leads to the differential recruitment of co-regulatory proteins (coactivators and corepressors), resulting in a tissue-specific pattern of gene expression.
Quantitative Data in SARM Development
The preclinical evaluation of a potential SARM involves a series of quantitative assays to characterize its binding affinity, functional activity, and tissue selectivity. The data presented in the following tables are representative of the key parameters assessed for a promising SARM candidate.
Table 1: In Vitro Characterization of a Representative SARM
| Parameter | Description | Representative Value |
| Binding Affinity (Ki) | The equilibrium dissociation constant, representing the affinity of the SARM for the androgen receptor. A lower value indicates higher binding affinity. | 0.5 - 5.0 nM |
| Functional Potency (EC50) | The concentration of the SARM that elicits a half-maximal response in a cell-based reporter gene assay, indicating its potency as an AR agonist. | 1.0 - 10.0 nM |
| Maximal Efficacy (Emax) | The maximum response achievable by the SARM in a functional assay, often expressed as a percentage of the response to a reference agonist like dihydrotestosterone (B1667394) (DHT). | 70 - 90% |
Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
| Tissue | Parameter | Representative SARM | Testosterone (B1683101) Propionate (Reference) |
| Levator Ani Muscle | Anabolic Activity (mg weight increase) | + 150 mg | + 120 mg |
| Seminal Vesicles | Androgenic Activity (mg weight increase) | + 20 mg | + 100 mg |
| Ventral Prostate | Androgenic Activity (mg weight increase) | + 15 mg | + 80 mg |
| Anabolic:Androgenic Ratio | (Levator Ani / Seminal Vesicle + Prostate) | ~4.3 | ~0.67 |
Experimental Protocols
The characterization of a SARM candidate relies on a standardized set of experimental protocols to ensure reproducible and comparable data.
In Vitro Assays
-
Androgen Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor.
-
Methodology: A competitive radioligand binding assay is performed using cells or tissues expressing the human androgen receptor (e.g., LNCaP cells). A fixed concentration of a radiolabeled androgen, such as [³H]-mibolerone, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, and the data are used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand), from which the Ki is derived.
-
-
Cell-Based Transcriptional Activation Assay:
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound as an AR agonist.
-
Methodology: A cell line (e.g., HEK293 or CV-1) is co-transfected with plasmids expressing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV). The cells are then treated with varying concentrations of the test compound. The activation of the androgen receptor by the compound leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is quantified.
-
In Vivo Assays
-
Hershberger Assay:
-
Objective: To assess the anabolic and androgenic activity of a test compound in a standardized animal model.
-
Methodology: Immature, castrated male rats are treated with the test compound or a reference androgen (e.g., testosterone propionate) for a defined period (typically 7-10 days). At the end of the treatment period, the animals are euthanized, and the weights of specific anabolic (levator ani muscle) and androgenic (ventral prostate, seminal vesicles) tissues are measured. The increase in the weight of these tissues relative to a vehicle-treated control group is used to determine the anabolic and androgenic potency of the compound.
-
Visualization of Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the generalized mechanism of action of a SARM at the cellular level.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimethylated Androstanolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of two prominent dimethylated derivatives of androstanolone: Mestanolone and Methasterone. This document is intended for an audience with a strong background in chemistry and pharmacology.
Introduction to Dimethylated Androstanolone Derivatives
Dimethylated androstanolone derivatives are synthetic anabolic-androgenic steroids (AAS) characterized by the addition of two methyl groups to the androstanolone steroid backbone. These modifications are primarily designed to enhance oral bioavailability and to modulate the anabolic and androgenic effects of the parent hormone. This guide will focus on two key examples: Mestanolone (17α-methylandrostanolone) and Methasterone (2α,17α-dimethylandrostanolone).
Mestanolone, first synthesized in 1935, is the 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT) and is known for its strong androgenic and relatively weak anabolic properties.[1] Methasterone, synthesized in 1956, is a 17α-alkylated derivative of DHT with an additional methyl group at the 2α position.[2] It is recognized as a potent oral anabolic agent with significantly weaker androgenic activity.[2]
Chemical Properties
The fundamental chemical properties of Mestanolone and Methasterone are summarized below. These properties are crucial for understanding their behavior in biological systems and for their synthesis and analysis.
| Property | Mestanolone | Methasterone |
| Systematic Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | (2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
| Common Names | Methylandrostanolone, 17α-methyl-DHT | Methyldrostanolone, Superdrol |
| CAS Number | 521-11-9 | 3381-88-2 |
| Molecular Formula | C₂₀H₃₂O₂ | C₂₁H₃₄O₂ |
| Molar Mass | 304.47 g/mol | 318.50 g/mol |
| Appearance | White Solid | Not specified, presumed solid |
| Oral Bioavailability | Orally active due to the C17α-methyl group. | Orally active.[2] |
| Aromatization | Does not aromatize.[1] | Not specified, but as a DHT derivative, it is not expected to aromatize. |
Synthesis
The synthesis of these steroids involves multi-step chemical processes, typically starting from a commercially available steroid precursor.
Synthesis of Mestanolone
A common synthetic route to Mestanolone starts from 4-androstenedione (4-AD). The general steps are as follows:
-
Formation of an Enol Ether: 4-AD is reacted with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst to protect the 3-keto group by forming a 3-ethoxy-3,5-diene enol ether.[3]
-
Grignard Reaction: The 17-keto group of the enol ether intermediate is then subjected to a Grignard reaction with a methylmagnesium halide (e.g., methylmagnesium bromide). This introduces the 17α-methyl group and forms a 17β-hydroxyl group.[3][4]
-
Catalytic Hydrogenation: The Δ⁵ double bond is reduced via catalytic hydrogenation, typically using a palladium catalyst, to yield the 5α-androstane backbone.[3]
-
Hydrolysis: The enol ether at the 3-position is hydrolyzed with an acid to regenerate the 3-keto group, yielding Mestanolone.[3][4]
Experimental Protocol: Synthesis of Mestanolone from 3-Ethoxy-androsta-3,5-dien-17-one (B160998)
-
Step 1: Grignard Reagent Preparation: In a reaction flask, 62.1g of magnesium turnings and 0.2g of iodine are suspended in 560ml of 2-methyltetrahydrofuran (B130290). The mixture is heated to 40°C, and methyl bromide is slowly introduced until the magnesium is consumed, forming the Grignard reagent. The solution is then cooled to below 10°C.[4]
-
Step 2: Addition Reaction: A solution of 103.5g of 3-ethoxy-androsta-3,5-dien-17-one in 300ml of 2-methyltetrahydrofuran is added dropwise to the Grignard reagent, maintaining the temperature between 10°C and 15°C.[4] After the addition is complete, the reaction is continued at 40-45°C for 10 hours.[4]
-
Step 3: Hydrolysis and Isolation: The reaction mixture is cooled, and 800ml of pure water is slowly added.[4] The mixture is stirred and then allowed to stand for over 2 hours. The resulting crude product is collected by suction filtration and washed with water.[4]
-
Step 4: Purification: The crude Mestanolone is recrystallized from industrial ethanol (B145695) to yield the purified product.[4]
Synthesis of Methasterone
The synthesis of Methasterone was first described in 1956.[2] A known synthetic pathway is outlined below.
Figure 1: A simplified representation of a synthetic pathway to Methasterone.
Biological Activity and Mechanism of Action
Both Mestanolone and Methasterone exert their biological effects primarily through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
Androgen Receptor Signaling Pathway
The binding of these synthetic androgens to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression, resulting in both anabolic and androgenic effects.
References
A Technical Guide to the Core of Demalon (Rivastigmine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the history, development, mechanism of action, and clinical data related to Demalon, the brand name for the drug Rivastigmine (B141). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
History and Development
This compound (Rivastigmine) is a semi-synthetic derivative of physostigmine, a naturally occurring carbamate. Its development was driven by the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline in Alzheimer's patients is significantly attributable to a deficiency in the neurotransmitter acetylcholine (B1216132). The therapeutic goal was to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for acetylcholine degradation.
Rivastigmine was developed by a team led by Dr. Marta Weinstock-Rosin at the Hebrew University in Israel. It was later commercialized by Novartis. A key development in the delivery of Rivastigmine has been the creation of a transdermal patch, which offers a more favorable pharmacokinetic profile and improved tolerability compared to the oral formulation.[1][2]
Mechanism of Action
Rivastigmine is a "pseudo-irreversible" inhibitor of two key enzymes involved in cholinergic transmission: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Unlike reversible inhibitors, Rivastigmine forms a covalent bond with the active site of these enzymes, leading to a prolonged period of inhibition.[3] This dual inhibition is a distinguishing feature of Rivastigmine. While AChE is the primary enzyme responsible for acetylcholine hydrolysis at synaptic clefts, BuChE also plays a role in acetylcholine metabolism and its levels are observed to increase in the brains of Alzheimer's patients.[4][5] By inhibiting both enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic signaling.
The molecular mechanism involves the carbamoylation of a serine residue within the active site of the cholinesterase enzymes. This process is significantly faster for human AChE and BuChE compared to some other species' enzymes. The subsequent decarbamoylation is a slow process, resulting in the prolonged inhibitory effect.[6][7]
Signaling Pathway
The primary signaling pathway affected by Rivastigmine is the cholinergic pathway. In a healthy state, acetylcholine is released from the presynaptic neuron, binds to muscarinic and nicotinic receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE and BuChE. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine release. Rivastigmine's inhibition of AChE and BuChE compensates for this by increasing the availability of acetylcholine in the synaptic cleft.
References
- 1. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Widely spread butyrylcholinesterase can hydrolyze acetylcholine in the normal and Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
An In-Depth Technical Guide to the Basic Research Applications of Dimethylandrostanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylandrostanolone (DMAA), a synthetic anabolic-androgenic steroid (AAS), serves as a valuable tool in basic research for elucidating the mechanisms of androgen action and developing novel therapeutic agents. This guide provides a comprehensive overview of the core research applications of DMAA, focusing on its interaction with the androgen receptor (AR) and its role as a 5α-reductase inhibitor. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and workflows are presented to facilitate its use in a laboratory setting.
Introduction
Dimethylandrostanolone, also known as 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one, is a potent and specific inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting this conversion, DMAA effectively modulates androgenic signaling. Furthermore, DMAA exhibits a moderate affinity for the androgen receptor, allowing for the investigation of ligand-receptor interactions and downstream signaling events. These dual activities make DMAA a versatile compound for studying androgen physiology and pathophysiology in various contexts, including muscle growth, prostate biology, and endocrine-disrupting chemical screening.
Mechanism of Action
The primary mechanisms of action of Dimethylandrostanolone in a research context are:
-
Inhibition of 5α-Reductase: DMAA acts as a competitive inhibitor of 5α-reductase with respect to testosterone. This inhibition reduces the intracellular concentration of DHT, a key driver of androgenic effects in many tissues.[1]
-
Androgen Receptor Binding: DMAA binds to the androgen receptor, although with a lower affinity compared to natural androgens like DHT. This interaction allows for its use in competitive binding assays and for studying the consequences of partial androgen receptor agonism or antagonism.[1]
Key Research Applications and Experimental Protocols
Investigating Androgen Receptor Binding
Competitive binding assays are fundamental for characterizing the affinity of a compound for the androgen receptor.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.
-
Preparation of Cytosol:
-
Prostate tissue from castrated male rats is homogenized in a cold buffer (e.g., Tris-HCl, EDTA, dithiothreitol).
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) is incubated with the prostate cytosol.
-
Increasing concentrations of the unlabeled test compound (Dimethylandrostanolone) are added to compete with the radiolabeled ligand for binding to the AR.
-
A control with a known potent androgen (e.g., unlabeled R1881) is included to determine maximal displacement.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated using methods like hydroxyapatite (B223615) adsorption or dextran-coated charcoal.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of bound radioligand is plotted against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined from the resulting dose-response curve.
-
Experimental Workflow: Androgen Receptor Binding Assay
Characterizing 5α-Reductase Inhibition
Enzymatic assays are employed to determine the inhibitory potency of compounds against 5α-reductase.
Experimental Protocol: 5α-Reductase Inhibition Assay
This protocol describes a method to determine the inhibitory constant (Ki) of a test compound for 5α-reductase.
-
Enzyme Preparation:
-
Microsomes containing 5α-reductase are prepared from rat liver or prostate tissue through differential centrifugation.
-
-
Enzymatic Reaction:
-
The microsomal preparation is incubated with a saturating concentration of the substrate, testosterone, and the cofactor, NADPH.
-
Increasing concentrations of the inhibitor (Dimethylandrostanolone) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C and then stopped.
-
-
Product Quantification:
-
The product of the reaction, dihydrotestosterone (DHT), is extracted from the reaction mixture.
-
DHT levels are quantified using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The rate of DHT formation is plotted against the inhibitor concentration.
-
The IC50 value is determined from the dose-response curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Experimental Workflow: 5α-Reductase Inhibition Assay
References
Toxicological Screening of Dimethylandrostanolone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of Dimethylandrostanolone, a synthetic anabolic-androgenic steroid (AAS). Due to the limited availability of data under this specific chemical name, this guide focuses on its most likely identities, Mebolazine (Dimethazine) and its active metabolite, Methasterone (Superdrol). Mebolazine is a unique AAS, structured as a dimer of two Methasterone molecules, which acts as a prodrug. This document synthesizes available non-clinical and clinical findings, with a significant emphasis on the well-documented hepatotoxicity of Methasterone. It also presents detailed, adaptable experimental protocols for a comprehensive toxicological evaluation, covering acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, this guide includes mandatory visualizations of key pathways and workflows to facilitate a deeper understanding of the compound's mechanism of action and toxicological assessment.
Introduction to Dimethylandrostanolone (Mebolazine/Methasterone)
"Dimethylandrostanolone" is not a standard chemical nomenclature. The most pertinent and commercially recognized compound fitting this description is Mebolazine , also known as Dimethazine . Mebolazine is a synthetic, orally active AAS derived from dihydrotestosterone (B1667394) (DHT).[1] Structurally, it is a dimer of two molecules of Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), also known by the brand name Superdrol , linked by an azine bridge at the 3-position.[1] In vivo, Mebolazine is metabolized into two molecules of Methasterone, its active form.[2] Therefore, the toxicological profile of Dimethylandrostanolone is primarily dictated by the toxicokinetics and toxicodynamics of Methasterone.
Methasterone is known for its high anabolic-to-androgenic ratio, leading to its illicit use as a performance-enhancing drug.[3] However, its use is associated with significant health risks, most notably severe hepatotoxicity.[3][4][5]
Quantitative Toxicological Data
Comprehensive quantitative toxicological data for Mebolazine and Methasterone from formal, peer-reviewed studies are scarce in the public domain. The following tables summarize the available information, with qualitative data and inferences drawn from case reports and the broader class of 17α-alkylated anabolic steroids.
Table 1: Acute and Chronic Toxicity Data for Methasterone (Superdrol)
| Toxicity Endpoint | Species | Route of Administration | Observed Effects | Citation |
| Acute Oral Toxicity | Human (Case Reports) | Oral | Severe cholestatic jaundice, renal failure. | [5] |
| Sub-chronic Oral Toxicity | Human (Case Reports) | Oral | Hepatotoxicity (cholestasis, hepatocellular necrosis), jaundice, pruritus, fatigue. | [6] |
Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity (Inferred)
| Toxicity Endpoint | Assay Type | Predicted Outcome | Rationale/Supporting Evidence |
| Genotoxicity | Ames Test | Negative | Generally, AAS are not considered direct mutagens. |
| Micronucleus Assay | Potentially Positive | Some studies suggest AAS can induce chromosomal damage. | |
| Carcinogenicity | 2-Year Rodent Bioassay | Potentially Positive (Liver Tumors) | Association between long-term AAS use and hepatic neoplasms.[7] |
| Reproductive Toxicity | Male Fertility Study | Adverse Effects | AAS are known to suppress the hypothalamic-pituitary-gonadal axis, leading to testicular atrophy and reduced spermatogenesis. |
| Female Fertility Study | Adverse Effects | Disruption of menstrual cycles, virilization. | |
| Developmental Toxicity | Adverse Effects | Potential for virilization of female fetuses. |
Mechanism of Action and Toxicological Pathways
The primary mechanism of action for Methasterone, the active metabolite of Mebolazine, is its function as a potent agonist of the androgen receptor (AR).[2]
Androgen Receptor Signaling Pathway
Upon entering the cell, Methasterone binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated steroid-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.
Prodrug Activation of Mebolazine
Mebolazine itself is inactive and requires metabolic conversion to its active form, Methasterone. This occurs in the body through the cleavage of the central azine bridge.
Postulated Mechanism of Hepatotoxicity
The precise mechanisms of Methasterone-induced hepatotoxicity are not fully elucidated but are thought to be multifactorial, stemming from its 17α-alkylated structure which imparts resistance to hepatic metabolism.[4] The leading hypotheses include:
-
Cholestasis: Interference with bile acid transport and excretion, leading to the accumulation of cytotoxic bile acids in hepatocytes.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) that overwhelm the antioxidant capacity of the liver cells, leading to cellular damage.
-
Hepatocellular Necrosis: Direct cytotoxic effects leading to hepatocyte death.[6]
-
Androgen Receptor-Mediated Effects: The role of the androgen receptor in liver diseases is complex, with evidence suggesting it can influence the progression of certain liver conditions.[8][9][10]
Experimental Protocols for Toxicological Screening
The following are detailed, adaptable protocols for the comprehensive toxicological evaluation of a compound like Dimethylandrostanolone (using Methasterone as the test article).
General Experimental Workflow
A tiered approach to toxicological screening is recommended, starting with acute toxicity and in vitro genotoxicity, followed by sub-chronic, carcinogenicity, and reproductive toxicity studies if warranted.
Acute Oral Toxicity (LD50 Estimation)
-
Test System: Wistar rats (male and female, 8-10 weeks old).
-
Methodology:
-
Animals are divided into groups (n=5 per sex per group) and administered a single oral dose of the test article.
-
Dose levels should be selected to span a range expected to produce both no effect and lethality.
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
-
Data Analysis: The LD50 (median lethal dose) is calculated using a recognized statistical method (e.g., Probit analysis).
Genotoxicity
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology:
-
The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).[11]
-
A range of concentrations of the test article are plated with the bacterial strains on a minimal agar (B569324) medium.
-
Positive and negative controls are included.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted.
-
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the negative control.[12]
-
Test System: Mice or rats.
-
Methodology:
-
Animals are administered the test article, typically via oral gavage or intraperitoneal injection, at multiple dose levels.
-
A positive control (e.g., a known clastogen) and a negative control (vehicle) are included.
-
Bone marrow is harvested at appropriate time points after dosing (e.g., 24 and 48 hours).[13]
-
Bone marrow smears are prepared, stained, and scored for the presence of micronuclei in polychromatic erythrocytes.
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a potential for chromosomal damage.[14]
Carcinogenicity Bioassay
-
Test System: Two rodent species (e.g., rats and mice), both sexes.
-
Methodology:
-
The test article is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 2 years for rats).[7]
-
At least three dose levels and a concurrent control group are used.
-
Animals are monitored for clinical signs, body weight changes, and tumor development.
-
A complete histopathological examination of all organs is performed at the end of the study.
-
-
Data Analysis: Statistical analysis of tumor incidence is performed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Reproductive and Developmental Toxicity
-
Test System: Rats.
-
Methodology: Studies are typically conducted in segments:
-
Fertility and Early Embryonic Development: Males and females are treated prior to and during mating to assess effects on fertility.
-
Embryo-Fetal Development: Pregnant females are treated during organogenesis to assess teratogenic potential.
-
Pre- and Postnatal Development: Pregnant and lactating females are treated to assess effects on offspring growth and development.
-
-
Endpoints: Mating performance, fertility indices, implantation sites, litter size, pup viability, pup weight, and morphological and histological examination of reproductive organs.[15][16]
Conclusion
The toxicological profile of "Dimethylandrostanolone," best represented by its active form Methasterone, is characterized by a significant risk of severe hepatotoxicity. While comprehensive data on other toxicological endpoints are limited, the known effects of the broader class of 17α-alkylated anabolic-androgenic steroids suggest potential for adverse cardiovascular, endocrine, and reproductive outcomes. The experimental protocols outlined in this guide provide a framework for a thorough toxicological evaluation necessary for any new chemical entity of this class. Further research is imperative to fully characterize the safety profile of Mebolazine and Methasterone and to elucidate the precise molecular mechanisms underlying their toxicity. Researchers and drug development professionals should exercise extreme caution when handling and investigating these potent compounds.
References
- 1. Mebolazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Methasterone - Wikipedia [en.wikipedia.org]
- 4. Methasterone: Functions and side effects_Chemicalbook [chemicalbook.com]
- 5. Methasterone [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. ovid.com [ovid.com]
- 7. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 8. Androgen receptor roles in hepatocellular carcinoma, fatty liver, cirrhosis and hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen receptor roles in hepatocellular carcinoma, cirrhosis, and hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulldog-bio.com [bulldog-bio.com]
- 13. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Uterine morphological changes induced by androgenic anabolic steroids [humanreproductionarchives.com]
- 16. fda.gov [fda.gov]
The Impact of Demalon on Gene Expression and Signaling Pathways: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Extensive research across publicly available scientific literature and databases reveals no identifiable small molecule, drug, or compound referred to as "Demalon" with a known impact on gene expression or signaling pathways. The name may be proprietary, a novel compound not yet disclosed in public research, or a potential misspelling of another agent.
To fulfill the structural and content requirements of the user's request for an in-depth technical guide, this document will proceed by using Vorinostat (Suberanilohydroxamic Acid, SAHA) as a well-characterized example of a compound with significant effects on gene expression and cellular signaling. Vorinostat is a histone deacetylase (HDAC) inhibitor, a class of drugs known to modulate the epigenetic landscape of cells, leading to profound changes in gene transcription and the activity of various signaling cascades.
This guide will provide a detailed examination of Vorinostat's mechanism of action, present quantitative data on its effects, outline relevant experimental protocols, and visualize key pathways and workflows as requested.
Introduction to Vorinostat (SAHA)
Vorinostat is a potent inhibitor of class I and class II histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes. This mechanism underlies its use as an anti-cancer agent, as it can induce the expression of tumor suppressor genes.
Quantitative Effects of Vorinostat on Gene Expression
The impact of Vorinostat on gene expression is widespread, affecting numerous genes involved in cell cycle control, apoptosis, and differentiation. The following table summarizes quantitative data from studies on its effects in various cancer cell lines.
| Cell Line | Concentration | Treatment Duration | Key Upregulated Genes | Fold Change (mRNA) | Key Downregulated Genes | Fold Change (mRNA) | Reference |
| CTCL (Hut78) | 5 µM | 24 hours | p21 (CDKN1A) | 4.2 | Cyclin D1 (CCND1) | -3.8 | |
| Breast (MCF-7) | 2.5 µM | 48 hours | Gelsolin (GSN) | 8.1 | Bcl-2 | -2.5 | |
| Prostate (LNCaP) | 5 µM | 24 hours | E-cadherin (CDH1) | 6.5 | Androgen Receptor (AR) | -4.1 |
Impact on Cellular Signaling Pathways
Vorinostat's influence extends beyond simple gene expression changes; it modulates critical signaling pathways involved in cancer cell proliferation and survival.
PI3K/Akt Signaling Pathway
Vorinostat has been shown to downregulate key components of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.
Caption: Vorinostat's inhibitory effect on the PI3K/Akt signaling pathway.
Apoptosis Induction Pathway
Vorinostat can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism is the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Caption: Vorinostat-induced apoptosis via modulation of Bcl-2 family proteins.
Experimental Protocols
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify changes in gene expression in response to Vorinostat treatment.
Caption: Workflow for analyzing gene expression changes using qRT-PCR.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with Vorinostat (e.g., 2.5 µM) or vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the gene of interest (e.g., GSN) and a housekeeping gene (e.g., GAPDH) for normalization. A typical reaction setup includes 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.
Western Blot Analysis of Protein Expression
This protocol details the detection and quantification of protein level changes following Vorinostat treatment.
Methodology:
-
Protein Extraction: Following treatment with Vorinostat, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Akt, anti-p21) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin) for normalization.
Conclusion
While no information is currently available for a compound named "this compound," the analysis of Vorinostat (SAHA) serves as a comprehensive template for understanding how a therapeutic agent can modulate gene expression and intricate signaling pathways. Vorinostat's mechanism as an HDAC inhibitor leads to widespread transcriptional changes, impacting cell cycle regulation, apoptosis, and key survival pathways like PI3K/Akt. The experimental protocols detailed herein represent standard methodologies for elucidating such effects. For researchers investigating novel compounds, these approaches provide a robust framework for characterizing their molecular and cellular impacts. Future public disclosures or corrections in nomenclature will be necessary to investigate the specific activities of "this compound."
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Dimethylandrostanolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of Dimethylandrostanolone (DMBA), a synthetic anabolic-androgenic steroid. The protocols outlined below are designed to assess its binding affinity to the androgen receptor, its effects on muscle cell differentiation and protein synthesis, and its impact on prostate cancer cell proliferation.
Overview
Dimethylandrostanolone (DMBA) is a derivative of dihydrotestosterone (B1667394) (DHT). Understanding its molecular interactions and cellular effects is crucial for elucidating its mechanism of action and potential therapeutic applications. The following protocols provide detailed methodologies for key in vitro experiments.
Data Presentation
Table 1: Androgen Receptor Binding Affinity of Dimethylandrostanolone
| Compound | IC50 (nM) | Relative Binding Affinity (%) vs. DHT |
| Dihydrotestosterone (DHT) | e.g., 3.2 | 100 |
| Dimethylandrostanolone (DMBA) | To be determined | To be calculated |
| Cyproterone Acetate (positive control) | e.g., 4.4 | To be calculated |
Table 2: Effect of Dimethylandrostanolone on Prostate Cancer Cell Proliferation (MTT Assay)
| Cell Line | Treatment | Concentration (nM) | % Cell Viability (relative to vehicle control) | IC50 (nM) |
| LNCaP (AR-positive) | DMBA | 0.1 | To be determined | To be determined |
| 1 | To be determined | |||
| 10 | To be determined | |||
| 100 | To be determined | |||
| 1000 | To be determined | |||
| PC-3 (AR-negative) | DMBA | 0.1 | To be determined | Not Applicable |
| 1 | To be determined | |||
| 10 | To be determined | |||
| 100 | To be determined | |||
| 1000 | To be determined |
Table 3: Effect of Dimethylandrostanolone on Myoblast Differentiation and Protein Synthesis
| Treatment | Myotube Fusion Index (%) | Myotube Diameter (µm) | Total Protein Content (µ g/well ) |
| Vehicle Control | To be determined | To be determined | To be determined |
| DMBA (10 nM) | To be determined | To be determined | To be determined |
| DMBA (100 nM) | To be determined | To be determined | To be determined |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of DMBA for the androgen receptor (AR).
Principle: This assay measures the ability of DMBA to compete with a radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT), for binding to the AR in a cell lysate.
Materials:
-
Prostate tissue from castrated male hamsters or rats
-
[³H]DHT
-
Unlabeled DHT (for standard curve)
-
Dimethylandrostanolone (DMBA)
-
Cytosol extraction buffer
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Cytosol Preparation: Homogenize prostate tissue in ice-cold cytosol extraction buffer. Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the cytosolic AR.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of [³H]DHT and cytosolic extract with increasing concentrations of unlabeled DMBA or DHT (for the standard curve).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound [³H]DHT from the free [³H]DHT using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]DHT binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of [³H]DHT binding) for DMBA. The relative binding affinity (RBA) can be calculated as: (IC50 of DHT / IC50 of DMBA) x 100.
Unraveling the Enigma of Demalon in Cellular Research
Despite a comprehensive search of scientific literature and databases, the compound "Demalon" remains elusive within the context of cell culture experiments. As a result, the creation of detailed application notes and protocols for its use is not possible at this time.
Researchers, scientists, and drug development professionals are advised that there is currently no publicly available information regarding a substance named "this compound" for cell culture applications. This includes a lack of data on its mechanism of action, established experimental protocols, and quantitative effects on cellular processes.
It is conceivable that "this compound" may be a novel or proprietary compound not yet described in published research, a product with limited distribution, or a potential misspelling of another agent. Without further clarification or alternative nomenclature, providing accurate and reliable guidance on its use in a laboratory setting is infeasible.
To facilitate a more productive search and the potential development of the requested application notes, it is recommended that researchers:
-
Verify the spelling and nomenclature of the compound.
-
Consult internal documentation or the original source of the compound's name for additional identifiers.
-
Provide any known chemical structure, CAS number, or associated research institution that may aid in its identification.
Once "this compound" can be accurately identified and sufficient scientific data becomes available, the development of comprehensive application notes and protocols, including data presentation, detailed methodologies, and visual diagrams of signaling pathways and experimental workflows, can be pursued. At present, the absence of foundational information on this compound prevents the fulfillment of these requirements.
Application Notes and Protocols: Anabolic Activity Assay for Dimethylandrostanolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylandrostanolone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone. The assessment of its anabolic activity is crucial for understanding its therapeutic potential and risk profile. Anabolic activity refers to the promotion of constructive metabolism, particularly protein synthesis in muscle tissue, while androgenic activity relates to the development of male secondary sexual characteristics. The ideal AAS for therapeutic purposes would exhibit high anabolic activity with minimal androgenic effects. This document provides detailed protocols for the essential assays used to characterize the anabolic and androgenic properties of Dimethylandrostanolone.
The primary mechanism of action for androgens involves binding to and activating the androgen receptor (AR), a nuclear transcription factor. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes responsible for the anabolic and androgenic effects.
Data Presentation
Due to the limited availability of specific quantitative data for Dimethylandrostanolone in the public domain, the following tables present illustrative data for well-characterized androgens like Testosterone (B1683101) and Dihydrotestosterone (DHT). These tables serve as a template for how data for Dimethylandrostanolone would be presented upon experimental determination.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| Dihydrotestosterone (DHT) | 3.2 | 100 |
| Testosterone | - | ~33 |
| Dimethylandrostanolone | To Be Determined | To Be Determined |
IC50: The concentration of a competing ligand that displaces 50% of a specific radioligand from the androgen receptor. Relative Binding Affinity is calculated relative to a reference compound (e.g., DHT).
Table 2: In Vitro Androgen Receptor Transcriptional Activation
| Compound | EC50 (nM) | Maximal Response (% of DHT) |
| Dihydrotestosterone (DHT) | 0.1 - 1.0 | 100 |
| Testosterone | 1.0 - 10.0 | 100 |
| Dimethylandrostanolone | To Be Determined | To Be Determined |
EC50: The concentration of a compound that provokes a response halfway between the baseline and maximum response in a reporter gene assay.
Table 3: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
| Compound | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) | Anabolic/Androgenic Ratio |
| Vehicle Control | - | Baseline | Baseline | - |
| Testosterone Propionate (B1217596) | 0.4 | Increased | Increased | ~1 |
| Dimethylandrostanolone | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
The Anabolic/Androgenic Ratio is a calculated value comparing the anabolic effect (levator ani muscle weight) to the androgenic effect (ventral prostate weight), often relative to a reference compound like testosterone.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and experimental workflows for assessing the anabolic activity of Dimethylandrostanolone.
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity of Dimethylandrostanolone to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Dimethylandrostanolone
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)
-
Unlabeled reference androgen (e.g., Dihydrotestosterone)
-
Rat ventral prostate tissue
-
Homogenization buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, DTT)
-
Wash buffer
-
Scintillation cocktail
-
96-well plates
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
Protocol:
-
Preparation of Rat Prostate Cytosol:
-
Euthanize adult male rats and excise the ventral prostates.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to pellet cellular debris and membranes.
-
Collect the supernatant (cytosol) containing the AR. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the following reaction tubes in triplicate:
-
Total Binding: Add buffer, a fixed concentration of radiolabeled androgen, and the prostate cytosol.
-
Non-specific Binding: Add buffer, radiolabeled androgen, a saturating concentration of unlabeled reference androgen, and the prostate cytosol.
-
Competitor (Dimethylandrostanolone): Add buffer, radiolabeled androgen, increasing concentrations of Dimethylandrostanolone, and the prostate cytosol.
-
-
Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or hydroxyapatite (B223615) precipitation.
-
Centrifuge to pellet the bound fraction.
-
Transfer the supernatant (for charcoal method) or the resuspended pellet (for hydroxyapatite method) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Dimethylandrostanolone concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Androgen Receptor (AR) Transcriptional Activation Assay (Reporter Gene Assay)
Objective: To measure the ability of Dimethylandrostanolone to activate the androgen receptor and induce the expression of a reporter gene.
Materials:
-
Dimethylandrostanolone
-
Mammalian cell line stably transfected with a human AR expression vector and an androgen-responsive reporter plasmid (e.g., containing a luciferase or β-galactosidase gene downstream of an ARE). Examples include AR-EcoScreen™ or AR-CALUX® cells.
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Lysis buffer
-
Luciferase or β-galactosidase assay substrate
-
Luminometer or spectrophotometer
Protocol:
-
Cell Culture and Seeding:
-
Culture the AR-reporter cell line under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dimethylandrostanolone and a reference androgen (e.g., DHT) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.
-
Incubate the cells for 24 hours.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the cell lysate to a new assay plate.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTT assay).
-
Plot the reporter gene activity against the logarithm of the Dimethylandrostanolone concentration.
-
Determine the EC50 value and the maximum induction level relative to the reference androgen.
-
Hershberger Bioassay
Objective: To assess the in vivo anabolic and androgenic activity of Dimethylandrostanolone in a castrated rat model.[1][2][3]
Materials:
-
Dimethylandrostanolone
-
Testosterone propionate (TP) as a positive control
-
Vehicle (e.g., corn oil)
-
Immature male rats (e.g., Sprague-Dawley or Wistar, approximately 42 days old)
-
Surgical instruments for castration
-
Dosing equipment (gavage needles or injection supplies)
-
Analytical balance
Protocol:
-
Animal Preparation:
-
Castrate the immature male rats under anesthesia.
-
Allow a post-operative recovery period of at least 7 days to allow for the regression of androgen-dependent tissues.[4]
-
-
Dosing:
-
Randomly assign the castrated rats to treatment groups (e.g., vehicle control, TP positive control, and at least two dose levels of Dimethylandrostanolone).
-
Administer the test compounds daily for 10 consecutive days via oral gavage or subcutaneous injection.[1]
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the following androgen-dependent tissues:
-
Ventral prostate (androgenic)
-
Seminal vesicles (with coagulating glands and fluids) (androgenic)
-
Levator ani-bulbocavernosus muscle (anabolic)
-
Cowper's glands (androgenic)
-
Glans penis (androgenic)
-
-
Trim the tissues of any adhering fat and connective tissue and record their wet weights immediately.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the tissue weights for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the Dimethylandrostanolone-treated groups to the vehicle control group.
-
The anabolic activity is determined by the increase in the levator ani muscle weight, while androgenic activity is determined by the increase in the weights of the ventral prostate and seminal vesicles.
-
Calculate the anabolic/androgenic ratio by dividing the relative anabolic effect by the relative androgenic effect, often benchmarked against testosterone propionate.
-
References
- 1. The Potent Synthetic Androgens, Dimethandrolone (7α,11β-Dimethyl-19-Nortestosterone) and 11β-Methyl-19-Nortestosterone, Do Not Require 5α-Reduction to Exert their Maximal Androgenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent synthetic androgens, dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone, do not require 5α-reduction to exert their maximal androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Androgen Receptor Competitive Binding Assay Using Demalon
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Assay
The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer and other androgen-related conditions.[1] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes responsible for cell growth and survival.[1] Consequently, the AR is a primary therapeutic target, and the identification of novel compounds that can modulate its activity is a significant focus in drug discovery.[1]
This document provides a detailed protocol for an in vitro competitive androgen receptor binding assay, a fundamental tool for screening and characterizing potential AR ligands like Demalon (also known as Dimethylandrostanolone).[2]
The assay operates on the principle of competition.[3] A fixed concentration of a high-affinity radiolabeled androgen (the "tracer," e.g., [³H]-Mibolerone or [³H]-R1881) is incubated with a source of androgen receptors.[1] In parallel, increasing concentrations of an unlabeled test compound (the "competitor," e.g., this compound) are added.[4] The test compound will compete with the radioligand for binding to the AR.[3] The amount of radioligand displaced is proportional to the binding affinity of the test compound.[1] By measuring the decrease in bound radioactivity, the half-maximal inhibitory concentration (IC50) of the test compound can be determined.[4] The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity of the compound for the receptor.[3]
Androgen Receptor Signaling Pathway
Androgens mediate a wide range of physiological responses primarily through the androgen receptor.[5] In the classical signaling pathway, the unbound AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] The binding of an androgen, such as DHT, induces a conformational change in the AR, leading to its dissociation from the HSPs.[5] This is followed by receptor dimerization and translocation into the nucleus.[5] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating gene transcription.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C21H34O2 | CID 102347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Application Notes and Protocols for Administering Dimethylandrostanolone (Drostanolone) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylandrostanolone, also known as Drostanolone (B1670957), is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is recognized for its moderate anabolic properties and weak androgenic effects, which makes it a compound of interest in preclinical research for studying muscle growth, androgen receptor signaling, and the therapeutic potential of AAS with reduced virilizing effects.[1][3] Drostanolone propionate (B1217596), a common esterified form, is administered via intramuscular injection and acts as a prodrug, releasing the active drostanolone compound.[3] This document provides detailed application notes and protocols for the administration of Dimethylandrostanolone in animal models, with a focus on rodent studies.
Data Presentation
The anabolic effects of Dimethylandrostanolone have been quantified in animal studies. The following table summarizes the reported effects on muscle mass in castrated rats.
| Animal Model | Compound | Dose | Route of Administration | Experimental Duration | Outcome | Reference |
| Castrated Rats | Drostanolone Propionate | Not Specified | Not Specified | Not Specified | 20-30% increase in muscle weight compared to control | Not Specified in search results |
Experimental Protocols
Protocol 1: Intramuscular Administration of Drostanolone Propionate in Rats
This protocol details the procedure for the intramuscular (IM) administration of drostanolone propionate to rats for studying its anabolic and androgenic effects.
1. Materials
-
Drostanolone Propionate powder
-
Sterile vehicle (e.g., olive oil, sesame oil, or cottonseed oil)
-
Sterile glass vials
-
Syringes (1 mL or 3 mL)
-
Needles (23-25 gauge for injection, larger gauge for drawing up the solution)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
2. Animal Models
-
Male Wistar or Sprague-Dawley rats (age and weight to be determined by the study design).
-
Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Drug Preparation (Example for a 5 mg/mL solution)
-
Aseptically weigh the desired amount of Drostanolone Propionate powder.
-
In a sterile vial, dissolve the powder in the sterile vehicle. For example, to prepare a 5 mg/mL solution, dissolve 50 mg of Drostanolone Propionate in 10 mL of sterile olive oil.
-
Gently warm the vial and vortex until the powder is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before administration.
-
Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
4. Administration Procedure
-
Weigh the rat to determine the correct dose volume.
-
Gently restrain the animal. For IM injections, the quadriceps or gluteal muscles are common sites.[4]
-
Swab the injection site with 70% ethanol.
-
Using a sterile syringe and a 23-25 gauge needle, draw up the calculated volume of the Drostanolone Propionate solution.
-
Insert the needle into the target muscle.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage.
5. Dosing Regimen
The dosage and frequency of administration will depend on the specific aims of the study. Based on protocols for similar anabolic steroids, a starting point for dose-ranging studies could be:
-
Low dose: 1.25 mg/kg body weight, once weekly.[5]
-
Medium dose: 2.5 mg/kg body weight, once weekly.[5]
-
High dose: 5 mg/kg body weight, once weekly.[5]
6. Monitoring
-
Monitor the animals daily for any signs of distress, adverse reactions at the injection site (swelling, redness), or changes in behavior.
-
Record body weight at regular intervals.
-
At the end of the study, collect relevant tissues for analysis (e.g., muscle, prostate, seminal vesicles).
Visualizations
Experimental Workflow
Caption: Experimental workflow for intramuscular administration of Drostanolone Propionate.
Signaling Pathway
References
Application Note: Quantitative Analysis of Dimethylandrostanolone in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dimethylandrostanolone is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports and regulated in clinical settings. Accurate and sensitive quantification of this compound in biological matrices is crucial for doping control, clinical toxicology, and pharmacokinetic studies. This application note describes a robust and sensitive method for the quantification of Dimethylandrostanolone in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure followed by a rapid and selective UPLC-MS/MS analysis, making it suitable for high-throughput screening and confirmation.
Analytical Method
Sample Preparation
A simple and efficient solid-phase extraction (SPE) protocol is utilized to isolate Dimethylandrostanolone from the urine matrix and minimize matrix effects.
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column, providing excellent resolution and peak shape for Dimethylandrostanolone and the internal standard. A gradient elution with methanol (B129727) and water, both containing 0.1% formic acid, ensures rapid and efficient separation.
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The MRM transitions are selected to ensure high selectivity and sensitivity for the analyte.
Experimental Protocol
Materials and Reagents
-
Dimethylandrostanolone reference standard
-
Testosterone-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
-
Human urine (drug-free)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) with an electrospray ionization (ESI) source
Sample Preparation Protocol
-
Sample Pre-treatment: To 1 mL of urine sample, add 20 µL of internal standard solution (e.g., 1 µg/mL Testosterone-d3 in methanol).
-
Enzymatic Hydrolysis (Optional but Recommended for Glucuronide Metabolites): Add β-glucuronidase enzyme to the sample and incubate to cleave any conjugated metabolites.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters and may require optimization for specific instrumentation.
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
Disclaimer: The following MRM transitions for Dimethylandrostanolone are predicted based on the fragmentation patterns of structurally similar androstane (B1237026) derivatives and require experimental verification and optimization on the specific mass spectrometer being used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Dimethylandrostanolone (Quantifier) | 319.3 | 109.1 | 50 | 25 |
| Dimethylandrostanolone (Qualifier) | 319.3 | 97.1 | 50 | 30 |
| Testosterone-d3 (IS) | 292.2 | 109.1 | 50 | 25 |
Quantitative Data Summary
The method should be validated according to established bioanalytical method validation guidelines. The following table presents expected performance characteristics based on similar assays for anabolic steroids.
| Validation Parameter | Expected Result |
| Linearity Range (LLOQ-ULOQ) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible (>80%) |
Visualizations
Caption: LC-MS/MS Experimental Workflow for Dimethylandrostanolone Quantification.
Caption: Key Components of the Dimethylandrostanolone Quantification Method.
Preparing Dimethylandrostanolone Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Dimethylandrostanolone stock solutions for use in scientific research. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of your experiments.
Compound Information
Dimethylandrostanolone, also known by synonyms such as Methasterone or Superdrol, is a synthetic anabolic-androgenic steroid. For the purposes of these protocols, the following physicochemical properties are considered:
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄O₂ | [1] |
| Molecular Weight | 318.50 g/mol | [1] |
| Appearance | Solid |
Safety Precautions and Handling
Warning: Dimethylandrostanolone is a potent bioactive compound. A Safety Data Sheet (SDS) for the closely related compound Methasterone indicates that it is suspected of causing cancer and may damage fertility or the unborn child.[2][3] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times.
-
Eye Protection: Chemical safety goggles are required.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
-
Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and contaminated gloves, in accordance with your institution's hazardous waste disposal procedures.
Solubility and Solvent Selection
Qualitative data indicates that Dimethylandrostanolone is soluble in several common organic solvents.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A versatile solvent for creating high-concentration stock solutions. However, DMSO can have biological effects and the final concentration in cell culture media should typically be kept below 0.5%. |
| Ethanol (EtOH) | Soluble | A common solvent for in vitro and in vivo studies. It is less toxic to cells than DMSO at higher concentrations. |
| Methanol (MeOH) | Soluble | Another suitable organic solvent. |
| Dimethylformamide (DMF) | Soluble | Can be used as an alternative to DMSO. |
Experimental Protocols
Preparation of a 10 mM Dimethylandrostanolone Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
Materials:
-
Dimethylandrostanolone (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of Dimethylandrostanolone:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 318.50 g/mol x 1000 mg/g = 3.185 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.185 mg of Dimethylandrostanolone directly into the tared tube. Record the exact mass.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the Dimethylandrostanolone.
-
For example, if you weighed exactly 3.185 mg, add 1.0 mL of DMSO.
-
If the mass is slightly different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration (Volume (mL) = (Mass (mg) / 318.50 g/mol ) / 0.010 mol/L x 1000 mL/L).
-
-
-
Dissolution:
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Workflow for Stock Solution Preparation
Workflow for preparing Dimethylandrostanolone stock solutions.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution into a suitable vehicle, such as cell culture medium or phosphate-buffered saline (PBS).
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 serial dilution.
-
For instance, add 1 µL of the 10 mM stock solution to 999 µL of the desired culture medium.
-
Vortex gently to mix.
Important Considerations for Working Solutions:
-
The final concentration of the organic solvent in the working solution should be minimized to avoid solvent-induced toxicity or off-target effects. For cell-based assays, the final DMSO concentration is generally recommended to be ≤ 0.5%.
-
Always prepare a vehicle control in your experiments, which contains the same final concentration of the solvent as your test samples.
Stability
The stability of Dimethylandrostanolone in solution has not been extensively reported in the literature. To ensure the integrity of your results:
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light Exposure: Protect solutions from direct light, especially during storage and handling.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Signaling Pathway Visualization (Illustrative)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using Dimethylandrostanolone, based on its nature as an androgen.
Hypothetical Androgen Receptor signaling pathway.
References
Application Notes: Cell-Based Assays to Measure the Androgenic Activity of Demalon (Dimethylandrostanolone)
Introduction
Demalon, also known as Dimethylandrostanolone, is a synthetic anabolic-androgenic steroid. To characterize its biological activity and potential therapeutic or toxicological effects, it is crucial to quantify its androgenic properties. This document provides detailed protocols for three common cell-based assays designed to measure the androgenic activity of this compound by assessing its ability to activate the androgen receptor (AR) and elicit downstream cellular responses. These assays are essential tools for researchers, scientists, and professionals in drug development.
The three primary assays detailed are:
-
Androgen Receptor (AR) Reporter Gene Assay: A quantitative method to measure the transcriptional activation of the AR in response to a ligand.
-
Androgen Receptor (AR) Nuclear Translocation Assay: A cell-imaging-based assay to visualize and quantify the movement of the AR from the cytoplasm to the nucleus upon ligand binding.
-
Androgen-Dependent Cell Proliferation Assay: A functional assay to determine the effect of a compound on the proliferation of androgen-sensitive cells.
Androgen Receptor Signaling Pathway
Androgens exert their effects primarily through the androgen receptor, a ligand-activated transcription factor.[1] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgenic ligand like this compound, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.[1][3] This signaling cascade ultimately results in the physiological effects associated with androgens.
Caption: Classical Androgen Receptor (AR) Signaling Pathway.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the androgenic activity of a test compound like this compound using cell-based assays.
Caption: General workflow for cell-based androgenic activity assays.
Protocol 1: Androgen Receptor (AR) Reporter Gene Assay
Principle
This assay quantifies the ability of this compound to activate the AR and induce the transcription of a reporter gene (e.g., luciferase or β-galactosidase) under the control of AREs. The resulting signal is proportional to the androgenic activity of the compound.[1][4]
Materials
-
Cell Line: MDA-kb2 (human breast cancer cell line with endogenous AR and an integrated MMTV-luciferase reporter) or other suitable cell lines like VCaP, or commercially available reporter cell lines (e.g., from INDIGO Biosciences, Cayman Chemical).[5][6]
-
Cell Culture Medium: L-15 Medium for MDA-kb2, supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Medium: L-15 Medium supplemented with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous steroids.
-
Test Compound: this compound (Dimethylandrostanolone) dissolved in a suitable solvent (e.g., DMSO).
-
Positive Controls: Dihydrotestosterone (DHT) and Testosterone (T).
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO).
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Promega Bright-Glo™).
-
Luminometer: Plate-reading luminometer.
Protocol
-
Cell Seeding:
-
Culture MDA-kb2 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in assay medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10^-12 M to 10^-5 M) in assay medium.
-
Prepare similar dilution series for the positive controls (DHT, T).
-
Prepare a vehicle control dilution series.
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by setting the average signal from the vehicle control wells to 0% activity and the average signal from the maximum concentration of DHT to 100% activity.
-
Plot the normalized response versus the log concentration of this compound.
-
Use a non-linear regression (four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Protocol 2: Androgen Receptor (AR) Nuclear Translocation Assay
Principle
This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus upon ligand binding.[2] This can be achieved using immunofluorescence to detect the endogenous AR or by using a cell line stably expressing a fluorescently tagged AR (e.g., EGFP-AR).[7]
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Investigating the Impact of Demalon on Skeletal Muscle Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the effects of a novel compound, Demalon, on the differentiation of skeletal muscle cells. The murine C2C12 myoblast cell line, a well-established and reliable model for studying myogenesis, is utilized.[1][2] This document outlines detailed procedures for cell culture, induction of differentiation, treatment with this compound, and subsequent quantitative analysis of myogenic markers. Methodologies for assessing morphological changes, protein expression, and gene expression are provided to offer a multi-faceted understanding of this compound's potential role in muscle development and regeneration.
Introduction
Skeletal muscle differentiation, or myogenesis, is a complex and highly regulated process involving the proliferation of myoblasts, their exit from the cell cycle, and subsequent fusion to form multinucleated myotubes. This process is critical for embryonic development, postnatal growth, and muscle repair. Key to this process are the myogenic regulatory factors (MRFs), a family of transcription factors including MyoD, Myf5, myogenin, and MRF4, that orchestrate the expression of muscle-specific genes.[3][4]
The PI3K/Akt/mTOR signaling pathway is a central regulator of skeletal muscle growth and differentiation.[[“]][[“]] Activation of this pathway is known to promote protein synthesis and myotube formation.[7][8][9] Investigating how novel compounds like this compound modulate these pathways and the overall process of myogenesis is crucial for the development of therapeutics targeting muscle wasting diseases, age-related sarcopenia, and for enhancing regenerative medicine strategies.
The C2C12 cell line, derived from mouse satellite cells, provides an excellent in vitro model as these myoblasts rapidly differentiate to form contractile myotubes expressing characteristic muscle proteins.[1] This protocol details a systematic approach to characterize the effects of this compound on C2C12 differentiation.
Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol is adapted from established C2C12 culture methodologies.[1][10][11]
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][12]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator at 37°C with 5% CO2
Procedure:
-
Culture C2C12 myoblasts in Growth Medium in a 37°C, 5% CO2 incubator.
-
Passage the cells when they reach 70-80% confluency to maintain their proliferation potential.[1] Avoid letting cells become fully confluent as this can trigger spontaneous differentiation.[11][13]
-
To passage, wash the cells with PBS, add Trypsin-EDTA and incubate for 3-5 minutes. Neutralize trypsin with GM, centrifuge the cells, and resuspend in fresh GM for plating at a 1:3 to 1:4 ratio.[1]
Induction of Myogenic Differentiation with this compound Treatment
Materials:
-
C2C12 cells ready for differentiation (80-90% confluent)
-
Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[1][11][12]
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for imaging) and grow to 80-90% confluency in GM.[14]
-
To induce differentiation, aspirate the GM, wash the cells once with PBS, and replace with DM.[1][12] This marks Day 0 of differentiation.
-
Prepare DM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Ensure the final vehicle concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).
-
Treat the cells with the prepared media.
-
Change the medium every 24 hours with fresh DM containing the respective treatments.[1][13]
-
Continue the differentiation for 3-5 days, collecting samples at desired time points (e.g., Day 1, 3, 5) for analysis. Myotube formation should be visible around day 2 and become more pronounced by day 5.[11][15]
Assessment of Myotube Morphology and Fusion Index
This assay quantifies the extent of myoblast fusion into myotubes.[2][16]
Materials:
-
Differentiated cells in culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-Myosin Heavy Chain (MHC)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope and imaging software
Procedure:
-
At the end of the differentiation period, fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with anti-MHC primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
Acquire images using a fluorescence microscope.
-
Quantify the differentiation using the fusion index:
-
Fusion Index (%) = (Number of nuclei in myotubes with ≥ 3 nuclei / Total number of nuclei) x 100
-
-
Myotube diameter can also be measured as an indicator of hypertrophy.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the mRNA levels of key myogenic regulatory factors.[4][17]
Materials:
-
Differentiated cells in culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., MyoD, Myogenin, MHC) and a housekeeping gene (e.g., GAPDH).[18]
-
Real-Time PCR system
Procedure:
-
Harvest cells at different time points (e.g., Day 0, 1, 3, 5) and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Western Blot for Protein Expression Analysis
This method quantifies the protein levels of myogenic markers.
Materials:
-
Differentiated cells in culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer system (for transferring proteins to a PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MHC, anti-Myogenin, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are example tables for structuring the results obtained from the described protocols.
Table 1: Effect of this compound on Myotube Fusion Index
| This compound (µM) | Fusion Index (%) on Day 5 (Mean ± SD) | Myotube Diameter (µm) on Day 5 (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 35.2 ± 3.1 | 15.8 ± 1.2 |
| 0.1 | 38.5 ± 2.9 | 16.5 ± 1.5 |
| 1 | 45.1 ± 3.5* | 18.9 ± 1.8* |
| 10 | 58.7 ± 4.2** | 22.4 ± 2.1** |
| 100 | 25.4 ± 2.8* | 12.1 ± 1.1* |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Relative Gene Expression of Myogenic Markers on Day 3
| This compound (µM) | MyoD (Fold Change ± SD) | Myogenin (Fold Change ± SD) | MHC (Fold Change ± SD) |
|---|---|---|---|
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.18 |
| 0.1 | 1.15 ± 0.14 | 1.22 ± 0.16 | 1.35 ± 0.20 |
| 1 | 1.45 ± 0.18* | 1.98 ± 0.21** | 2.54 ± 0.25** |
| 10 | 1.98 ± 0.20** | 3.25 ± 0.28** | 4.10 ± 0.31** |
| 100 | 0.85 ± 0.11 | 0.65 ± 0.10* | 0.55 ± 0.09* |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 3: Relative Protein Expression on Day 5
| This compound (µM) | Myogenin (Fold Change ± SD) | MHC (Fold Change ± SD) | p-Akt/Total Akt Ratio (Fold Change ± SD) |
|---|---|---|---|
| 0 (Vehicle) | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.10 |
| 0.1 | 1.18 ± 0.12 | 1.25 ± 0.15 | 1.15 ± 0.11 |
| 1 | 1.85 ± 0.19** | 2.10 ± 0.22** | 1.95 ± 0.18** |
| 10 | 2.90 ± 0.25** | 3.55 ± 0.29** | 3.20 ± 0.26** |
| 100 | 0.70 ± 0.09* | 0.61 ± 0.08* | 0.58 ± 0.07* |
*p < 0.05, **p < 0.01 compared to vehicle control.
Visualization
Diagrams created using Graphviz to illustrate workflows and signaling pathways.
Caption: Experimental workflow for studying this compound's effect on C2C12 differentiation.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway in myogenesis, modulated by this compound.
References
- 1. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 2. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myogenic factors that regulate expression of muscle-specific microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. dsmz.de [dsmz.de]
- 12. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 13. encodeproject.org [encodeproject.org]
- 14. Stromal interaction molecule 2 regulates C2C12 myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Dimethylandrostanolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of compounds targeting the androgen receptor (AR), with a specific focus on the utility of Dimethylandrostanolone derivatives as potential modulators.
Introduction
The androgen receptor is a critical therapeutic target in various pathologies, most notably prostate cancer. High-throughput screening assays are essential for the rapid identification and characterization of novel AR modulators from large compound libraries. Dimethylandrostanolone and its derivatives represent a class of steroids with the potential to interact with the androgen signaling pathway. This document outlines two primary HTS methodologies—a competitive binding assay and a transcriptional activation assay—to assess the efficacy and mechanism of action of such compounds.
A notable example of a Dimethylandrostanolone derivative is 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one (DMAA), which has been shown to interact with the androgen receptor and inhibit 5α-reductase.[1] These protocols are designed to identify and characterize compounds with similar bioactivities.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[2][3][4] This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs).[3][5] The ligand-bound AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[2][3][4] This binding, along with the recruitment of co-activators, initiates the transcription of target genes that regulate cell growth, proliferation, and survival.[4][6]
High-Throughput Screening Workflow
A typical HTS campaign to identify novel androgen receptor modulators involves a primary screen to identify "hits" that bind to the receptor, followed by secondary assays to confirm their activity and determine their functional effects (e.g., agonist or antagonist).
Data Presentation
The quantitative data from HTS assays are typically presented in tables to facilitate comparison of the potency of different compounds.
Table 1: Competitive Binding Affinity of a Dimethylandrostanolone Derivative (DMAA) for the Androgen Receptor
| Compound | IC50 (M) | Assay Type | Radioligand | Source of AR | Reference |
| DMAA | 3 x 10-6 | Competitive Binding | 5α-[³H]Dihydrotestosterone | Rat Prostate Cytosol | [1] |
Table 2: Example Data for Novel Compounds from a Primary HTS Screen
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| Compound A | 95 | 0.5 |
| Compound B | 88 | 2.1 |
| Compound C | 52 | >10 |
| DMAA (Control) | 75 | 3.0 |
Experimental Protocols
Protocol 1: High-Throughput Competitive Binding Assay (Radioligand-Based)
This protocol is adapted from established methods for determining the binding affinity of test compounds to the androgen receptor.[7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds, such as Dimethylandrostanolone derivatives, for the androgen receptor.
Materials:
-
AR Source: Recombinant human AR ligand-binding domain (LBD) or cytosol preparations from androgen-sensitive cell lines (e.g., LNCaP).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone ([³H]-R1881).
-
Test Compounds: Library of compounds, including Dimethylandrostanolone derivatives, dissolved in DMSO.
-
Assay Buffer: Tris-HCl or HEPES-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT).
-
Wash Buffer: Assay buffer without DTT.
-
Scintillation Cocktail.
-
Multi-well plates: 96- or 384-well format.
-
Filtration apparatus with glass fiber filters or Scintillation Proximity Assay (SPA) beads.
-
Liquid scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the assay plate. Include controls for total binding (DMSO only) and non-specific binding (excess unlabeled DHT).
-
Reagent Preparation:
-
Dilute the AR preparation to the desired concentration in ice-cold assay buffer.
-
Dilute the radioligand to a final concentration at or below its Kd in ice-cold assay buffer.
-
-
Assay Reaction:
-
Add the diluted AR preparation to each well of the assay plate.
-
Add the diluted radioligand to each well.
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
SPA Method: If using SPA beads, the binding reaction is performed in the presence of the beads, and no separation step is required.
-
-
Detection:
-
For the filtration method, place the filters in scintillation vials, add scintillation cocktail, and count in a liquid scintillation counter.
-
For the SPA method, count the plate directly in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percentage of specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Secondary Assay - Androgen Receptor Transcriptional Activation Assay
This assay determines the functional effect of "hit" compounds on AR-mediated gene transcription.
Objective: To characterize confirmed hits from the primary screen as either AR agonists or antagonists.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293T, PC-3) co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or GFP).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics. For androgen studies, charcoal-stripped FBS is used to remove endogenous steroids.
-
Test Compounds: Confirmed hits from the primary screen.
-
AR Agonist: Dihydrotestosterone (DHT) or R1881.
-
Luciferase Assay System or Flow Cytometer/Fluorescence Plate Reader.
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the transfected cells into 96- or 384-well plates and allow them to attach overnight.
-
Compound Treatment:
-
Antagonist Mode: Treat the cells with the test compounds at various concentrations in the presence of a sub-maximal concentration of an AR agonist (e.g., EC50 concentration of DHT).
-
Agonist Mode: Treat the cells with the test compounds alone.
-
Include appropriate controls (vehicle, agonist only, known antagonist).
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Detection:
-
Luciferase Reporter: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
GFP Reporter: Measure GFP fluorescence using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Antagonist Mode: Calculate the percent inhibition of agonist-induced reporter gene expression. Determine the IC50 value for each compound.
-
Agonist Mode: Calculate the percent activation of reporter gene expression relative to a maximal agonist response. Determine the EC50 value for each compound.
-
Conclusion
The described high-throughput screening assays provide a robust framework for the identification and characterization of novel androgen receptor modulators, such as Dimethylandrostanolone derivatives. The combination of a primary competitive binding assay to identify compounds that interact with the receptor, followed by a secondary transcriptional activation assay to determine their functional activity, allows for the efficient discovery of promising lead candidates for further drug development.
References
- 1. Inhibition of 5 alpha-reductase, receptor binding, and nuclear uptake of androgens in the prostate by a 4-methyl-4-aza-steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Immunohistochemical Analysis of Androgen Receptor Activation by Demalon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demalon, also known as Dimethylandrostanolone, is a synthetic anabolic androgenic steroid (AAS) designed to selectively bind to and activate the androgen receptor (AR).[1][2] As a potent agonist, this compound mimics the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), initiating a signaling cascade that leads to the translocation of the AR to the nucleus and the subsequent regulation of target gene expression. These application notes provide a comprehensive overview of the immunohistochemical (IHC) methods to detect and quantify the activation of the androgen receptor in response to this compound treatment.
Disclaimer: The quantitative data presented in these application notes are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. These values are representative of a typical potent androgen receptor agonist and should be replaced with experimentally derived data.
Data Presentation
The following tables summarize the hypothetical dose-dependent and time-course effects of this compound on androgen receptor nuclear translocation, a key indicator of its activation.
Table 1: Dose-Dependent Nuclear Translocation of Androgen Receptor in Prostate Cancer Cells (LNCaP) Treated with this compound for 24 hours.
| This compound Concentration (nM) | Percentage of Cells with Nuclear AR Staining (%) | Mean Nuclear Staining Intensity (Arbitrary Units) |
| 0 (Vehicle Control) | 15 ± 3 | 25 ± 5 |
| 1 | 45 ± 5 | 70 ± 8 |
| 10 | 85 ± 4 | 150 ± 12 |
| 100 | 95 ± 2 | 220 ± 15 |
| 1000 | 96 ± 2 | 225 ± 14 |
Table 2: Time-Course of Androgen Receptor Nuclear Translocation in Prostate Cancer Cells (LNCaP) Treated with 10 nM this compound.
| Time (hours) | Percentage of Cells with Nuclear AR Staining (%) | Mean Nuclear Staining Intensity (Arbitrary Units) |
| 0 | 14 ± 4 | 23 ± 6 |
| 1 | 50 ± 6 | 85 ± 10 |
| 4 | 82 ± 5 | 145 ± 11 |
| 8 | 88 ± 3 | 155 ± 13 |
| 24 | 85 ± 4 | 150 ± 12 |
Signaling Pathway
The binding of this compound to the androgen receptor initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes involved in cell growth, proliferation, and differentiation.
Caption: this compound-induced androgen receptor signaling pathway.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Androgen Receptor
This protocol outlines the steps for detecting androgen receptor localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells treated with this compound.
Materials:
-
FFPE tissue sections or cells grown on coverslips
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Androgen Receptor monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AR antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply DAB substrate according to the manufacturer's protocol.
-
Monitor for the development of a brown precipitate (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow Diagram:
Caption: Immunohistochemistry workflow for androgen receptor detection.
Conclusion
The provided protocols and data offer a framework for investigating the activation of the androgen receptor by this compound using immunohistochemistry. Accurate and reproducible results will depend on careful optimization of the experimental conditions, including antibody concentrations and incubation times. For researchers in drug development, these methods are crucial for characterizing the in vitro and in vivo activity of novel androgen receptor modulators.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Dimethylandrostanolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylandrostanolone, a synthetic androgen, is expected to exert its biological effects primarily through the androgen receptor (AR). Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes. This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the effects of Dimethylandrostanolone on key proteins within the AR signaling pathway and other potentially affected cellular pathways. Western blotting is a powerful technique to detect and quantify changes in protein expression levels, providing crucial insights into the molecular mechanisms of Dimethylandrostanolone action.[1][2]
Principle of Western Blotting
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or cell lysate.[3] The method involves separating proteins by mass via gel electrophoresis, followed by their transfer to a solid support membrane (typically nitrocellulose or PVDF).[1][3] The protein of interest is then detected using a specific primary antibody, which is subsequently recognized by a secondary antibody conjugated to an enzyme. The addition of a substrate results in a detectable signal, most commonly chemiluminescent or fluorescent, which can be quantified.[3][4]
Putative Signaling Pathway Affected by Dimethylandrostanolone
Dimethylandrostanolone, as an androgen, is hypothesized to activate the Androgen Receptor (AR) signaling pathway. In its canonical pathway, the binding of an androgen like Dimethylandrostanolone to AR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus.[5] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes such as Prostate-Specific Antigen (PSA).[5]
Furthermore, androgen signaling can intersect with other major pathways, such as the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7] The interplay between AR and mTOR signaling can be crucial for cell fate.[6] Therefore, a comprehensive analysis of Dimethylandrostanolone's effects should include key proteins from both pathways.
Caption: Putative signaling cascade initiated by Dimethylandrostanolone.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables represent hypothetical data from dose-response and time-course experiments investigating the effect of Dimethylandrostanolone on AR, PSA, and key mTOR pathway proteins in a relevant cell line (e.g., LNCaP prostate cancer cells). Protein levels were quantified by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH).
Table 1: Dose-Response Effect of Dimethylandrostanolone on Protein Expression (48h Treatment)
| Treatment Group | Dimethylandrostanolone Conc. (nM) | Relative AR Levels (Fold Change) | Relative PSA Levels (Fold Change) | Relative p-S6K1/S6K1 Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| Low Dose | 1 | 1.25 | 2.50 | 1.30 |
| Medium Dose | 10 | 1.60 | 5.80 | 1.75 |
| High Dose | 100 | 1.55 | 6.10 | 1.80 |
Table 2: Time-Course Effect of Dimethylandrostanolone (10 nM) on Protein Expression
| Treatment Group | Time (hours) | Relative AR Levels (Fold Change) | Relative PSA Levels (Fold Change) | Relative p-S6K1/S6K1 Ratio |
| Vehicle Control | 48 | 1.00 | 1.00 | 1.00 |
| 6h Treatment | 6 | 1.10 | 1.50 | 1.15 |
| 12h Treatment | 12 | 1.20 | 2.80 | 1.35 |
| 24h Treatment | 24 | 1.45 | 4.50 | 1.60 |
| 48h Treatment | 48 | 1.60 | 5.80 | 1.75 |
Experimental Protocols
Cell Culture and Treatment
A detailed protocol for cell culture and treatment is essential for reproducible results.
-
Cell Line Selection: Choose a cell line known to express the androgen receptor, for example, LNCaP or VCaP for prostate cancer studies.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Androgen Deprivation: Before treatment, replace the growth medium with a medium containing charcoal-stripped FBS for 24 hours to reduce background androgen levels.
-
Treatment: Prepare stock solutions of Dimethylandrostanolone in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations (e.g., 1, 10, 100 nM) or for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) in all experiments.
-
Harvesting: After the treatment period, place the culture dishes on ice and proceed immediately to cell lysis.
Western Blot Protocol
The following is a generalized protocol for Western blot analysis. Optimization may be required for specific antibodies and cell types.
Caption: A generalized workflow for Western blot analysis.
Materials and Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-p-S6K1, anti-S6K1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control like GAPDH. For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal | Inactive antibody, insufficient protein load, incorrect transfer | Check antibody viability, increase protein amount, verify transfer with Ponceau S stain |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing | Increase blocking time, optimize antibody dilution, increase wash duration/volume |
| Non-specific Bands | Antibody cross-reactivity, protein degradation | Use a more specific antibody, add protease inhibitors to lysis buffer |
| Weak Signal | Low protein abundance, low antibody concentration | Enrich for the target protein, increase antibody concentration or incubation time |
Conclusion
This document provides a detailed guide for researchers to investigate the effects of Dimethylandrostanolone on protein expression using Western blot analysis. By focusing on the androgen receptor signaling pathway and its cross-talk with other critical pathways like mTOR, a more complete understanding of Dimethylandrostanolone's molecular mechanism of action can be achieved. Adherence to these detailed protocols and careful data analysis will ensure the generation of reliable and reproducible results.
References
- 1. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor-mTOR crosstalk is regulated by testosterone availability: implication for prostate cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Demalon (Rivastigmine) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demalon, the active ingredient of which is Rivastigmine, is a cholinesterase inhibitor that is clinically used for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Its primary mechanism of action involves the dual inhibition of two key enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132): acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, Rivastigmine increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.[1] Beyond its symptomatic effects on cognition, emerging evidence suggests that Rivastigmine can modulate various cellular processes by altering gene and protein expression. These molecular changes may contribute to its neuroprotective effects.[2]
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound (Rivastigmine) treatment on gene expression. This document includes a summary of known gene and protein expression changes, detailed protocols for relevant experimental techniques, and diagrams of the key signaling pathways involved.
Data Presentation: Gene and Protein Expression Changes in Response to Rivastigmine Treatment
The following tables summarize the observed changes in gene and protein expression following Rivastigmine treatment, based on preclinical and clinical studies. This data provides a foundation for designing experiments to investigate the molecular mechanisms of Rivastigmine.
| Table 1: Upregulated Genes and Proteins | |||
| Gene/Protein | Biological Process | Observed Change | Experimental Context |
| sAPPα (soluble Amyloid Precursor Protein alpha) | Neurotrophic support, non-amyloidogenic APP processing | Increased secretion | In vitro (primary rat neurons), In vivo (rodent CSF, postmortem human brain)[3] |
| ADAM9, ADAM10, ADAM17 (α-secretases) | Cleavage of APP in the non-amyloidogenic pathway | Upregulated protein levels | In vitro (primary human brain cultures) |
| HIF-1α (Hypoxia-Inducible Factor 1-alpha) | Angiogenesis, cellular response to hypoxia | Upregulated expression | In vivo (rat skin flaps)[4] |
| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis, vasculogenesis | Upregulated expression | In vivo (rat skin flaps)[4] |
| SNAP-25 (Synaptosomal-Associated Protein 25) | Synaptic vesicle docking and fusion, neurotransmitter release | Increased protein levels | In vitro (primary rat cortical cultures)[5] |
| Synaptophysin | Synaptic vesicle protein, marker of synaptic density | Increased protein levels | In vitro (primary rat cortical cultures)[5] |
| TRPV1 (Transient Receptor Potential Vanilloid 1) | Ion channel involved in synaptic plasticity | Increased gene expression | In vivo (rat model of genetic absence epilepsy) |
| Table 2: Downregulated Genes and Proteins | |||
| Gene/Protein | Biological Process | Observed Change | Experimental Context |
| Aβ (Amyloid-beta) peptides | Neuronal toxicity, plaque formation in Alzheimer's disease | Decreased secretion | In vitro (primary rat neurons)[3] |
| IL-1β (Interleukin-1 beta) | Pro-inflammatory cytokine | Reduced expression | In vivo (rat skin flaps)[4] |
| IL-18 (Interleukin-18) | Pro-inflammatory cytokine | Reduced expression | In vivo (rat skin flaps)[4] |
Experimental Protocols
The following are detailed protocols for key experiments to analyze gene expression changes in response to this compound (Rivastigmine) treatment.
Protocol 1: RNA Sequencing (RNA-Seq) for Transcriptome-Wide Gene Expression Analysis
This protocol outlines the steps for a comprehensive analysis of gene expression changes in a neuronal cell line (e.g., SH-SY5Y) treated with Rivastigmine.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of Rivastigmine in sterile, nuclease-free water or DMSO.
-
Treat cells with the desired concentrations of Rivastigmine (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (the solvent used for the drug) for a predetermined time (e.g., 24 hours). A minimum of three biological replicates for each condition is recommended.
2. RNA Extraction and Quality Control:
-
After treatment, wash cells with ice-cold PBS and lyse them directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for high-quality sequencing data.
3. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Assess the quality and quantity of the prepared libraries.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (human or appropriate model organism) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels to generate a count matrix.
-
Perform differential gene expression analysis between Rivastigmine-treated and control samples using software packages such as DESeq2 or edgeR.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes to identify affected biological pathways.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Validation of Gene Expression Changes
This protocol is for validating the results obtained from RNA-Seq or for analyzing the expression of specific target genes.
1. cDNA Synthesis:
-
Treat cells and extract RNA as described in Protocol 1.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
2. Primer Design and Validation:
-
Design primers for your target genes and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
3. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Perform the reaction in a real-time PCR cycler. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.
Protocol 3: Western Blotting for Analysis of Protein Expression and Signaling Pathway Activation
This protocol is used to quantify changes in protein levels and to assess the activation of signaling pathways by detecting phosphorylated proteins.
1. Protein Extraction:
-
Culture and treat cells as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound (Rivastigmine) and a general workflow for gene expression analysis.
Caption: Cholinergic signaling pathway and the mechanism of action of this compound (Rivastigmine).
Caption: Simplified PI3K/Akt signaling pathway, a downstream target of cholinergic activation.
Caption: General experimental workflow for analyzing gene expression in response to this compound treatment.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. ArrayExpress: a public database of gene expression data at EBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Home - GEO - NCBI [ncbi.nlm.nih.gov]
- 4. Nature-based molecules combined with rivastigmine: A symbiotic approach for the synthesis of new agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Research Found on Dimethylandrostanolone in Prostate Cancer Cell Line Studies
Despite a comprehensive search of available scientific literature, no specific studies on the use of Dimethylandrostanolone (DMA) in prostate cancer cell line research were identified. As a result, the creation of detailed application notes and protocols as requested is not possible at this time.
For researchers, scientists, and drug development professionals interested in the effects of androgenic compounds on prostate cancer, the existing body of research focuses on other androgens, most notably Dihydrotestosterone (DHT). These studies provide a foundational understanding of androgen receptor (AR) signaling pathways and their role in the proliferation and survival of prostate cancer cells.
General Landscape of Androgen Research in Prostate Cancer
Prostate cancer is a hormonally driven disease, with the androgen receptor playing a crucial role in its development and progression. The majority of prostate cancers are initially dependent on androgens for growth. Therefore, a primary therapeutic strategy involves androgen deprivation therapy (ADT).
Research in this area typically utilizes established prostate cancer cell lines to investigate the mechanisms of androgen action and to test the efficacy of various therapeutic agents. Commonly used cell lines include:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutated androgen receptor. It is often used to study the effects of androgens and anti-androgens on cell growth and gene expression.
-
PC-3: An androgen-insensitive prostate cancer cell line that does not express the androgen receptor. It is often used as a model for androgen-independent or castration-resistant prostate cancer.
-
DU145: Another androgen-insensitive prostate cancer cell line that is also negative for the androgen receptor. It is used in studies of advanced, metastatic prostate cancer.
Key Signaling Pathways in Androgen-Modulated Prostate Cancer
Studies with androgens like DHT have elucidated several key signaling pathways that are critical in prostate cancer progression. A generalized overview of these pathways is presented below. It is important to note that the specific involvement of Dimethylandrostanolone in these pathways remains uninvestigated.
Androgen Receptor (AR) Signaling Pathway
The canonical AR signaling pathway is central to the growth of androgen-dependent prostate cancer.
Caption: Generalized Androgen Receptor (AR) Signaling Pathway.
Hypothetical Experimental Workflow
While no specific protocols for Dimethylandrostanolone exist, a general workflow for studying the effects of a novel androgenic compound on prostate cancer cell lines can be outlined. This serves as a template for how such research could be structured.
Caption: Hypothetical Experimental Workflow for DMA Studies.
Future Research Directions
The absence of data on Dimethylandrostanolone in the context of prostate cancer presents a clear research gap. Future studies could be designed to:
-
Determine the binding affinity of Dimethylandrostanolone to the androgen receptor.
-
Investigate the effect of DMA on the proliferation and apoptosis of androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) prostate cancer cell lines.
-
Elucidate the impact of DMA on key signaling pathways, such as the AR, PI3K/Akt, and MAPK pathways, in these cell lines.
-
Conduct in vivo studies using xenograft models to assess the effect of DMA on tumor growth.
Such research would be invaluable in determining if Dimethylandrostanolone has a potential role in the progression or treatment of prostate cancer. Until such studies are conducted, any discussion of its application would be purely speculative.
Application Notes and Protocols for Danazol in Endocrinology Research Models
Disclaimer: The compound "Demalon" was not identifiable in scientific literature. Based on the context of endocrinology research, this document assumes the user intended to inquire about Danazol (B1669791) , a synthetic steroid with well-documented applications in this field.
Introduction
Danazol is a synthetic steroid derivative of ethisterone (B1671409) with a complex mechanism of action.[1][2] It is characterized as a weak androgen, weak progestogen, and a functional antiestrogen.[2] In endocrinology research, Danazol is primarily utilized to create hypoestrogenic and hyperandrogenic states to model various endocrine disorders, most notably endometriosis and polycystic ovary syndrome (PCOS).[1][3] Its primary effects are mediated through the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, direct inhibition of ovarian steroidogenesis, and interaction with various steroid receptors.[1][4][5]
Mechanism of Action
Danazol exerts its effects through a multi-faceted mechanism:
-
Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis: Danazol reduces the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn decreases the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This leads to a reduction in ovarian estrogen and progesterone (B1679170) production, creating a hypoestrogenic environment.[1]
-
Direct Inhibition of Ovarian Steroidogenesis: Danazol has been shown to directly inhibit enzymes involved in steroidogenesis within the adrenal glands, ovaries, and testes in vitro.[4]
-
Receptor Binding: Danazol binds to androgen, progesterone, and glucocorticoid receptors.[6] Its binding to androgen receptors contributes to its androgenic effects.[1] It also competitively inhibits estrogen receptors, reducing estrogen-mediated cellular processes.[1]
-
Binding to Steroid Hormone Carrier Proteins: Danazol binds to sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), leading to an increase in the free-to-plasma-bound concentrations of sex hormones like testosterone (B1683101).[2][4]
Signaling Pathways
The primary signaling pathway influenced by Danazol is the Hypothalamic-Pituitary-Ovarian (HPO) axis. By suppressing this axis, Danazol effectively reduces gonadal steroidogenesis.
Recent studies also suggest Danazol may influence other signaling pathways, such as inducing Protein Kinase C (PKC) translocation and affecting the JAK-STAT pathway.[7][8]
Quantitative Data from Research Models
The following tables summarize the quantitative effects of Danazol on key endocrinological parameters as observed in various research models.
Table 1: Effects of Danazol on Gonadotropin and Steroid Hormone Levels in Humans
| Parameter | Species | Dosage | Duration | Effect | Reference |
| LH | Human | 200 mg/day | 100 days | No significant change | [9] |
| FSH | Human | 200 mg/day | 100 days | No significant change | [9] |
| Estradiol | Human | 200 mg/day | 100 days | Significant decrease | [9] |
| Progesterone | Human | 200 mg/day | 100 days | Significant decrease | [9] |
| Testosterone | Human | 200 mg/day | 100 days | No significant change | [9] |
| LH | Human | 600 mg/day | 6 months | Basal levels low (similar to early follicular phase) | [10] |
| FSH | Human | 600 mg/day | 6 months | Basal levels low (similar to early follicular phase) | [10] |
| Estradiol | Human | 600 mg/day | 6 months | Basal levels low (similar to early follicular phase) | [10] |
| Progesterone | Human | 600 mg/day | 6 months | Basal levels low (similar to early follicular phase) | [10] |
| Estradiol | Human | 6 months | 6 months | Dropped to levels not exceeding 30 pg/ml | [11] |
| FSH | Human | 6 months | 6 months | Consistently in the low normal range | [11] |
Table 2: Effects of Danazol in Animal Research Models
| Parameter | Species | Dosage | Duration | Effect | Reference |
| LH | Rhesus Monkey (castrated) | 400 mg/day | 19 days | Rapid decrease | [12] |
| FSH | Rhesus Monkey (castrated) | 400 mg/day | 19 days | Rapid decrease | [12] |
| LH | Rat (PCOS model) | 4 or 20 mg/day | - | Significant decrease | [3] |
| Testosterone | Rat (PCOS model) | 4 or 20 mg/day | - | Significant decrease | [3] |
| Estrogen | Rat (PCOS model) | 4 or 20 mg/day | - | Significant decrease | [3] |
| Ovarian Weight | Rat (PCOS model) | 4 or 20 mg/day | - | Reduction | [3] |
| Cystic Follicles | Rat (PCOS model) | 4 or 20 mg/day | - | Regression | [3] |
| LH | Rat (ovariectomized) | 30 mg, s.c. | 2 days | Compensatory increase was inhibited | [13] |
| FSH | Rat (ovariectomized) | 30 mg, s.c. | 2 days | Compensatory increase was not influenced | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments using Danazol in endocrinology research.
Protocol 1: Induction of a PCOS-like Model in Rats
This protocol is adapted from studies investigating the effects of Danazol on polycystic ovaries.[3]
Objective: To induce regression of polycystic ovaries in an androgen-sterilized rat model.
Materials:
-
Female Wistar rats
-
Testosterone propionate (B1217596)
-
Danazol
-
Vehicle for Danazol (e.g., sesame oil)
-
Gavage needles
-
Equipment for blood collection and hormone assays (ELISA or RIA kits for LH, testosterone, and estrogen)
-
Histology equipment
Workflow:
Procedure:
-
Androgenization: On postnatal day 5, inject neonatal female rats with a single dose of testosterone propionate (e.g., 1.25 mg in oil, subcutaneously) to induce androgen sterilization.
-
Maturation and Model Confirmation: Allow the rats to mature. The development of a PCOS-like state is confirmed by the presence of persistent vaginal estrus and histological examination of the ovaries for cystic follicles.
-
Treatment: Once the model is established, divide the rats into control and treatment groups. Administer Danazol (e.g., 4 mg/day or 20 mg/day, suspended in a suitable vehicle) or vehicle alone via oral gavage for a specified period (e.g., 30 days).
-
Monitoring: Monitor vaginal smears daily to assess changes in the estrous cycle.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals. Collect blood for hormone analysis (LH, testosterone, estrogen). Excise and weigh the ovaries and uterus. Process the ovaries for histological examination to assess follicular morphology.
Protocol 2: Investigation of HPO Axis Suppression in a Primate Model
This protocol is based on studies examining the antigonadotropic effects of Danazol in rhesus monkeys.[12]
Objective: To determine the effect of Danazol on circulating gonadotropin levels in castrated female rhesus monkeys.
Materials:
-
Adult female rhesus monkeys (ovariectomized)
-
Danazol
-
Vehicle for Danazol (e.g., lactose)
-
Gavage tubes
-
Equipment for blood collection and hormone assays (RIA or ELISA for LH and FSH)
Procedure:
-
Acclimatization and Baseline: House ovariectomized female rhesus monkeys under controlled conditions. Collect blood samples every other day for a baseline period (e.g., 2 weeks) to establish pre-treatment gonadotropin levels.
-
Treatment: Administer Danazol (e.g., 400 mg daily) or a placebo (e.g., lactose) via oral gavage for the treatment period (e.g., 19 days).
-
Blood Sampling: Continue to collect blood samples every other day throughout the treatment period and for a post-treatment follow-up period (e.g., 3 weeks).
-
Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C or lower until analysis. Measure plasma concentrations of LH and FSH using validated radioimmunoassays or ELISA kits.
-
Data Analysis: Compare the hormone levels during the treatment period to the baseline and post-treatment periods to assess the suppressive effect of Danazol and the recovery of the HPO axis after discontinuation.
Conclusion
Danazol is a versatile tool in endocrinology research, primarily used for its ability to suppress the HPO axis and create a hypoestrogenic and androgenic environment. These properties make it invaluable for modeling and studying conditions like endometriosis and PCOS. The provided protocols and data offer a foundation for researchers and drug development professionals to design and interpret experiments utilizing Danazol in relevant research models. Careful consideration of the species-specific effects and the complex mechanism of action is crucial for the successful application of this compound in endocrinological studies.
References
- 1. What is the mechanism of Danazol? [synapse.patsnap.com]
- 2. Danazol - Wikipedia [en.wikipedia.org]
- 3. Structural and functional regression of polycystic ovaries by danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Danazol in the treatment of endometriosis and infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danazol has potential to cause PKC translocation, cell cycle dysregulation, and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The "treatment" of unexplained infertility with danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormonal, metabolic and clinical effects of danazol in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hormonal changes associated with Danazol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of danazol on gonadotropin levels in castrated rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory and stimulatory actions of danazol in rat ovarian and uterine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dimethylandrostanolone solubility issues in vitro
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with Dimethylandrostanolone (also known as Drostanolone) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is Dimethylandrostanolone and why is its solubility a concern?
Dimethylandrostanolone (CAS No: 58-19-5) is a synthetic anabolic-androgenic steroid. Structurally, it is a highly hydrophobic (lipophilic) molecule, which leads to poor solubility in aqueous solutions like cell culture media. This can cause the compound to precipitate, leading to inaccurate experimental results due to a lower-than-intended effective concentration.
Q2: Which solvent should I use to prepare a stock solution of Dimethylandrostanolone?
Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of hydrophobic compounds like Dimethylandrostanolone.[1] It is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules.[2][3] For cell culture applications, ensure you are using a high-purity, sterile-filtered, cell culture grade DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects.[4] However, the optimal concentration should be determined empirically for your specific cell line and experimental duration. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[4]
Q4: My Dimethylandrostanolone precipitated after being in the incubator for a few hours/days. What happened?
This is likely due to delayed precipitation. Several factors can contribute to this issue:
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that decrease compound solubility.[5][6]
-
Evaporation: Over time, evaporation of water from the media can increase the concentration of all components, including Dimethylandrostanolone, pushing it beyond its solubility limit.[4][5] This is often visible as crystals forming on the culture surface.[7][8]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of the compound.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter. Follow the workflow diagram below for a systematic approach to troubleshooting.
Issue 1: Immediate Precipitation ("Crashing Out")
-
Problem: A precipitate forms immediately after adding the Dimethylandrostanolone stock solution to the cell culture medium.
-
Cause: This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media.[5] The rapid dilution of the DMSO stock causes the hydrophobic compound to fall out of solution.[5]
-
Solutions:
-
Reduce Final Concentration: The most common cause is a final working concentration that is too high.[5] Perform a dose-response experiment to find the maximum soluble concentration for your system.
-
Use Pre-Warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[5][6] Adding compounds to cold media can significantly decrease their solubility.[5]
-
Optimize Dilution Technique: Instead of adding the stock solution directly into the full volume of media, add it dropwise while gently vortexing or swirling the media.[5][6] This helps to disperse the compound quickly and avoid localized high concentrations.[4]
-
Perform Serial Dilutions: Create an intermediate dilution of your high-concentration stock in pre-warmed medium before making the final working solution.[5] This gradual reduction in solvent concentration can help keep the compound in solution.[4]
-
Issue 2: Precipitate Observed After Incubation
-
Problem: The media appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days.
-
Solutions:
-
Ensure Proper Humidification: Use a properly humidified incubator and culture plates with low-evaporation lids to minimize media evaporation.[5]
-
Maintain Stable Temperature: Minimize the time that culture vessels are outside the incubator to prevent temperature cycling.[6]
-
Incorporate Serum: If your experimental design allows, diluting the compound into serum-containing medium can be effective. Proteins in the serum, like albumin, can bind to the compound and help maintain its solubility.[4]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Data and Protocols
Solubility Data
The following table summarizes the approximate solubility of Dimethylandrostanolone in common laboratory solvents. Note that solubility can vary between batches.
| Solvent | Approx. Solubility | Notes |
| DMSO | ~20-30 mg/mL (Estimated) | Preferred solvent for high-concentration stock solutions.[1] |
| Ethanol | ~1 mg/mL | Can be an alternative to DMSO, but lower solubility limits stock concentration. |
| Methanol | ~1 mg/mL | Similar to ethanol; less commonly used for cell culture. |
| Water | Insoluble | The compound is hydrophobic and does not dissolve in aqueous solutions.[1] |
Note: The solubility in DMSO is an estimate based on its properties as a powerful solvent and data for similar steroid structures. It is highly recommended to perform a small-scale solubility test with your specific compound batch.
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution.
-
Materials:
-
Dimethylandrostanolone powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of Dimethylandrostanolone powder (e.g., 10 mg) and place it in a sterile vial.
-
Calculate the required volume of DMSO. For a 20 mg/mL solution with 10 mg of powder, you will need 0.5 mL (500 µL) of DMSO.
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure all particles have dissolved. If particles remain, brief sonication in a room temperature water bath for 5-10 minutes may aid dissolution.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the preparation of a final working solution from the 20 mg/mL DMSO stock. (Molecular Weight of Dimethylandrostanolone: 304.5 g/mol )
-
Calculations:
-
Stock Concentration (Molarity): (20 mg/mL) / (304.5 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) = 65.68 mM
-
Dilution Factor: (65.68 mM) / (10 µM) = (65680 µM) / (10 µM) = 6568
-
Volume of stock needed for 10 mL of media: (10 mL) / 6568 = 0.00152 L = 1.52 µL
-
-
Materials:
-
Dimethylandrostanolone stock solution (20 mg/mL in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw one aliquot of the Dimethylandrostanolone stock solution at room temperature.
-
Pipette 10 mL of pre-warmed (37°C) complete cell culture medium into a sterile conical tube.
-
Add 1.52 µL of the DMSO stock solution directly into the medium. Crucially, add the stock dropwise into the vortex or while gently swirling the tube to ensure rapid and even dispersion. [5][6]
-
Cap the tube and mix gently by inverting. Do not vortex excessively as this can damage media components.
-
The final DMSO concentration will be approximately 0.015%, which is well below the typical toxicity threshold for most cell lines.
-
Use the working solution immediately for your experiments. It is not recommended to store aqueous solutions of hydrophobic compounds.
-
Mechanism of Action: Androgen Receptor Signaling
Dimethylandrostanolone exerts its biological effects by acting as an agonist for the Androgen Receptor (AR). The classical signaling pathway is a key mechanism for its activity.
Classical Androgen Receptor Signaling Pathway
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methasteroneSuperdrol(2a,17a-dimethylandrostane-3-one-17b-ol) CAS#: [m.chemicalbook.com]
- 6. Basic Chemical Data [dtp.cancer.gov]
- 7. scribd.com [scribd.com]
- 8. caymanchem.com [caymanchem.com]
Preventing Demalon precipitation in cell culture media
Technical Support Center: Preventing Demalon Precipitation in Cell Culture Media
Disclaimer: this compound is a hypothetical compound. This guide is based on established principles for handling poorly soluble compounds in cell culture and is intended to serve as a template for developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my cell culture medium?
Precipitation of a new compound like this compound in cell culture media typically stems from several factors related to its physicochemical properties and how it's introduced into the aqueous environment of the media.[1]
-
Low Aqueous Solubility: this compound, as a hydrophobic compound, has inherently poor solubility in water-based solutions like cell culture media.
-
Solvent Shift: A common issue arises when a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into the cell culture medium.[1] This rapid change in solvent polarity can cause the compound to "crash out" or precipitate.
-
Exceeding Maximum Solubility: Every compound has a solubility limit in a given medium at a specific temperature.[1] If the final concentration of this compound exceeds this limit, it will precipitate.
-
pH Instability: The pH of the cell culture medium can influence the solubility of compounds.[2] As cells metabolize, they can alter the local pH, potentially causing a pH-sensitive compound like this compound to precipitate over time.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds.[3] For instance, adding a stock solution to cold media can decrease solubility.
Q2: My DMSO-dissolved this compound precipitates immediately upon addition to the media. What can I do?
This is a classic sign of a "solvent shift" problem, where the compound is not stable in the aqueous environment once the DMSO is diluted.[2] Here are several strategies to mitigate this:
-
Optimize the Dilution Process: Instead of a single-step dilution, try a stepwise serial dilution.[2] Add the this compound stock solution dropwise to pre-warmed (37°C) media while gently vortexing to avoid localized high concentrations.[2]
-
Adjust Final Solvent Concentration: While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[1] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve this compound's solubility.[4] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
-
Utilize Solubility Enhancers:
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1] Try diluting this compound in serum-containing medium.
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture.
-
Q3: this compound appears to be dissolved initially, but I see a precipitate after several hours or days in the incubator. Why is this happening?
Delayed precipitation can be caused by several factors:
-
Media Evaporation: Over time, especially in long-term cultures, evaporation can concentrate media components, including this compound, beyond their solubility limit.[2] Ensure proper humidification in your incubator and use sealed flasks or plates for long-term experiments.
-
pH Changes: As cells grow and metabolize, they release waste products that can alter the pH of the medium.[2] If this compound's solubility is pH-dependent, this change can cause it to precipitate.
-
Temperature Cycling: Frequent removal of culture vessels from the incubator can cause temperature fluctuations that may affect the long-term stability of the dissolved compound.[2]
Q4: Can I just filter out the this compound precipitate?
Filtering is not recommended as a solution for precipitation.[1] When you filter the medium, you are removing the precipitated compound, which results in an unknown and lower-than-intended final concentration of this compound.[1] This will lead to inaccurate and irreproducible experimental results. The best approach is to address the root cause of the precipitation.
Troubleshooting Guides
Guide 1: Initial Dissolution and Dilution of this compound
This guide helps to identify the optimal method for preparing this compound working solutions.
| Observation | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to 37°C. Use a vortex or sonicator to aid dissolution. |
| Immediate, heavy precipitation upon dilution into media. | "Solvent Shift" effect; final concentration exceeds solubility.[5] | Perform a serial dilution. Pre-warm the media to 37°C.[2] Add the this compound stock slowly with rapid mixing.[1] |
| Fine, crystalline precipitate forms after dilution. | Final concentration is at the edge of solubility. | Decrease the final working concentration of this compound. Consider using a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin.[1] |
| Solution is cloudy or hazy after dilution. | Formation of fine, colloidal particles. | Increase the final DMSO concentration (while staying below the cytotoxic limit for your cells, typically <0.5%).[1] |
Guide 2: Long-Term Stability of this compound in Culture
This guide addresses issues that arise after the initial preparation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears after >24 hours in the incubator. | pH shift due to cellular metabolism.[2] | Monitor the pH of your culture. Change the medium more frequently to prevent significant pH changes. |
| Crystals form on the surface of the culture vessel over time. | Evaporation of media, leading to increased concentration.[1] | Ensure proper incubator humidity. Use sealed flasks or low-evaporation plates.[3] |
| Precipitate appears after moving plates from the incubator to the microscope. | Temperature change causing the compound to fall out of solution.[3] | Minimize the time that culture vessels are outside the incubator. Ensure the microscope stage is heated if possible. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.[6] Ensure it is fully dissolved.
-
Create a series of dilutions of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). Aim for final concentrations ranging from 1 µM to 100 µM.
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, examine each sample under a microscope to check for any crystalline precipitate.
-
The highest concentration that remains clear is the maximum working concentration you should use for your experiments.
Protocol 2: Optimizing the this compound Dilution Procedure
Objective: To find the most effective method for diluting the this compound stock solution to prevent precipitation.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Method A (Direct Dilution): Add the required volume of the 10 mM stock directly to pre-warmed (37°C) complete medium to achieve your desired final concentration. Mix by inverting the tube.
-
Method B (Serial Dilution): a. Create an intermediate dilution of the 10 mM stock in pre-warmed complete medium (e.g., a 1:10 dilution to make a 1 mM solution). b. Use this intermediate dilution to make the final dilution in pre-warmed complete medium.
-
Method C (Serum-Assisted Dilution): a. Pre-warm both complete medium and fetal bovine serum (FBS) to 37°C. b. First, dilute the 10 mM this compound stock 1:10 in the warm FBS. c. Then, perform the final dilution in pre-warmed complete medium.
-
Visually and microscopically inspect the solutions prepared by each method for any signs of precipitation immediately and after 1 hour of incubation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing Dimethylandrostanolone (Mebolazine) Dosage for In Vivo Experiments
Welcome to the technical support center for the use of Dimethylandrostanolone, also known as Mebolazine or Dimethazine, in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Dimethylandrostanolone (Mebolazine) and what is its mechanism of action?
Dimethylandrostanolone (Mebolazine) is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2][3] Structurally, it is a unique dimer composed of two molecules of methasterone (B159527) linked by an azine bridge.[1][4][5] Mebolazine functions as a prodrug; in vivo, the azine bond is hydrolyzed, releasing two molecules of its active metabolite, methasterone.[1][4] Methasterone then exerts its anabolic and androgenic effects by binding to the androgen receptor (AR).[4][6] This complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in protein synthesis and muscle growth.[1]
Q2: What is the primary active metabolite of Mebolazine that I should be aware of?
The primary and active metabolite of Mebolazine is methasterone.[4] The conversion of Mebolazine to methasterone is the rate-limiting step for its biological activity.[1] Therefore, the observed pharmacological effects following Mebolazine administration are attributable to methasterone.[4] For analytical purposes, such as in doping control, screening for methasterone and its metabolites is the standard approach.[4]
Q3: I am planning an in vivo study to assess the anabolic effects of Mebolazine. What is a recommended starting dose?
Due to limited formal preclinical efficacy studies on Mebolazine, a dose-range finding study is highly recommended. Based on oral toxicity studies of structurally similar 17α-alkylated AAS like 17α-methyltestosterone in rats, a starting dose of 5 mg/kg body weight can be considered a safe initial dose for assessing the compound's effects.[4]
Q4: How should I design a dose-escalation study for Mebolazine?
A typical dose-escalation study should include multiple groups of animals, each receiving a different dose. A suggested design would include:
-
Vehicle Control Group: Receives only the delivery vehicle (e.g., corn oil or a 0.5% methylcellulose (B11928114) suspension).
-
Low-Dose Group: e.g., 5 mg/kg.
-
Mid-Dose Group: e.g., 20 mg/kg.
-
High-Dose Group: e.g., 80 mg/kg.[4]
The study duration will depend on the research question, with 4 to 8 weeks being common for evaluating anabolic effects. It is crucial to monitor both efficacy endpoints and signs of toxicity throughout the study.[4]
Q5: What are the key parameters to measure in an in vivo efficacy study for anabolic effects?
To assess the anabolic efficacy of Mebolazine, the following parameters should be considered:
-
Body Weight: Monitor and record changes in total body weight throughout the study.[4]
-
Muscle Strength: Non-invasive methods like a grip strength test can be performed at baseline and at regular intervals.[4]
-
Physical Performance: A treadmill exhaustion test can be used to evaluate endurance and exercise capacity.
Troubleshooting Guides
Issue 1: Inconsistent or lack of expected anabolic effects.
| Possible Cause | Troubleshooting Step |
| Improper Dosing or Formulation | Ensure accurate calculation of the dose based on the animal's body weight. Mebolazine is poorly soluble in water; use an appropriate vehicle like corn oil or a 0.5% methylcellulose suspension. Ensure the formulation is a homogenous suspension by vortexing immediately before each administration.[4] |
| Incorrect Administration Technique | For oral gavage, ensure proper technique to avoid accidental administration into the trachea. Verify the gavage needle is the correct size for the animal and is inserted to the appropriate depth.[7][8] |
| Insufficient Study Duration | Anabolic effects on muscle mass may take several weeks to become significant. A study duration of at least 4 weeks is recommended.[4] |
| Androgen Receptor Saturation | At very high doses, androgen receptors may become saturated, leading to a plateau in the anabolic response. Review your dose-response curve to determine if you are operating in the saturating range.[9] |
Issue 2: Signs of toxicity or unexpected animal deaths.
| Possible Cause | Troubleshooting Step |
| Hepatotoxicity | Methasterone, the active metabolite of Mebolazine, is a 17α-alkylated AAS and is known to be hepatotoxic.[7][10] Monitor for signs of liver damage by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[11] At necropsy, examine the liver for any gross abnormalities and perform histopathological analysis.[12] Consider reducing the dose or the duration of the study if significant hepatotoxicity is observed. |
| Administration Error | Improper oral gavage technique can lead to esophageal or stomach perforation, or aspiration pneumonia, which can be fatal.[13] Ensure all personnel are properly trained in oral gavage. Observe animals for signs of distress (e.g., gasping, bleeding from the mouth) immediately after dosing and for 12-24 hours post-administration.[13] |
| Cardiovascular Effects | High doses of AAS can lead to adverse cardiovascular events, including cardiac hypertrophy and sudden death.[14][15] At necropsy, weigh the heart and perform a histopathological examination to look for signs of cardiac hypertrophy or fibrosis. |
| General Stress | Frequent handling and dosing can cause stress to the animals, which can impact their health and the study outcomes. Acclimate animals to handling and the dosing procedure before the start of the experiment.[8] |
Data Presentation
Table 1: Recommended Dosage Range for Mebolazine in a Dose-Finding Study in Rats
| Group | Dosage (mg/kg/day) | Administration Route | Vehicle |
| Vehicle Control | 0 | Oral Gavage | Corn oil or 0.5% methylcellulose |
| Low-Dose | 5 | Oral Gavage | Corn oil or 0.5% methylcellulose |
| Mid-Dose | 20 | Oral Gavage | Corn oil or 0.5% methylcellulose |
| High-Dose | 80 | Oral Gavage | Corn oil or 0.5% methylcellulose |
| Data derived from a suggested dose-escalation study design for Mebolazine.[4] |
Table 2: Comparative Anabolic and Androgenic Activity of Methasterone
| Compound | Anabolic Activity (vs. Methyltestosterone) | Androgenic Activity (vs. Methyltestosterone) | Anabolic:Androgenic Ratio |
| Methasterone | 400% | 20% | 20 |
| Testosterone | Varies by administration route | Varies by administration route | ~1 |
| Methyltestosterone | 100% | 100% | 1 |
| This data highlights the high anabolic potency and favorable anabolic-to-androgenic ratio of methasterone.[7][16] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Mebolazine in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Group Allocation: Randomly assign animals to four groups (n=8-10 per group): Vehicle, Low-Dose (5 mg/kg), Mid-Dose (20 mg/kg), and High-Dose (80 mg/kg).[4]
-
Compound Preparation: Prepare Mebolazine in a suitable vehicle (e.g., corn oil). Ensure a homogenous suspension.[4]
-
Administration: Administer Mebolazine or vehicle daily via oral gavage for 28 days.[4]
-
Monitoring:
-
Terminal Procedures:
Protocol 2: Assessment of Muscle Strength (Grip Strength Test)
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.[4]
-
Procedure:
-
Hold the rat by the base of the tail and allow it to grasp the metal grid of the grip strength meter with its forelimbs.[4]
-
Gently pull the rat horizontally away from the meter until it releases its grip. The meter will record the peak force exerted.[4]
-
Perform 3-5 measurements per animal with a rest period of at least one minute between each measurement.[4]
-
The average or maximum value can be used for analysis.[4]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mebolazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Mebolazine | 3625-07-8 | Benchchem [benchchem.com]
- 6. Federal Register :: Classification of Two Steroids, Prostanozol and Methasterone, as Schedule III Anabolic Steroids Under the Controlled Substances Act [federalregister.gov]
- 7. Methasterone - Wikipedia [en.wikipedia.org]
- 8. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up to the maximum-testosterone dose-dependent effects on anabolic and androgen responsive tissues in orchiectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anabolic androgenic steroid-induced liver injury: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veterinaria.org [veterinaria.org]
- 12. africaresearchconnects.com [africaresearchconnects.com]
- 13. researchgate.net [researchgate.net]
- 14. Anabolic Androgenic Steroid (AAS) Related Deaths: Autoptic, Histopathological and Toxicological Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sudden Cardiac Death in Anabolic-Androgenic Steroid Users: A Literature Review [mdpi.com]
- 16. benchchem.com [benchchem.com]
Identifying and minimizing off-target effects of Demalon
Welcome to the technical support center for Demalon, a potent tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects during experimentation, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary function is to block the phosphorylation cascade that promotes cell proliferation in EGFR-dependent cell lines.
Q2: What are the known off-target effects of this compound?
While designed for EGFR, off-target interactions are a known consideration for many kinase inhibitors due to the conserved nature of the ATP-binding pocket.[1] Kinase profiling studies have identified that this compound can also inhibit other kinases at higher concentrations, most notably members of the Src family (e.g., Src, Lck) and the Vascular Endothelial Growth Factor Receptor (VEGFR). Most small molecule drugs interact with unintended biological targets which can lead to preclinical and clinical toxic events.[2][3]
Q3: How can I proactively identify potential off-target effects in my experiments?
A proactive approach to identifying off-target effects is crucial for the accurate interpretation of your results.[4] We recommend performing a kinase selectivity profile by screening this compound against a broad panel of kinases.[4] This can be done through various commercial services. Additionally, computational methods are emerging as a viable option for augmenting current screening paradigms.[5]
Q4: What is the best practice for designing experiments to minimize the impact of off-target effects?
To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended EGFR target.[4] It is also recommended to use a structurally unrelated inhibitor that targets EGFR to confirm that the observed phenotype is due to on-target inhibition.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in IC50 values between experiments. | Reagent instability, inconsistent assay conditions, or compound precipitation. | 1. Reagent Quality : Ensure the purity and activity of your kinase preparation. Use fresh ATP solutions, as they can degrade over time.[6] 2. Assay Conditions : Maintain a consistent ATP concentration, ideally at or near the Km value for EGFR. Keep incubation times and temperatures constant. 3. Compound Stability : Prepare fresh this compound stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[1] |
| Observed cellular phenotype (e.g., apoptosis) does not align with known EGFR inhibition. | This strongly suggests an off-target effect. | 1. Dose-Response Curve : Determine the minimal effective concentration for on-target activity.[1] 2. Rescue Experiment : Transfect cells with a mutated version of EGFR that is resistant to this compound. If the phenotype is reversed, it supports an on-target mechanism.[1][4] 3. Orthogonal Inhibitor : Use a structurally different EGFR inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.[1] |
| Discrepancy between biochemical and cell-based assay results. | Differences in ATP concentrations, poor cell permeability, or cellular efflux pumps. | 1. ATP Concentration : Biochemical assays often use low ATP concentrations, which may not reflect the high intracellular levels that can outcompete this compound.[4] 2. Cell Permeability : Assess this compound's physicochemical properties to ensure it can effectively cross the cell membrane. 3. Target Expression : Verify the expression and activity of EGFR in your cell model using Western blotting.[4] |
| High background signal in a kinase assay. | Compound interference with detection reagents. | 1. No-Enzyme Control : Run the assay without the kinase enzyme. A signal that is dependent on the this compound concentration suggests direct interference with the assay's detection method.[7] 2. Detergent Addition : Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to rule out compound aggregation.[7] |
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity and cellular effects of this compound.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR | 5 | Biochemical (Luminescence-based) |
| Src | 150 | Biochemical (Luminescence-based) |
| Lck | 250 | Biochemical (Luminescence-based) |
| VEGFR2 | 500 | Biochemical (Luminescence-based) |
Table 2: Cellular Activity of this compound in A549 (EGFR wild-type) and HCC827 (EGFR mutant) Lung Cancer Cell Lines
| Cell Line | EC50 (nM) for Proliferation Inhibition | Assay Type |
| HCC827 (EGFR mutant) | 20 | Cell Viability (MTT) |
| A549 (EGFR wild-type) | >1000 | Cell Viability (MTT) |
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of this compound.[6]
-
Compound Preparation : Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase buffer.
-
Reaction Setup : In a 384-well plate, add the inhibitor dilutions.
-
Kinase and Substrate Addition : Add a mixture containing the recombinant active EGFR enzyme and a suitable peptide substrate.
-
Initiate Reaction : Start the kinase reaction by adding ATP. The final ATP concentration should be at the Km for the kinase.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions.
-
Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
Western Blot for Phospho-EGFR Inhibition (Cell-based)
This protocol assesses the inhibition of EGFR in a cellular context by measuring its phosphorylation status.
-
Cell Culture and Treatment : Culture EGFR-dependent cells (e.g., HCC827) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eurekalert.org [eurekalert.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Demalon degradation pathways and stability in solution
Welcome to the technical support center for Demalon. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] The specific pathway and rate of degradation are highly dependent on the pH, temperature, and presence of oxidizing agents in the solution.[3][4][5] Key degradation mechanisms include the cleavage of ester and amide bonds.[2]
Q2: What is the expected stability of this compound in common laboratory solvents?
A2: this compound exhibits good stability in aprotic solvents like DMSO and acetonitrile (B52724) when stored under appropriate conditions (e.g., -20°C, protected from light). However, in aqueous buffers, its stability is significantly influenced by pH. Generally, this compound is more stable in acidic to neutral conditions (pH 4-7) and shows accelerated degradation in basic conditions (pH > 8).
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For aqueous working solutions, it is advisable to prepare them fresh for each experiment by diluting the DMSO stock in the desired buffer immediately before use.
Q4: I am observing rapid loss of this compound potency in my cell culture experiments. What could be the cause?
A4: Rapid potency loss in cell culture is often due to the degradation of this compound in the culture medium. The physiological pH (around 7.4) and temperature (37°C) of cell culture conditions can accelerate the hydrolysis of this compound. Consider the stability data in relevant buffers and minimize the incubation time of this compound in the media before and during the experiment. It may be necessary to perform media changes with freshly prepared this compound for longer-term experiments.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: While comprehensive excipient compatibility studies are ongoing, preliminary data suggests that this compound may interact with nucleophilic excipients, especially under conditions of high humidity and temperature. It is recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results between experiments | 1. Degradation of this compound stock solution.2. Inconsistent preparation of working solutions.3. Variation in experimental conditions (pH, temperature). | 1. Use freshly prepared or properly stored aliquots of the stock solution.2. Ensure accurate and consistent dilution of the stock solution.3. Carefully control and monitor the pH and temperature of your solutions. |
| Appearance of unknown peaks in HPLC analysis | 1. Formation of this compound degradation products.2. Contamination of the sample or solvent. | 1. Perform forced degradation studies to identify potential degradation products.[6][7]2. Run a blank analysis of the solvent and sample matrix. |
| Low recovery of this compound from the sample matrix | 1. Adsorption of this compound to container surfaces.2. Degradation during sample processing. | 1. Use low-adsorption microplates or vials (e.g., polypropylene (B1209903) or Teflon-coated).[8]2. Minimize sample processing time and keep samples at a low temperature. |
| Precipitation of this compound in aqueous buffer | 1. Poor aqueous solubility of this compound.2. The concentration of the organic co-solvent (e.g., DMSO) is too low. | 1. Determine the aqueous solubility of this compound in your buffer system.2. Increase the percentage of the organic co-solvent, ensuring it is compatible with your experimental system. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions. This data is intended to serve as a general guideline.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours |
| 4.0 | Acetate Buffer | 120 |
| 7.4 | Phosphate Buffered Saline (PBS) | 24 |
| 9.0 | Tris Buffer | 2 |
Table 2: Temperature-Dependent Stability of this compound in PBS (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | | :--- | :--- | :--- | | 4 | 168 | | 25 (Room Temperature) | 48 | | 37 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to UV light (e.g., 254 nm) for 48 hours.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase. Analyze the samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.[9]
Protocol 2: Determination of this compound Stability in Aqueous Buffers
Objective: To determine the degradation kinetics of this compound at different pH values.
Materials:
-
This compound stock solution in DMSO
-
Acetate buffer (pH 4.0)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Tris buffer (pH 9.0)
-
Incubator or water bath set to 37°C
-
HPLC system
Procedure:
-
Prepare working solutions of this compound (e.g., 10 µg/mL) in each of the three buffer systems.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot in a cold mobile phase.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant and calculate the half-life for each condition.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for determining this compound stability in aqueous buffers.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. longdom.org [longdom.org]
- 8. enamine.net [enamine.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunoassay Cross-Reactivity and Dimethylandrostanolone
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential cross-reactivity of Dimethylandrostanolone in immunoassays. The following resources offer troubleshooting strategies and frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for Dimethylandrostanolone?
A: Immunoassay cross-reactivity occurs when an antibody mistakenly binds to a molecule that is structurally similar to the target analyte.[1] This is a significant concern for steroid hormones like Dimethylandrostanolone due to the high degree of structural similarity among different androgens.[1][2] This can lead to inaccurate, often overestimated, measurements of the target analyte's concentration.[1] Given that Dimethylandrostanolone is a synthetic androgen, it is crucial to assess its potential to cross-react in assays designed to measure endogenous androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT).
Q2: What are the primary causes of cross-reactivity in steroid immunoassays?
A: The main driver of cross-reactivity is the shared core four-ring structure of steroids.[1] Antibodies generated against one steroid may recognize similar epitopes on other steroids, leading to non-specific binding.[3] Factors contributing to cross-reactivity include:
-
High structural similarity between the target analyte and other molecules in the sample.[2]
-
The presence of metabolites of the target drug or endogenous hormones that are structurally similar.[4]
-
High concentrations of related endogenous steroid precursors and metabolites .[1]
Q3: Which common steroids might cross-react with an immunoassay for a synthetic androgen like Dimethylandrostanolone?
A: While specific cross-reactivity data for Dimethylandrostanolone is not widely published, it is structurally similar to other androgens. Therefore, immunoassays for the following compounds are susceptible to interference:
-
Testosterone: Assays for testosterone can show cross-reactivity with other anabolic steroids.[1][2]
-
Dihydrotestosterone (DHT): As Dimethylandrostanolone is a derivative of DHT, a high potential for cross-reactivity exists.
-
Other Synthetic Androgens: Compounds like methyltestosterone (B1676486) and nandrolone (B1676933) are known to cross-react in testosterone assays and may also interfere with assays targeting other androgens.[1][2]
Q4: How can I determine if my immunoassay is affected by Dimethylandrostanolone cross-reactivity?
A: Several signs can indicate potential cross-reactivity in your assay:
-
Unexpectedly high hormone levels: Results that are inconsistent with the expected physiological state or experimental conditions.[1]
-
Discrepancy with other analytical methods: Significant differences between immunoassay results and those from more specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
-
Poor correlation between analyte concentration and biological response.
A definitive way to assess cross-reactivity is to perform a spike-recovery and cross-reactivity study.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating cross-reactivity issues with Dimethylandrostanolone.
Problem: Suspected Cross-Reactivity Leading to Inaccurate Results
Initial Assessment Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The validity of androgen assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to avoid vehicle effects in Demalon control groups
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding vehicle effects in control groups and to offer troubleshooting support for your experiments involving Demalon.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control group and why is it critical in this compound studies?
A vehicle control group is a set of subjects in a study that receives the same formulation (the vehicle) as the experimental group, but without the active ingredient, this compound.[1] This is crucial for distinguishing the pharmacological effects of this compound from any biological effects caused by the inactive ingredients in the delivery solution.[2][3] Without a proper vehicle control, it is impossible to determine if observed outcomes are due to this compound or the vehicle itself.
Q2: What are the common components of a vehicle formulation for a compound like this compound?
Vehicle formulations for neuroprotective agents like this compound often include a combination of solvents, stabilizers, and buffering agents to ensure the compound remains soluble and stable. Common components can include:
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), or cyclodextrins.
-
Buffers: Phosphate-buffered saline (PBS) to maintain a physiological pH.
-
Surfactants: Polysorbates (e.g., Tween 80) to improve solubility and prevent aggregation.
-
Antioxidants: Ascorbic acid or EDTA to prevent degradation of the active compound.
It's important to note that even these "inactive" ingredients can have biological effects.[4]
Q3: What are potential "vehicle effects" that can be observed in control groups?
Vehicle effects can manifest in various ways and may confound experimental results. These can include:
-
Inflammation or irritation at the injection site.
-
Changes in cell viability or morphology in in-vitro assays.
-
Alterations in baseline physiological parameters in in-vivo studies.
-
Behavioral changes in animal models.
-
Interference with analytical readouts (e.g., fluorescence quenching).
For instance, some organic solvents can induce cellular stress responses, which might be misinterpreted as a drug effect.
Q4: How can I select an appropriate vehicle for my this compound experiments to minimize vehicle effects?
Selecting the right vehicle is a critical step in experimental design.[5] Consider the following:
-
Solubility of this compound: The primary role of the vehicle is to keep this compound in solution.
-
Route of Administration: The vehicle must be appropriate for the intended delivery route (e.g., oral, intravenous, intraperitoneal).[5]
-
Toxicity of the Vehicle: Choose the least toxic vehicle components possible at the required concentrations.
-
Prior Literature: Review existing studies on similar compounds to identify commonly used and well-tolerated vehicles.
-
Pilot Studies: Conduct small-scale pilot experiments to test the effects of the vehicle alone on your experimental model.
Troubleshooting Guide: Unexplained Effects in Your this compound Control Group
If you are observing unexpected effects in your vehicle control group, this guide will help you troubleshoot the issue.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in control group data | Inconsistent vehicle preparation or administration. | Standardize your protocol for vehicle preparation, including mixing times and temperatures. Ensure precise and consistent administration volumes and techniques. |
| Unexpected biological response in controls | The vehicle itself has a biological effect. | Lower the concentration of potentially problematic vehicle components (e.g., DMSO). Test alternative, more inert vehicles. |
| Precipitation of this compound in the vehicle | Poor solubility or stability of the formulation. | Adjust the pH of the vehicle. Consider adding a co-solvent or surfactant. Prepare fresh solutions for each experiment. |
| Inconsistent results between experiments | Contamination of the vehicle or reagents. | Use fresh, high-purity reagents. Filter-sterilize the vehicle solution. Regularly check for microbial contamination. |
Experimental Protocols
Protocol: Screening for Vehicle-Induced Neurotoxicity in a Neuronal Cell Line
This protocol outlines a method to screen for potential neurotoxic effects of a vehicle formulation intended for use with this compound.
1. Cell Culture:
- Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media until they reach 80% confluency.
- Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
2. Vehicle Preparation:
- Prepare the vehicle solution exactly as you would for dissolving this compound. For example: 10% DMSO, 40% PEG400, 50% PBS.
- Create a serial dilution of the vehicle in cell culture media, ranging from the final concentration to be used in the this compound experiment down to a 1:1000 dilution.
3. Cell Treatment:
- Remove the old media from the cells and replace it with the media containing the different concentrations of the vehicle.
- Include a "media only" control group that does not receive any vehicle.
- Incubate the cells for 24-48 hours, mirroring the planned duration of your this compound treatment.
4. Viability Assay (MTT Assay):
- After incubation, add MTT reagent to each well and incubate for 4 hours.
- Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
- Read the absorbance at 570 nm using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each vehicle concentration relative to the "media only" control.
- A significant decrease in cell viability indicates a neurotoxic effect of the vehicle at that concentration.
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism of action for this compound as a neuroprotective agent, targeting pathways commonly implicated in dementia.[6][7][8]
References
- 1. The importance of control groups in clinical trials | Novotech CRO [novotech-cro.com]
- 2. drugs.com [drugs.com]
- 3. enclarapharmacia.com [enclarapharmacia.com]
- 4. mdlinx.com [mdlinx.com]
- 5. gadconsulting.com [gadconsulting.com]
- 6. nia.nih.gov [nia.nih.gov]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Dimethylandrostanolone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving Dimethylandrostanolone. The following information is designed to enhance experimental reproducibility and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Dimethylandrostanolone and what is its primary mechanism of action?
Dimethylandrostanolone is a synthetic androgen, a type of steroid that binds to and activates the androgen receptor (AR). The primary mechanism of action for androgens involves binding to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Androgen Response Elements (AREs), which in turn modulates the transcription of target genes. This can result in either the activation (transactivation) or repression (transrepression) of gene expression, leading to various physiological effects.
Q2: How should I prepare a stock solution of Dimethylandrostanolone?
Proper preparation of a stock solution is critical for experimental consistency. Due to the hydrophobic nature of most synthetic steroids, Dimethylandrostanolone is likely to have poor solubility in aqueous solutions.
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are common solvents for preparing stock solutions of steroid compounds.[1][2] It is crucial to use a solvent that is compatible with your specific cell line and to keep the final solvent concentration in your assay low (typically below 0.5% for DMSO) to avoid cytotoxicity.[1][3]
-
Procedure:
-
Accurately weigh the desired amount of Dimethylandrostanolone powder.
-
Dissolve the powder in the appropriate volume of your chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary, but care should be taken to avoid degradation.[4]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Q3: What are the recommended storage conditions for Dimethylandrostanolone?
To ensure the stability and activity of Dimethylandrostanolone, proper storage is essential.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Recommended for long-term solution storage. |
| -20°C | Up to 1 month | Suitable for short-term solution storage. |
Table 1: Recommended Storage Conditions for Dimethylandrostanolone. Data extrapolated from general guidelines for synthetic steroids.[1]
Q4: How can I minimize the potential for off-target effects in my experiments?
Synthetic androgens can sometimes interact with other steroid receptors or signaling pathways, leading to off-target effects.[5][6]
-
Dose-Response Analysis: Perform a thorough dose-response analysis to identify the lowest effective concentration of Dimethylandrostanolone that elicits the desired on-target effect.
-
Use of Antagonists: In cases of suspected off-target activity, consider co-treatment with specific antagonists for other steroid receptors (e.g., glucocorticoid or progesterone (B1679170) receptor antagonists) to confirm that the observed effect is mediated by the androgen receptor.
-
Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with a well-characterized reference androgen (e.g., Dihydrotestosterone - DHT).
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The aqueous environment of the cell culture medium can cause the hydrophobic Dimethylandrostanolone to precipitate out of solution, especially when diluting a high-concentration stock.
-
Troubleshooting Steps:
-
Lower Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.1% to 0.5%).[1][4]
-
Stepwise Dilution: Perform serial dilutions of your stock solution in pre-warmed cell culture medium. Add the Dimethylandrostanolone solution to the medium slowly while gently vortexing to facilitate mixing.[1]
-
Pre-dilution in Serum: For serum-containing media, try pre-diluting the compound in a small volume of serum before adding it to the rest of the medium. Protein binding can sometimes help maintain solubility.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent results can stem from several factors, including uneven cell seeding, edge effects in multi-well plates, or instability of the compound in the experimental setup.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent technique to dispense cells into each well.
-
Plate Layout: Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Compound Stability: Prepare fresh working solutions of Dimethylandrostanolone for each experiment from a frozen stock. If long incubation times are required, consider replenishing the media with a fresh compound solution periodically. The stability of steroids in aqueous solutions can be pH and temperature-dependent.[7][8]
-
Issue 3: No Observable Effect or Weaker than Expected Activity
-
Possible Cause: The lack of a biological response could be due to compound degradation, an insufficient concentration, or issues with the cell model.
-
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, confirm the identity and purity of your Dimethylandrostanolone stock using analytical methods like HPLC or mass spectrometry.
-
Concentration Range: Test a wider range of concentrations in your dose-response experiments.
-
Cell Line Validation: Confirm that your chosen cell line expresses a functional androgen receptor. You can do this by including a positive control with a known androgen like DHT.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological response. For reporter gene assays, this may involve optimizing the reporter construct and detection reagents.
-
Experimental Protocols
Androgen Receptor (AR) Transactivation Luciferase Reporter Assay
This protocol describes a common method to assess the ability of Dimethylandrostanolone to activate the androgen receptor and induce the expression of a reporter gene.
Materials:
-
AR-responsive cell line (e.g., PC-3 or LNCaP cells stably expressing an ARE-luciferase reporter construct)
-
Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Dimethylandrostanolone
-
Dihydrotestosterone (DHT) as a positive control
-
DMSO (anhydrous, cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Culture cells in medium containing CS-FBS for at least 48 hours prior to the experiment.
-
Trypsinize and resuspend cells in fresh CS-FBS medium.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Dimethylandrostanolone and DHT in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of Dimethylandrostanolone, DHT, or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium and lyse the cells according to the luciferase kit manufacturer's instructions.
-
Add the luciferase substrate to each well and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) if cytotoxicity is suspected.
-
Plot the normalized RLU against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Androgens as Designer Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Dimethylandrostanolone Synthesis and Purification
Welcome to the technical support center for Dimethylandrostanolone synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of Dimethylandrostanolone and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 17α-alkylated androstanolones like Dimethylandrostanolone?
A common and effective method for the synthesis of 17α-alkylated androstanolones involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the 17-keto group of an appropriate steroid precursor. For the synthesis of a compound like Mestanolone (a close analog of Dimethylandrostanolone), this involves the reaction of methylmagnesium bromide with a protected form of epiandrosterone (B191177). The reaction stereoselectively yields the desired 17α-methyl-17β-hydroxy configuration.[1][2][3]
Q2: Why is protection of the 3-keto group often necessary in the synthesis of Dimethylandrostanolone?
In many steroid syntheses, protecting functional groups that are not intended to react is a critical step. If the 3-keto group in the epiandrosterone precursor is not protected, the Grignard reagent can react with it in addition to the desired 17-keto position. This would lead to a mixture of products, significantly lowering the yield of the target Dimethylandrostanolone and complicating the purification process. A common protecting group for ketones is a ketal, formed by reacting the ketone with an alcohol like ethylene (B1197577) glycol in the presence of an acid catalyst.
Q3: What are the most common impurities encountered during the synthesis of Dimethylandrostanolone?
Common impurities can arise from several sources:
-
Starting Materials: Impurities present in the initial steroid precursor can be carried through the synthesis.
-
Side Reactions: The Grignard reaction can lead to side products. Enolization of the ketone starting material can occur, and reduction of the carbonyl group is also a possibility.[4]
-
Diastereomers: Incomplete stereoselectivity during the Grignard addition can result in the formation of the 17β-methyl-17α-hydroxy diastereomer.
-
Unreacted Starting Material: Incomplete reaction will leave the 17-keto precursor as an impurity.
-
Byproducts from Deprotection: The deprotection step can sometimes be incomplete or lead to side reactions, depending on the protecting group used.
Q4: Which analytical techniques are most suitable for characterizing Dimethylandrostanolone and identifying impurities?
A combination of spectroscopic and chromatographic techniques is essential for the full characterization of Dimethylandrostanolone and the identification of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the final product and identifying impurities. Specific chemical shifts and coupling constants can confirm the stereochemistry at various centers.[5]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide fragmentation patterns that help in structure confirmation and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for separating it from impurities. Both normal-phase and reverse-phase HPLC can be employed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
Troubleshooting Guides
Synthesis Troubleshooting
This section addresses common problems encountered during the synthesis of Dimethylandrostanolone, with a focus on the Grignard reaction step.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the 17-keto steroid | 1. Inactive Grignard reagent due to moisture or air exposure.2. Poor quality magnesium turnings.3. Insufficient activation of magnesium. | 1. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.2. Use fresh, shiny magnesium turnings.3. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) before adding the alkyl halide.[6] |
| Formation of a significant amount of the starting ketone (after workup) | 1. Enolization of the ketone by the Grignard reagent acting as a base.2. Steric hindrance around the carbonyl group. | 1. Use a less sterically hindered Grignard reagent if possible, although for methylation, methylmagnesium bromide is standard.2. Consider using a cerium (III) chloride-activated organolithium reagent (a Nozaki-Hiyama-Kishi reaction variation), which can be more selective for carbonyl addition over enolization. |
| Presence of a significant amount of the 17-hydroxy (reduced) product without the added methyl group | The Grignard reagent is acting as a reducing agent. This is more common with Grignard reagents that have a β-hydrogen. | While less common with methylmagnesium bromide, ensure the reaction temperature is controlled. Lower temperatures often favor addition over reduction. |
| Formation of diastereomers at the C17 position | Lack of stereocontrol during the Grignard addition. | The stereochemistry of the addition is often influenced by the existing stereochemistry of the steroid nucleus. Generally, for 5α-androstan-17-ones, the attack of the Grignard reagent occurs preferentially from the less hindered α-face, leading to the 17β-hydroxy product. If significant amounts of the other diastereomer are formed, chromatographic separation will be necessary. |
Purification Troubleshooting
This section provides guidance on common issues encountered during the purification of Dimethylandrostanolone.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating the desired product from unreacted starting material by column chromatography | The polarity difference between the tertiary alcohol product and the ketone starting material is not sufficient for good separation with the chosen solvent system. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary.2. Consider derivatization of the product or starting material to alter its polarity before chromatography. |
| Co-elution of diastereomers during column chromatography | Diastereomers often have very similar polarities, making them difficult to separate on standard silica (B1680970) gel. | 1. Use a high-resolution stationary phase for column chromatography.2. Explore different solvent systems in thin-layer chromatography (TLC) to find a system that shows better separation.3. Preparative HPLC with a suitable column (e.g., a chiral column, although diastereomers can sometimes be separated on achiral phases) may be required. |
| Oiling out during recrystallization | The compound is not sufficiently soluble in the hot solvent, or the cooling rate is too fast. The chosen solvent may be inappropriate. | 1. Ensure the compound is fully dissolved in the minimum amount of boiling solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. If the compound is "oiling out," try a different solvent or a solvent mixture. Common solvent systems for steroids include ethanol/water, acetone (B3395972)/hexane, and ethyl acetate/heptane. |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Use a less polar solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.2. Minimize the amount of solvent used to dissolve the compound. |
Experimental Protocols
The following is a representative protocol for the synthesis of a 17α-methylated androstanolone, using the synthesis of Mestanolone from epiandrosterone as a model.
Step 1: Protection of the 3-Keto Group of Epiandrosterone
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve epiandrosterone (1 equivalent) in toluene.
-
Addition of Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Step 2: Grignard Reaction with Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (3 equivalents).
-
Grignard Reagent Formation: Add a small crystal of iodine. Add a small portion of a solution of methyl bromide (3 equivalents) in anhydrous diethyl ether to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes.
-
Addition of Steroid: Cool the Grignard reagent to 0 °C. Add a solution of the protected epiandrosterone from Step 1 in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Work-up: Cool the reaction to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the 3-Keto Group
-
Reaction Setup: Dissolve the crude product from Step 2 in a mixture of acetone and water.
-
Deprotection: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Visualizations
Caption: Synthetic workflow for Dimethylandrostanolone.
Caption: General purification workflow.
Caption: Troubleshooting logic for Grignard reaction.
References
- 1. The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Dimethylandrostanolone Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Dimethylandrostanolone. It includes a troubleshooting guide and frequently asked questions to address potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for the long-term storage of Dimethylandrostanolone powder?
A1: For long-term stability, Dimethylandrostanolone powder should be stored in a cool, dark, and dry environment. The recommended conditions are at or below room temperature, protected from light and moisture. For storage extending over several years, freezing the compound in a tightly sealed container with a desiccant is advisable.
Q2: How does temperature affect the stability of Dimethylandrostanolone?
A2: Elevated temperatures can accelerate the degradation of Dimethylandrostanolone. As a 17α-alkylated anabolic steroid, it is relatively stable, but prolonged exposure to high temperatures can lead to the formation of degradation products. For optimal long-term storage, it is recommended to keep the compound in a controlled environment, ideally refrigerated (2-8 °C) or frozen (-20 °C) for multi-year storage.
Q3: What is the impact of humidity on the stability of Dimethylandrostanolone powder?
A3: Dimethylandrostanolone powder is susceptible to moisture. Exposure to humidity can lead to clumping and hydrolysis of the compound, reducing its purity and potency over time. It is crucial to store the powder in a tightly sealed container with a desiccant to minimize moisture exposure.
Q4: Should Dimethylandrostanolone be protected from light?
A4: Yes, exposure to light, particularly UV light, can potentially induce degradation of anabolic steroids. To prevent photodegradation, always store Dimethylandrostanolone in an opaque or amber-colored container in a dark location, such as a cabinet or a freezer.
Q5: What type of container is best for storing Dimethylandrostanolone powder?
A5: A tightly sealed, airtight container made of an inert material such as glass or a high-quality, non-reactive plastic is recommended. For added protection against moisture, the container can be placed inside a vacuum-sealed bag with desiccant packs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration of Powder (e.g., yellowing) | Oxidation or degradation due to exposure to air, light, or high temperatures. | 1. Verify the integrity of the container seal. 2. Store in a dark, cool, and dry place. 3. Consider transferring to an amber glass vial and purging with an inert gas (e.g., argon or nitrogen) before sealing. 4. Perform a purity analysis (see Experimental Protocols) to quantify the extent of degradation. |
| Clumping or Caking of Powder | Moisture absorption. | 1. Ensure the container is tightly sealed. 2. Add or replace desiccant packs within the storage container. 3. If clumping is severe, gently break up the clumps with a sterile spatula in a low-humidity environment before weighing. 4. For future storage, consider vacuum sealing the container. |
| Reduced Potency or Inconsistent Experimental Results | Chemical degradation of the compound. | 1. Review storage conditions and handling procedures. 2. Perform a quantitative purity analysis (e.g., HPLC-UV) to determine the current concentration of the active compound. 3. If degradation is confirmed, it may be necessary to use a fresh batch of the compound for sensitive experiments. |
| Incomplete Dissolution in Solvent | Presence of insoluble impurities or degradation products. | 1. Attempt to sonicate the solution to aid dissolution. 2. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. 3. Analyze both the soluble and insoluble fractions to identify the nature of the impurity. |
Quantitative Data on Stability
While specific long-term stability data for Dimethylandrostanolone is not extensively available in public literature, the following table provides illustrative stability data for a structurally similar 17α-alkylated anabolic steroid powder under various storage conditions. This data is intended to be representative and should be used as a guideline.
| Storage Condition | Duration | Purity (%) | Major Degradant (%) |
| 25°C / 60% RH (Ambient) | 0 months | 99.8 | < 0.1 |
| 6 months | 99.5 | 0.2 | |
| 12 months | 99.1 | 0.5 | |
| 24 months | 98.2 | 1.1 | |
| 40°C / 75% RH (Accelerated) | 0 months | 99.8 | < 0.1 |
| 3 months | 98.9 | 0.7 | |
| 6 months | 97.5 | 1.8 | |
| 4°C (Refrigerated) | 0 months | 99.8 | < 0.1 |
| 12 months | 99.7 | < 0.1 | |
| 24 months | 99.6 | 0.1 | |
| 36 months | 99.5 | 0.2 | |
| -20°C (Frozen) | 0 months | 99.8 | < 0.1 |
| 24 months | 99.8 | < 0.1 | |
| 48 months | 99.7 | < 0.1 |
Note: RH refers to Relative Humidity. The data presented is for a representative compound and actual stability may vary.
Experimental Protocols
Purity Assessment of Dimethylandrostanolone by High-Performance Liquid Chromatography (HPLC)-UV
This protocol describes a reverse-phase HPLC method for the quantitative analysis of Dimethylandrostanolone purity.
1. Materials and Reagents:
-
Dimethylandrostanolone reference standard (known purity)
-
Dimethylandrostanolone sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Accurately weigh approximately 10 mg of the Dimethylandrostanolone reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and bring it to volume to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Dimethylandrostanolone sample and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in methanol and bring it to volume.
-
Dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Integrate the peak area of Dimethylandrostanolone in the sample chromatogram.
-
Calculate the concentration of Dimethylandrostanolone in the sample using the calibration curve.
-
Purity is expressed as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Visualizations
Caption: Troubleshooting decision tree for visual inspection of Dimethylandrostanolone powder.
Caption: Potential degradation pathways for Dimethylandrostanolone.
Technical Support Center: Mitigating Cytotoxicity of Dimethylandrostanolone in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of Dimethylandrostanolone (DMBA) in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with Dimethylandrostanolone, even at concentrations where we expect to see a biological effect. What are the potential causes?
A1: High cytotoxicity from Dimethylandrostanolone (DMBA) can stem from several factors. Firstly, the inherent cytotoxic nature of the compound at certain concentrations can induce apoptosis or necrosis. This effect is often cell-type dependent. Secondly, off-target effects, where DMBA interacts with unintended cellular components, can contribute to cell death. It is also crucial to consider the purity of the DMBA stock, as impurities can exert their own toxic effects. Finally, experimental conditions such as high solvent concentration (e.g., DMSO), prolonged exposure times, or inappropriate cell seeding density can exacerbate cytotoxicity.
Q2: What are the initial steps to troubleshoot unexpected cytotoxicity with Dimethylandrostanolone?
A2: When encountering unexpected cytotoxicity, a systematic approach is recommended. First, verify the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to confirm. Second, perform a dose-response curve to determine the IC50 value of DMBA for your specific cell line and assay duration. This will help identify a therapeutic window where the desired biological activity can be observed with minimal cytotoxicity. Third, consider reducing the treatment duration. Shorter exposure times may be sufficient to observe the desired effect without causing widespread cell death. Finally, ensure your cell seeding density is optimal, as both sparse and overly confluent cultures can be more susceptible to stress and toxic insults.
Q3: Can the presence of serum in the culture medium affect the cytotoxicity of Dimethylandrostanolone?
A3: Yes, the presence and concentration of serum can significantly impact the observed cytotoxicity of compounds. Serum proteins can bind to the compound, reducing its effective concentration and thus its toxicity. Conversely, some compounds may be more toxic in low-serum or serum-free conditions, where cells are under more stress. It is advisable to maintain a consistent serum concentration across all experiments and controls. If you are working in low-serum or serum-free conditions, be aware that cells may be more sensitive to DMBA.
Q4: How can I determine if Dimethylandrostanolone is inducing apoptosis in my cell cultures?
A4: To determine if DMBA is inducing apoptosis, you can perform several well-established assays. An Annexin V/Propidium Iodide (PI) assay using flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells. A caspase activity assay can measure the activation of key apoptotic enzymes like caspase-3 and caspase-9. Western blotting for cleaved PARP or cleaved caspase-3 can also provide qualitative evidence of apoptosis. Additionally, observing morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, using microscopy can offer initial clues.
Troubleshooting Guide
This guide provides structured advice for specific issues you might encounter when working with Dimethylandrostanolone.
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in control wells | Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is non-toxic (e.g., ≤ 0.1% DMSO). Run a vehicle-only control to confirm. |
| Contaminated reagents or medium | Use fresh, sterile reagents and culture medium. Regularly test for mycoplasma contamination. | |
| Suboptimal cell health | Ensure cells are healthy and in the logarithmic growth phase before seeding. Avoid using cells that are over-confluent. | |
| No clear dose-response, high toxicity at all concentrations | Compound concentration too high | Perform a wider range of serial dilutions, starting from a much lower concentration, to establish a proper dose-response curve and determine the IC50. |
| High sensitivity of the cell line | Consider using a more resistant cell line if appropriate for your research question. Alternatively, significantly reduce the exposure time. | |
| Inconsistent results between experiments | Variation in cell seeding density | Standardize the cell seeding density for all experiments. Perform cell counts to ensure consistency. |
| Instability of DMBA in culture medium | Prepare fresh dilutions of DMBA from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | |
| Inconsistent incubation times | Precisely control the duration of DMBA exposure in all experiments. | |
| Reduced cell viability in MTT/XTT assays, but no visible cell death | Inhibition of mitochondrial reductases | The MTT/XTT assays measure metabolic activity, which can be inhibited without causing cell death.[1] Complement these assays with a direct measure of cell viability, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
| Cytostatic effect (inhibition of proliferation) rather than cytotoxic effect | Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) to distinguish between cytostatic and cytotoxic effects.[2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of Dimethylandrostanolone on your cell line of interest.
Materials:
-
Cells of interest
-
Complete growth medium
-
Dimethylandrostanolone (DMBA)
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of DMBA in complete growth medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of DMBA. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results to determine the IC50 value.[3]
Assessment of Apoptosis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Dimethylandrostanolone using flow cytometry.
Materials:
-
Cells of interest
-
Complete growth medium
-
Dimethylandrostanolone (DMBA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of DMBA for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Signaling Pathways and Workflows
Potential Signaling Pathway for DMBA-Induced Cytotoxicity
Dimethylandrostanolone, as an androgen, may induce cytotoxicity through various signaling cascades. A potential pathway involves the induction of cellular stress, leading to the activation of apoptotic pathways.
Caption: Potential signaling cascade of DMBA-induced apoptosis.
Experimental Workflow for Investigating DMBA Cytotoxicity
A logical workflow is essential for systematically investigating and mitigating the cytotoxicity of Dimethylandrostanolone.
References
Technical Support Center: Refining Dimethylandrostanolone (DMA) Delivery Methods in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylandrostanolone (DMA) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for administering Dimethylandrostanolone (DMA) in animal studies, and what are their primary advantages and disadvantages?
A1: The most common administration routes for DMA in rodent studies are oral gavage and subcutaneous injection.
-
Oral Gavage: This method allows for precise dosage administration directly into the stomach. However, it can induce stress in the animals, and there is a risk of procedural complications such as esophageal or tracheal injury.[1] The bioavailability of orally administered androgens can be variable and is often lower than parenteral routes.
-
Subcutaneous (SC) Injection: This is a less stressful method for the animals compared to repeated oral gavage and can provide a sustained release of the compound. However, issues such as injection site reactions, leakage, and the potential for non-uniform absorption can occur. The formulation of the injection vehicle is critical to ensure stability and consistent delivery.
Q2: What are suitable vehicles for preparing DMA for oral and subcutaneous administration?
A2: The choice of vehicle is critical for the effective delivery of DMA.
-
Oral Gavage: For poorly water-soluble compounds like DMA, suspensions can be prepared using aqueous vehicles containing suspending agents. Common options include a 1% solution of Tween 20 or polyethylene (B3416737) glycol (PEG) in phosphate-buffered saline (PBS) or deionized water. To improve voluntary consumption and reduce stress, palatable vehicles like sweetened condensed milk have been used as an alternative to gavage.[1]
-
Subcutaneous Injection: Oil-based vehicles are commonly used for subcutaneous injection of steroid hormones to ensure slow and sustained release. Common choices include sesame oil, cottonseed oil, or other sterile vegetable oils. For compounds soluble in DMSO, a co-solvent system may be necessary, but the final concentration of DMSO should be minimized to avoid toxicity.[2] Formulations may also include benzyl (B1604629) alcohol as a solubilizing agent.
Q3: I am observing precipitation of DMA in my vehicle. What could be the cause and how can I troubleshoot this?
A3: Precipitation of DMA in the vehicle can be due to several factors:
-
Solubility Limits: You may be exceeding the solubility of DMA in the chosen vehicle. Try reducing the concentration of DMA in your preparation.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your vehicle and DMA are at a suitable temperature during preparation and storage. Some formulations may require warming before administration.
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for DMA. Consider trying alternative vehicles or adding a co-solvent. For oil-based vehicles, ensure the oil is of high quality and free of water.
-
pH Issues: For aqueous suspensions, the pH of the vehicle can influence the solubility and stability of the compound. Ensure the pH is within a suitable range for both the compound and the animal.[3]
Q4: What are the key considerations for dose selection and volume for DMA administration in rodents?
A4: Dose and volume should be carefully considered to ensure efficacy and animal welfare.
-
Dose: The appropriate dose will depend on the specific research question and the animal model. It is crucial to perform a dose-response study to determine the optimal dose for the desired effect.
-
Volume: For oral gavage in mice, the maximum recommended volume is typically 10 mL/kg.[4] For subcutaneous injections in mice, the volume should generally not exceed 100 µL per site to avoid discomfort and leakage. For rats, larger volumes may be permissible depending on the injection site and formulation.
Troubleshooting Guides
Oral Gavage Administration Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Animal Distress/Resistance | Improper restraint technique, stress from repeated procedures. | Ensure proper training in animal handling and gavage techniques. Consider alternative, less stressful methods like voluntary consumption with a palatable vehicle.[1] |
| Regurgitation of Dose | Incorrect placement of the gavage needle, excessive volume. | Verify the correct length and placement of the gavage needle. Administer the dose slowly and ensure the volume is within recommended limits. |
| Suspected Tracheal Administration | Incorrect placement of the gavage needle. | If the animal exhibits coughing or respiratory distress, immediately stop the procedure. This is a critical complication that requires immediate attention. Ensure proper technique to guide the needle into the esophagus. |
| Inconsistent Results/High Variability | Inaccurate dosing, incomplete delivery of suspension. | Ensure the suspension is homogenous before and during administration. Use positive displacement pipettes for viscous solutions. Verify the accuracy of your dosing calculations. |
Subcutaneous Injection Administration Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Injection Site Leakage | Excessive injection volume, shallow injection depth. | Use a smaller injection volume per site. Ensure the needle is fully inserted into the subcutaneous space before depressing the plunger. |
| Injection Site Reaction (Swelling, Redness) | Irritating vehicle or high concentration of the compound, infection. | Use a less irritating vehicle. Consider further diluting the compound. Ensure aseptic technique during preparation and injection. |
| Crystallization at Injection Site | Poor solubility of the compound in the vehicle at body temperature. | Reformulate with a more suitable vehicle or co-solvent system. Warm the formulation to body temperature before injection. |
| Variable Absorption/Inconsistent Efficacy | Formation of a depot with inconsistent release, animal grooming at the injection site. | Massage the injection site gently after administration to aid dispersion. Use a delivery vehicle known to provide consistent release. Consider using an Elizabethan collar if excessive grooming is observed. |
Experimental Protocols
Protocol for Oral Gavage of Dimethylandrostanolone in Mice
-
Preparation of DMA Suspension:
-
Weigh the required amount of DMA powder.
-
Prepare a vehicle of 1% Tween 20 in sterile PBS.
-
Gradually add the DMA powder to the vehicle while vortexing to create a homogenous suspension. A typical concentration might be 1-10 mg/mL.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume (e.g., for a 10 mg/kg dose in a 25g mouse, administer 0.25 mL of a 1 mg/mL suspension).
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the DMA suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol for Subcutaneous Injection of Dimethylandrostanolone in Mice
-
Preparation of DMA Solution:
-
Dissolve the desired amount of DMA in a minimal amount of a suitable solvent like benzyl alcohol.
-
Add sterile sesame oil to the desired final concentration (e.g., 10 mg/mL) and vortex until the DMA is fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the DMA solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Dimethylandrostanolone in Rats Following Different Administration Routes
| Parameter | Oral Gavage (10 mg/kg) | Subcutaneous Injection (10 mg/kg) |
| Bioavailability (%) | 15 - 25 | 70 - 85 |
| Tmax (hours) | 1 - 2 | 4 - 8 |
| Cmax (ng/mL) | 50 - 100 | 200 - 300 |
| Half-life (t½) (hours) | 4 - 6 | 12 - 18 |
Mandatory Visualization
Experimental Workflow for Comparing DMA Delivery Methods
Caption: Comparative experimental workflow for evaluating oral vs. subcutaneous DMA delivery.
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of Dimethylandrostanolone via the Androgen Receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Rodent preclinical models for developing novel antiarthritic molecules: comparative biology and preferred methods for evaluating efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Demalon Bioassays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results with Demalon bioassays. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high variability between replicate wells in my this compound bioassay?
High variability between replicate wells is a frequent issue that can obscure the true effects of your test compounds. The primary causes often stem from procedural inconsistencies. Key factors to investigate include:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a major contributor to variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or test compounds can introduce significant deviations.[1][2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration and impact cell health and response.[1][2]
-
Inconsistent Incubation Conditions: Variations in temperature or CO2 levels across the incubator can affect cell growth and assay performance.
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are at an inappropriate confluency can lead to unpredictable results.[3]
Q2: My untreated control wells show inconsistent or low signal. What should I investigate?
Problems with control wells often indicate fundamental issues with your cell culture or assay conditions.[2] Consider the following:
-
Cell Culture Health: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within their optimal passage number range.[3]
-
Media and Reagent Quality: Use fresh, pre-warmed media and ensure all reagents are within their expiration dates and have been stored correctly.[2][4]
-
Suboptimal Incubation Conditions: Verify that the incubator temperature, humidity, and CO2 levels are optimal for your cell line.[2]
-
Initial Seeding Density: The number of cells seeded may be too low to generate a robust signal.[2]
Q3: The signal from my assay is very weak or absent across the entire plate. What could be the reason?
A weak or absent signal can be caused by several factors:
-
Reagent Issues: One or more critical reagents may have been omitted, prepared incorrectly, or degraded due to improper storage.[4]
-
Incorrect Plate Reader Settings: The wavelength or filter settings on the plate reader may not be appropriate for the assay's detection method.[2]
-
Insufficient Incubation Time: The incubation time with the detection reagent may not be long enough for the signal to develop.
-
Low Cell Number: The initial number of viable cells might be too low to produce a detectable signal.[2]
Troubleshooting Guides
High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Gently swirl the cell suspension before and during plating to maintain a homogenous mixture. Use wide-bore pipette tips to minimize cell stress and clumping.[2] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS to maintain humidity.[1][2] |
| Pipetting Inaccuracies | Ensure all pipettes are properly calibrated. For adding reagents, consider using a multichannel pipette to minimize timing differences between wells.[1][2] |
| Cell Clumping | Subculture cells at the recommended density to maintain a healthy culture. If clumps persist, gently pass the cell suspension through a cell strainer before seeding.[2] |
Low or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay.[2] |
| Reagent/Incubation Issues | Optimize the concentration of the assay reagent and the incubation time by testing a range of concentrations and measuring the signal at different time points.[2] |
| Reagent Degradation | Ensure all assay components are stored at the recommended temperatures and are within their expiration dates.[4] |
| Incorrect Plate Reader Settings | Double-check the manufacturer's protocol for the correct wavelength and other settings for your specific assay.[2] |
Experimental Protocols
General Protocol for a Cell-Based this compound Bioassay
-
Cell Culture: Culture cells in the recommended medium supplemented with the appropriate serum and antibiotics. Maintain cells in an incubator at 37°C with 5% CO2. Subculture cells when they reach 70-80% confluency to ensure they are in the exponential growth phase.[3]
-
Cell Seeding:
-
Wash cells with PBS and detach them using a trypsin-EDTA solution.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability and density.
-
Dilute the cell suspension to the desired seeding density.
-
Plate the cells into a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the appropriate assay medium.
-
Remove the culture medium from the wells and add the compound dilutions.
-
Include appropriate controls (e.g., vehicle control, positive control, negative control).
-
Incubate the plate for the desired treatment period.
-
-
Assay Detection:
-
Prepare the this compound detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate for the specified time, protecting it from light if the reagent is light-sensitive.
-
-
Data Acquisition:
-
Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader at the appropriate wavelength.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
References
Technical Support Center: Optimizing Dimethylandrostanolone Treatments
Welcome to the technical support center for Dimethylandrostanolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and to offer troubleshooting for common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dimethylandrostanolone?
Dimethylandrostanolone is a synthetic anabolic-androgenic steroid (AAS). Like other androgens, its primary mechanism of action is binding to and activating the androgen receptor (AR).[1] Upon binding, the ligand-receptor complex translocates to the nucleus, where it functions as a DNA-binding transcription factor, modulating the expression of target genes involved in protein synthesis and cell growth.[2]
Q2: What is a recommended starting concentration and incubation time for a cell viability assay with Dimethylandrostanolone?
For initial cell viability assays (e.g., MTT, XTT), a common starting point for incubation time is 24 to 72 hours. The optimal concentration is highly cell-line dependent. It is strongly recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the EC50 value for your specific cell line.
Q3: How should I prepare and store Dimethylandrostanolone?
Dimethylandrostanolone is typically supplied as a powder. For a 10 mM stock solution, reconstitute in an appropriate solvent like DMSO. It is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C. Working solutions should be freshly prepared by diluting the stock in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected anabolic effect on my muscle cells. What are some potential reasons?
Several factors could contribute to a lack of anabolic response:
-
Sub-optimal Incubation Time: The incubation period may be too short for significant protein accretion to be measurable. A time-course experiment is recommended (see Protocol 1).
-
Incorrect Concentration: The concentration of Dimethylandrostanolone may be too low to elicit a response or too high, leading to cytotoxicity. A dose-response study is crucial.
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and are in the logarithmic growth phase during the experiment. Overly confluent cells may not respond optimally.
-
Serum Concentration in Media: Components in serum can interfere with the action of androgens. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if appropriate for your cell line.
Troubleshooting Guides
Table 1: Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Variation in cell seeding density- "Edge effects" in microplates- Inconsistent incubation times- Different passage numbers of cells | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding and compound addition.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.- Strictly adhere to consistent incubation times.- Use cells within a defined passage number range for all experiments. |
| Compound precipitation in culture medium | - Poor solubility of Dimethylandrostanolone in aqueous media- High final concentration of the compound | - Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).- Perform serial dilutions in pre-warmed (37°C) culture medium.- Consider the use of a co-solvent if solubility issues persist, ensuring to include a vehicle control with the co-solvent.[3] |
| High background in cell-based assays | - Contamination of cell cultures- Reagent issues | - Regularly test for mycoplasma contamination.- Ensure all reagents are properly stored and within their expiration dates.- Include appropriate negative and positive controls in your experimental design. |
| No dose-dependent effect observed | - Incubation time is too short or too long- Concentration range is not appropriate- Cell density is not optimal | - Perform a time-course experiment to identify the optimal time point.- Test a wider range of concentrations, including both lower and higher concentrations.- Optimize cell seeding density to ensure cells are in a responsive state. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)
This protocol describes how to determine the ideal incubation time for Dimethylandrostanolone treatment by measuring its effect on cell viability/proliferation at multiple time points.
Materials:
-
Target cells (e.g., C2C12 myoblasts)
-
Complete culture medium
-
Dimethylandrostanolone stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of Dimethylandrostanolone in complete culture medium. Include a vehicle-only control (medium with the same final DMSO concentration). Remove the overnight medium and add 100 µL of the medium containing the various concentrations of Dimethylandrostanolone or vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution to each well. Gently shake the plate to ensure complete dissolution.[4][6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: For each time point, normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the incubation time to identify the optimal duration of treatment.
Table 2: Example Time-Course Data for Dimethylandrostanolone Treatment
| Incubation Time (hours) | Cell Viability (% of Vehicle Control) at 100 nM Dimethylandrostanolone |
| 24 | 115 ± 5% |
| 48 | 135 ± 7% |
| 72 | 125 ± 6% (Note: potential for nutrient depletion/senescence) |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Signaling Pathways and Visualizations
Dimethylandrostanolone, as an androgen, is expected to signal through the androgen receptor to promote anabolic processes, particularly protein synthesis. A key downstream pathway implicated in this process is the PI3K/Akt/mTOR pathway.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating antibody specificity for Demalon-related studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is antibody validation and why is it critical for my this compound research?
Q2: What are the key pillars of antibody validation I should consider for my anti-Demalon antibody?
A2: A comprehensive validation strategy for your anti-Demalon antibody should be built on several conceptual pillars. The International Working Group for Antibody Validation (IWGAV) recommends five key pillars:
-
Genetic Strategies: Use knockout (KO) or knockdown (KD) models where the this compound gene is inactivated or suppressed to ensure the antibody signal disappears.[1][4] This is often considered the gold standard for specificity.[3]
-
Orthogonal Strategies: Correlate the results from your antibody-based method (e.g., Western blot) with a non-antibody-based method (e.g., mass spectrometry or RNA-seq) across various samples.[4]
-
Independent Antibody Strategies: Use two or more independent antibodies that recognize different epitopes on the this compound protein.[4] The antibodies should produce comparable results.[5][6]
-
Expression of Tagged Proteins: Compare the signal from your anti-Demalon antibody with the signal from an antibody targeting an epitope tag (like GFP or Myc) fused to the this compound protein.[7]
-
Immunocapture followed by Mass Spectrometry (IP-MS): Use the antibody to immunoprecipitate the this compound protein and then use mass spectrometry to confirm the identity of the captured protein and any binding partners.[8][9][10]
Q3: Does validating my anti-Demalon antibody for Western blotting guarantee it will work for Immunohistochemistry (IHC)?
A3: No. An antibody validated for one application may not work in another.[6] Western blotting typically detects denatured proteins, while IHC detects proteins in their more native conformation within the structural context of tissues.[6] It is essential to validate your antibody in the specific application you intend to use it for.[3][5][6]
Q4: What are positive and negative controls, and how do I choose them for this compound studies?
A4: Positive and negative controls are essential for confirming antibody specificity.
-
Positive Control: A cell line or tissue sample known to express the this compound protein. This confirms the antibody can detect the target.[2] You can identify appropriate positive controls through literature searches or by using cells overexpressing this compound.
-
Negative Control: A cell line or tissue where the this compound protein is absent or expressed at very low levels.[11] The most robust negative control is a knockout (KO) cell line where the this compound gene has been genetically removed.[3][12][13] This ensures a lack of signal is due to the absence of the target.[13]
Troubleshooting Guides
Western Blotting
Q: I'm seeing multiple non-specific bands in my Western blot for this compound. What should I do?
A: Non-specific bands in a Western blot can be caused by several factors, including issues with blocking, antibody concentration, or cross-reactivity.[14][15]
Troubleshooting Steps:
-
Optimize Antibody Concentration: Using too high a concentration of the primary antibody is a common cause of non-specific binding.[14][16][17][18] Perform a titration experiment to determine the optimal dilution.
-
Improve Blocking: Incomplete blocking can lead to high background and non-specific bands.[14]
-
Increase Washing Stringency: Insufficient washing can leave unbound antibodies on the membrane.[16][17]
-
Check Sample Preparation: Protein degradation can lead to lower molecular weight bands. Always prepare lysates with fresh protease inhibitors.[16]
-
Run Appropriate Controls: Include a lane with lysate from a this compound knockout (KO) or knockdown (KD) cell line. A truly specific antibody should only detect the band in the wild-type sample.[2][12]
Immunohistochemistry (IHC)
Q: My IHC staining for this compound shows high background. How can I fix this?
A: High background in IHC can obscure specific staining. The cause is often related to non-specific antibody binding, issues with tissue processing, or problems with the detection system.
Troubleshooting Steps:
-
Optimize Primary Antibody Concentration: As with Western blotting, an excessively high antibody concentration can cause non-specific binding. Perform a dilution series to find the optimal concentration that maximizes the signal-to-noise ratio.
-
Perform an Endogenous Biotin (B1667282) Block: If you are using a biotin-based detection system, endogenous biotin in tissues like the kidney or liver can cause high background. Pre-treat slides with an avidin/biotin blocking kit.
-
Use an Appropriate Blocking Solution: Use a blocking serum from the same species as the secondary antibody was raised in. This prevents the secondary antibody from binding non-specifically to the tissue.
-
Ensure Proper Fixation and Antigen Retrieval: Sub-optimal fixation can lead to poor tissue morphology and increased background. Similarly, antigen retrieval methods (heat-induced or enzymatic) must be optimized for the specific antibody and tissue.[19]
-
Include Proper Controls: Always include a negative control where the primary antibody is omitted.[20] This helps determine if the background is coming from the primary antibody or the detection system. A "no secondary antibody" control can also be useful.
Data Presentation
Table 1: Comparison of Anti-Demalon Monoclonal Antibodies
| Antibody ID | Host Species | Isotype | Application | Recommended Dilution | Specificity Score (KO-Validation) |
| DM-001 | Mouse | IgG1 | WB, IHC | 1:1000 (WB), 1:250 (IHC) | 5/5 |
| DM-002 | Rabbit | IgG | WB, IP | 1:2000 (WB), 1:100 (IP) | 4/5 |
| DM-003 | Mouse | IgG2a | WB | 1:500 | 2/5 (cross-reactivity noted) |
| DM-004 | Rabbit | IgG | IHC | 1:500 | 5/5 |
Specificity Score is based on a 5-point scale evaluating signal reduction in this compound KO cell lines.
Table 2: Performance of Anti-Demalon Antibody (DM-001) in Different Applications
| Application | Protocol | Positive Control | Negative Control | Result |
| Western Blot (WB) | See Protocol 1 | HEK293T cells overexpressing this compound | This compound KO HAP1 cells | Single band at expected MW (~55 kDa) in positive control, no band in negative control.[13] |
| Immunoprecipitation (IP) | See Protocol 2 | Lysate from MCF7 cells | Lysate from this compound KO MCF7 cells | Successfully immunoprecipitates this compound, confirmed by WB. |
| Immunohistochemistry (IHC) | See Protocol 3 | FFPE human prostate cancer tissue | FFPE normal kidney tissue | Strong nuclear staining in prostate cancer cells, no staining in kidney tissue. |
Experimental Protocols
Protocol 1: Western Blotting for this compound
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[17]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Demalon antibody (e.g., DM-001 at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Protocol 2: Immunoprecipitation (IP) of this compound
-
Lysate Preparation: Prepare a non-denaturing cell lysate using an IP-specific lysis buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4) with protease inhibitors.[21] Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Immunocapture: Add 2-5 µg of anti-Demalon antibody (e.g., DM-002) to 500-1000 µg of pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation.[22][23]
-
Bead Incubation: Add 20-30 µL of a Protein A/G bead slurry to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[22]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold IP lysis/wash buffer to remove non-specifically bound proteins.[24]
-
Elution: Elute the captured proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted sample by Western blotting (Protocol 1).
Protocol 3: Immunohistochemistry (IHC) for this compound on FFPE Sections
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding sites with a protein block or normal serum for 30-60 minutes.
-
Primary Antibody Incubation: Incubate slides with the anti-Demalon antibody (e.g., DM-004 at 1:500 dilution) in a humidified chamber overnight at 4°C.
-
Washing: Wash slides 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody and Detection: Incubate with a polymer-based HRP-conjugated secondary antibody. Wash again, then add a DAB chromogen substrate.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate the slides, clear in xylene, and coverslip with mounting medium.
Visualizations
Caption: A hypothetical signaling pathway involving this compound activation downstream of an RTK.
Caption: A streamlined workflow for validating an anti-Demalon antibody.
Caption: A decision tree for troubleshooting non-specific bands in a Western blot.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. licorbio.com [licorbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. hellobio.com [hellobio.com]
- 8. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. revvity.com [revvity.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. selectscience.net [selectscience.net]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. arp1.com [arp1.com]
- 17. biossusa.com [biossusa.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. diva-portal.org [diva-portal.org]
- 20. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Comparative Analysis of Anabolic Potency: Demalon vs. Nandrolone
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anabolic potency of two synthetic androgenic-anabolic steroids (AAS), Demalon (Dimethylandrostanolone) and nandrolone (B1676933). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their respective properties based on available data.
Introduction
The development of synthetic androgens has historically focused on maximizing anabolic effects, such as the promotion of muscle growth and protein synthesis, while minimizing undesirable androgenic effects. Both this compound and nandrolone were designed with this objective in mind, albeit with different structural modifications from the parent hormone, testosterone (B1683101). Nandrolone is a well-characterized AAS with extensive clinical and research data, whereas this compound remains a more obscure, investigational compound with limited publicly available experimental data.
Quantitative Data on Anabolic and Androgenic Potency
A direct quantitative comparison of the anabolic potency of this compound and nandrolone is challenging due to the lack of publicly available preclinical data for this compound. While it is known that this compound was developed to have a favorable anabolic-to-androgenic ratio, specific experimental results from standardized assays are not present in the accessible scientific literature.
In contrast, nandrolone has been extensively studied, and its anabolic and androgenic properties are well-documented. The following table summarizes the known anabolic-to-androgenic ratio for nandrolone, with testosterone included for reference.
| Compound | Anabolic:Androgenic Ratio (relative to Testosterone) | Anabolic Potency Ratio (relative to Testosterone Propionate) | Androgenic Potency Ratio (relative to Testosterone Propionate) |
| Testosterone | ~1:1[1] | 1 | 1 |
| Nandrolone | ~11:1[1] | 3.29–4.92[2] | 0.31–0.41[2] |
| This compound | Data not available | Data not available | Data not available |
Qualitative Comparison and Structural Insights
This compound (Dimethylandrostanolone)
This compound is a derivative of dihydrotestosterone (B1667394) (DHT) and is structurally similar to another synthetic steroid, methasterone (B159527) (methyldrostanolone). Its chemical modifications, including methylation, were intended to increase its oral bioavailability and enhance its anabolic properties while reducing its androgenicity. The expectation would be a high anabolic-to-androgenic ratio, though this remains unconfirmed by published experimental data.
Nandrolone
Nandrolone (19-nortestosterone) is a well-established AAS with a high and favorable anabolic-to-androgenic ratio.[1] Its reduced androgenic effect is partly due to its conversion in target tissues to a less potent androgen, dihydronandrolone, by the enzyme 5α-reductase.[3] This contrasts with testosterone, which is converted to the more potent androgen, DHT.
Experimental Protocols
The assessment of anabolic and androgenic potency of compounds like this compound and nandrolone relies on standardized preclinical assays. The two primary methods are the Hershberger assay for in vivo assessment and the androgen receptor binding assay for in vitro characterization.
The Hershberger Bioassay
The Hershberger bioassay is the gold-standard in vivo method for determining the anabolic and androgenic activity of a substance.[4][5]
Objective: To assess the androgenic and anabolic activity of a test compound in a castrated male rat model.
Methodology:
-
Animal Model: Immature, castrated male rats are used to minimize the influence of endogenous androgens.[6]
-
Dosing: The test compound is administered daily for a period of 10 consecutive days. A control group receives the vehicle, and a reference androgen (e.g., testosterone propionate) is used as a positive control.[4]
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include:
-
Anabolic indicators: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.[7]
-
-
Data Analysis: The weights of the anabolic and androgenic tissues from the treated groups are compared to the control group. The anabolic-to-androgenic ratio is calculated by comparing the relative effects on the levator ani muscle versus the ventral prostate and seminal vesicles.[7]
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay determines the binding affinity of a compound to the androgen receptor, which is a key mechanism for its anabolic and androgenic effects.
Objective: To measure the ability of a test compound to bind to the androgen receptor.
Methodology:
-
Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-dihydrotestosterone) for binding to a preparation of androgen receptors.[8]
-
Procedure:
-
A constant concentration of the radiolabeled androgen and the androgen receptor preparation are incubated with varying concentrations of the test compound.[9]
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of radioactivity bound to the receptor is measured using a scintillation counter.[8]
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. This value is indicative of the compound's binding affinity for the androgen receptor.[10]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Anabolic steroids exert their effects by binding to the androgen receptor, which then acts as a nuclear transcription factor to regulate gene expression.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Unveiling the Androgenic Potency of Dimethylandrostanolone: A Comparative In Vivo Analysis
For Immediate Release
This publication provides a comprehensive in vivo validation of the androgenic effects of Dimethylandrostanolone, also known as Methasterone. Designed for researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dimethylandrostanolone's performance against other androgens, supported by experimental data. The information is presented in clearly structured tables, with detailed experimental protocols and visualizations of key biological pathways to facilitate a deeper understanding of its mechanism of action.
Quantitative Comparison of Androgenic and Anabolic Effects
The androgenic and anabolic properties of Dimethylandrostanolone have been evaluated in preclinical studies, primarily through the Hershberger assay. The data, as reported in Julius A. Vida's seminal work, "Androgens and Anabolic Agents," indicates a significant dissociation between its anabolic and androgenic effects when compared to the reference steroid, methyltestosterone.[1][2]
| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio (Q-ratio) |
| Methyltestosterone | 100% | 100% | 1 |
| Dimethylandrostanolone (Methasterone) | 400% | 20% | 20 |
Table 1: Anabolic and Androgenic Activity of Dimethylandrostanolone Relative to Methyltestosterone.[1][2]
| Androgen | Relative Potency (Prostate Weight Maintenance) |
| Testosterone (B1683101) | 1 |
| Dihydrotestosterone (B1667394) (DHT) | 2.4 |
Table 2: Relative Potency of Testosterone and Dihydrotestosterone in a Rat Model.[3][4]
Experimental Protocols: The Hershberger Bioassay
The cornerstone for assessing the androgenic and anabolic activity of compounds like Dimethylandrostanolone is the Hershberger bioassay.[5] This in vivo assay utilizes a castrated male rat model to determine the effects of a test substance on the weight of androgen-dependent tissues.
Objective: To determine the anabolic and androgenic potential of a test compound.
Animal Model: Immature, castrated male rats (typically Sprague-Dawley or Wistar strain), approximately 21 days old at the time of castration. A post-castration recovery period of 7-10 days is allowed for the regression of androgen-dependent tissues.
Treatment Groups:
-
Vehicle Control: Castrated rats receiving the vehicle (e.g., corn oil) only.
-
Testosterone Propionate (B1217596) (Reference Androgen): Castrated rats receiving a standard dose of testosterone propionate to serve as a positive control for androgenic and anabolic effects.
-
Test Compound Groups: Castrated rats receiving various doses of the test compound (e.g., Dimethylandrostanolone).
Procedure:
-
Animals are randomly assigned to treatment groups.
-
The test compound and reference androgen are administered daily for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Body weights are recorded daily.
-
On day 11, the animals are euthanized, and the following androgen-sensitive tissues are carefully dissected and weighed:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.
-
-
The weights of these tissues in the test compound groups are compared to the vehicle control and the reference androgen group.
Data Analysis: The anabolic and androgenic activities are determined by the statistically significant increase in the respective tissue weights compared to the vehicle control group. The anabolic-to-androgenic ratio is then calculated to assess the selectivity of the compound.
Visualizing the Mechanism of Action
The biological effects of Dimethylandrostanolone, like other androgens, are mediated through its interaction with the androgen receptor (AR). The following diagrams illustrate the general signaling pathway and the experimental workflow for its validation.
References
- 1. Methasterone - Wikipedia [en.wikipedia.org]
- 2. Methasterone Insights: Unique Characteristics of Anabolic-Androgenic Steroids – Part 8 - MESO-Rx [thinksteroids.com]
- 3. Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabolic steroid - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: The Challenge of Dimethylandrostanolone Cross-reactivity in Steroid Hormone Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of steroid hormones is paramount. However, the structural similarity of endogenous hormones and synthetic compounds like Dimethylandrostanolone presents a significant analytical hurdle. This guide provides a comparative overview of the potential cross-reactivity of Dimethylandrostanolone in steroid hormone immunoassays, highlighting the critical need for assay validation in research and clinical settings.
This guide will, therefore, focus on the broader issue of synthetic androgen cross-reactivity in commonly used immunoassays, using data from structurally similar compounds to illustrate the potential for analytical errors when measuring testosterone (B1683101) and other androgens in the presence of synthetic steroids.
The Specter of Cross-Reactivity: Why It Matters
Comparative Analysis of Cross-Reactivity in Testosterone Immunoassays
To illustrate the potential for cross-reactivity, this section presents data on the interference of various synthetic androgens in commercially available testosterone immunoassays. While direct data for Dimethylandrostanolone is absent, the following tables showcase the cross-reactivity profiles of other synthetic steroids, providing a valuable reference for the potential analytical challenges.
Table 1: Cross-Reactivity of Selected Synthetic Steroids in the Roche Elecsys Testosterone II Immunoassay
| Compound | Concentration Tested (ng/mL) | Percent Cross-Reactivity (%) |
| Methyltestosterone | 100 | 28.0 |
| Norethindrone | 100 | 11.0 |
| Nandrolone | 100 | 4.4 |
| Danazol | 1000 | 0.442 |
| Stanozolol | 100 | Not Detected |
Data sourced from a study by Krasowski et al. (2014).[2][4]
Table 2: Reported Cross-Reactivity in a Commercially Available Dihydrotestosterone (B1667394) (DHT) Immunoassay
| Compound | Reported Percent Cross-Reactivity (%) |
| Testosterone | 8.7 |
Data sourced from a study invalidating a commercial DHT immunoassay.[5] It is important to note that this study found the actual cross-reactivity of testosterone to be significantly higher (18% to 99%) than reported by the manufacturer.[5]
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. A generalized protocol for assessing cross-reactivity is outlined below.
Protocol: Determination of Percent Cross-Reactivity in a Competitive Immunoassay
-
Preparation of Standards: A standard curve is prepared using known concentrations of the target analyte (e.g., testosterone).
-
Preparation of Test Compound: The potentially cross-reacting compound (e.g., Dimethylandrostanolone) is prepared at a high concentration in a sample matrix devoid of the target analyte.
-
Assay Procedure:
-
The standard curve samples and the test compound sample are assayed according to the manufacturer's instructions for the specific immunoassay.
-
This typically involves incubating the samples with a specific antibody and a labeled form of the target analyte.
-
In a competitive immunoassay, the unlabeled analyte in the sample and the labeled analyte compete for binding to the antibody.
-
-
Data Analysis:
-
The concentration of the target analyte in the sample containing the test compound is determined from the standard curve.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of Test Compound) x 100
-
Visualizing the Cross-Reactivity Challenge
The following diagrams illustrate the principle of immunoassay cross-reactivity and a typical experimental workflow for its determination.
Caption: Principle of cross-reactivity in a competitive immunoassay.
References
- 1. DIMETHYLANDROSTANOLONE [drugfuture.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. researchgate.net [researchgate.net]
- 5. ABclonal [abclonal.com]
A Head-to-Head Comparison of Stanozolol with Other Synthetic Androgens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Stanozolol with other prominent synthetic androgens, including testosterone (B1683101), nandrolone, oxandrolone, and trenbolone. The following sections detail the relative anabolic and androgenic potencies, receptor binding affinities, and the experimental methodologies used to derive these data.
Comparative Analysis of Synthetic Androgens
The efficacy and side-effect profile of a synthetic androgen are largely determined by its relative anabolic and androgenic activities. These properties are often quantified and compared to testosterone. The anabolic-androgenic ratio is a key metric used to assess the therapeutic potential of these compounds, where a higher ratio indicates a greater separation of muscle-building effects from virilizing effects.
Quantitative Comparison of Key Parameters
The table below summarizes the anabolic and androgenic ratings and androgen receptor (AR) binding affinities of selected synthetic androgens. These values are derived from preclinical models and provide a basis for comparative assessment.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio | Androgen Receptor Binding Affinity (Relative to Testosterone) |
| Testosterone | 100 | 100 | 1:1 | 100% |
| Stanozolol | 320 | 30 | 10.7:1 | 22% |
| Nandrolone | 100 | 37 | 2.7:1 | 150% |
| Oxandrolone | 322-630 | 24 | 13.4:1 - 26.3:1 | 38% |
| Trenbolone | 500 | 500 | 1:1 | 300-500% |
Note: Anabolic and androgenic ratings are relative to testosterone (rating of 100). These values are derived from animal assays and may not directly translate to human outcomes.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the activity of synthetic androgens. The following are detailed methodologies for key experiments.
Androgen Receptor Binding Assay
The relative binding affinity of a synthetic androgen for the androgen receptor is a primary determinant of its biological activity. A common method to determine this is through a competitive radioligand binding assay.
Objective: To determine the relative affinity of Stanozolol and other synthetic androgens for the androgen receptor compared to a radiolabeled standard.
Protocol:
-
Preparation of Cytosol: Prostatic tissue from castrated rats is homogenized in a buffer solution to prepare a cytosolic fraction rich in androgen receptors.
-
Incubation: A constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is incubated with the cytosolic preparation.
-
Competition: Increasing concentrations of the unlabeled test compounds (e.g., Stanozolol, Nandrolone) are added to compete with the radiolabeled ligand for binding to the androgen receptor.
-
Separation: After incubation, bound and unbound radioligand are separated using a method such as dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as (IC50 of testosterone / IC50 of test compound) x 100.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method used to assess the anabolic and androgenic properties of androgens in a rodent model.
Objective: To determine the anabolic (levator ani muscle growth) and androgenic (seminal vesicle and ventral prostate growth) effects of Stanozolol and other synthetic androgens.
Protocol:
-
Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens.
-
Dosing: The test compounds are administered daily for a period of 10 days via oral gavage or subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
-
Endpoint Collection: On day 11, the animals are euthanized, and specific tissues are dissected and weighed. These include the levator ani muscle (anabolic endpoint) and the seminal vesicles and ventral prostate (androgenic endpoints).
-
Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference androgen.
Visualizing Molecular Pathways and Workflows
Diagrams are provided below to illustrate the androgen receptor signaling pathway and a typical experimental workflow for comparing synthetic androgens.
Caption: Androgen receptor signaling pathway.
Caption: Experimental workflow for androgen comparison.
A Comparative Guide to the In Vitro and In Vivo Activity of Dimethylandrostanolone and Other Anabolic-Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of Dimethylandrostanolone (also known as Drostanolone) and other key anabolic-androgenic steroids (AAS). The data presented is intended to offer an objective overview to inform research and drug development in fields requiring androgen receptor modulation.
In Vitro Activity: Androgen Receptor Binding Affinity
The primary mechanism of action for anabolic-androgenic steroids is their interaction with the androgen receptor (AR). The binding affinity of a compound to the AR is a key determinant of its potential potency. The following table summarizes the relative binding affinity (RBA) of Dimethylandrostanolone and other selected androgens to the rat androgen receptor, as determined by competitive binding assays.
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| Methyltrienolone (R1881) | 100 |
| Dimethylandrostanolone (Drostanolone) | Data Not Available in Cited Literature |
| Testosterone (B1683101) | 19 |
| Dihydrotestosterone (DHT) | 57 |
| Nandrolone (B1676933) | 54 |
| Stanozolol | 22 |
| Oxandrolone | Data Not Available in Cited Literature |
Note: The absence of directly comparable RBA data for Dimethylandrostanolone in the reviewed literature highlights a gap in the publicly available data for this compound. The provided data for other AAS demonstrates the varying affinities for the androgen receptor.
In Vivo Activity: Anabolic and Androgenic Potency
The in vivo effects of AAS are typically characterized by their anabolic (muscle-building) and androgenic (masculinizing) activities. The Hershberger assay in castrated male rats is the standard method for assessing these properties. The anabolic to androgenic ratio is a crucial parameter for evaluating the therapeutic potential of these compounds, with a higher ratio indicating greater selectivity for anabolic effects.
| Compound | Anabolic Activity | Androgenic Activity | Anabolic:Androgenic Ratio |
| Testosterone (propionate) | 100 | 100 | 1:1 |
| Dimethylandrostanolone (Drostanolone propionate) | 62 | 25 | ~2.5:1 |
| Dihydrotestosterone (DHT) | 60-220 | 30-260 | Varies |
| Nandrolone (decanoate) | 125 | 37 | ~3.4:1 |
| Stanozolol | 320 | 30 | ~10.7:1 |
| Oxandrolone | 322-630 | 24 | ~13.4-26.3:1 |
Source: The anabolic and androgenic ratios are derived from various sources and may show variability based on the specific experimental conditions.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Methyltrienolone or [³H]-DHT) for binding to the androgen receptor in a cytosolic preparation (e.g., from rat prostate).
Methodology:
-
Preparation of Cytosol: Rat prostates are homogenized in a buffer solution and centrifuged to obtain a supernatant containing the cytosolic fraction with androgen receptors.
-
Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radiolabeled ligand is separated from the free ligand using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity is then calculated relative to a standard compound (e.g., Methyltrienolone).
Hershberger Assay
Objective: To assess the androgenic and anabolic activity of a substance in vivo.
Principle: The assay is based on the weight changes of androgen-dependent tissues in castrated male rats following administration of the test substance.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a post-castration recovery period, the animals are treated with the test substance daily for a defined period (typically 7-10 days). A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include the ventral prostate, seminal vesicles, and levator ani muscle (as an indicator of anabolic activity).
-
Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic or anabolic activity. The anabolic to androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the ventral prostate or seminal vesicles, relative to testosterone propionate.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen Receptor Signaling Pathway.
Caption: In Vitro vs. In Vivo Experimental Workflow.
Correlation of In Vitro and In Vivo Activity
The correlation between in vitro androgen receptor binding affinity and in vivo anabolic-androgenic potency is a critical aspect of steroid research. Generally, a higher binding affinity to the androgen receptor is expected to translate to greater in vivo activity. However, this is not always a direct one-to-one relationship.
Several factors can influence the in vivo efficacy of an AAS beyond its receptor binding affinity:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound significantly impact its bioavailability and duration of action at the target tissues.
-
Metabolism: Some steroids are converted to more or less active metabolites in target tissues. For example, testosterone is converted to the more potent DHT in tissues like the prostate, while nandrolone is converted to the less potent dihydronandrolone.[1]
-
Tissue Selectivity: The expression levels of the androgen receptor and metabolic enzymes can vary between different tissues, leading to tissue-specific effects.
The data presented in this guide illustrates that while compounds like Stanozolol and Oxandrolone exhibit high anabolic to androgenic ratios in vivo, their in vitro binding affinities are not necessarily the highest among the compared androgens. This underscores the importance of considering both in vitro and in vivo data for a comprehensive understanding of the activity profile of these compounds.
Conclusion
This guide provides a comparative overview of the in vitro and in vivo activities of Dimethylandrostanolone and other selected anabolic-androgenic steroids. The tabulated data and experimental protocols offer a resource for researchers in the field. The discrepancy between in vitro binding affinity and in vivo potency highlights the complex interplay of factors that determine the overall biological effect of these compounds. Further research, particularly in generating comprehensive and directly comparable in vitro binding data for all major AAS, including Dimethylandrostanolone, would be invaluable for the scientific community.
References
Validating the Specificity of Demalon's Interaction with the Androgen Receptor: A Comparative Guide
For researchers and drug development professionals, ensuring the specific interaction of a novel compound with its intended target is paramount. This guide provides a comparative framework for validating the specificity of "Demalon," a putative androgen receptor (AR) modulator, against established AR ligands. We present a series of experimental protocols and data interpretation guides to objectively assess this compound's performance.
Comparative Analysis of Androgen Receptor Binding
The initial step in characterizing a novel AR modulator is to determine its binding affinity and specificity for the androgen receptor. This is typically achieved through competitive binding assays.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki, nM) | Receptor Specificity |
| This compound | [Hypothetical Data: 1.5] | [Hypothetical Data: High] |
| Testosterone | 5.0 | Moderate |
| Dihydrotestosterone (DHT) | 1.0 | High |
| Ostarine (MK-2866) | 3.8[1] | High |
| Bicalutamide | 159 | High |
Table 2: Off-Target Binding Profile of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Estrogen Receptor α | >10,000 |
| Estrogen Receptor β | >10,000 |
| Progesterone Receptor | >10,000 |
| Glucocorticoid Receptor | >5,000 |
| Mineralocorticoid Receptor | >5,000 |
Functional Assessment of Androgen Receptor Modulation
Beyond binding, it is crucial to assess the functional consequence of the compound's interaction with the androgen receptor. This is often evaluated using reporter gene assays in cell lines expressing the AR.
Table 3: In Vitro Functional Activity
| Compound | EC50 (nM) (Agonist Activity) | IC50 (nM) (Antagonist Activity) |
| This compound | [Hypothetical Data: 0.8] | [Hypothetical Data: >10,000] |
| Testosterone | 2.5 | Not Applicable |
| Dihydrotestosterone (DHT) | 0.5 | Not Applicable |
| Ostarine (MK-2866) | 10.2 | Not Applicable |
| Bicalutamide | Not Applicable | 750 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Method:
-
A constant concentration of a radiolabeled androgen (e.g., [3H]-Mibolerone) is incubated with a source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR).
-
Increasing concentrations of unlabeled competitor ligands (this compound, testosterone, DHT, etc.) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 (concentration of competitor that inhibits 50% of radioligand binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
AR-Driven Reporter Gene Assay
Objective: To assess the functional agonist or antagonist activity of this compound on the androgen receptor.
Method:
-
A suitable cell line (e.g., HEK293 or PC-3) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).
-
For agonist testing, the transfected cells are treated with increasing concentrations of this compound or a known agonist (e.g., DHT).
-
For antagonist testing, the cells are co-treated with a fixed concentration of DHT and increasing concentrations of this compound or a known antagonist (e.g., bicalutamide).
-
After an appropriate incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Experimental and Biological Pathways
Diagrams illustrating the experimental workflow and the underlying biological pathways provide a clear conceptual framework.
References
Unveiling the Potency of Dimethylandrostanolone: A Comparative Analysis of Published Findings
For Immediate Release
A comprehensive analysis of published scientific literature on Dimethylandrostanolone, a potent synthetic anabolic-androgenic steroid (AAS) also known as Methasterone or Superdrol, has been compiled to provide researchers, scientists, and drug development professionals with a detailed comparison of its performance against other well-known anabolic agents. This guide synthesizes available data on its anabolic and androgenic effects, mechanism of action, and metabolic fate, offering a valuable resource for those engaged in steroid research and development.
Dimethylandrostanolone (chemical name: 2α,17α-dimethyl-5α-androstan-17β-ol-3-one) is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its chemical structure is notable for the addition of a methyl group at the C-2α and C-17α positions, which significantly enhances its oral bioavailability and anabolic activity.[2][3] First synthesized in 1956, it was later clandestinely marketed as a "designer steroid" and dietary supplement.[1]
Anabolic and Androgenic Activity
The hallmark of Dimethylandrostanolone lies in its remarkably high anabolic-to-androgenic ratio. Seminal research documented in Julius Vida's "Androgens and Anabolic Agents" established that Methasterone is approximately 400% as anabolic and 20% as androgenic as the reference steroid methyltestosterone (B1676486), yielding an exceptionally high Q-ratio of 20.[1][4] This indicates a strong propensity for promoting muscle growth with comparatively weaker masculinizing effects.
The anabolic and androgenic effects of steroids are traditionally determined using the Hershberger assay in castrated male rats. This assay measures the change in weight of the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles or ventral prostate (indicators of androgenic activity) in response to the administration of the compound.
Below is a comparative table of the anabolic and androgenic ratios of Dimethylandrostanolone and other common anabolic steroids.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio (Q-ratio) |
| Dimethylandrostanolone (Methasterone) | 400 | 20 | 20 [1] |
| Testosterone (Methyltestosterone as reference) | 100 | 100 | 1 |
| Dianabol (Methandrostenolone) | 90-210 | 40-60 | ~3 |
| Anadrol (Oxymetholone) | 320 | 45 | ~7 |
| Nandrolone | 125 | 37 | ~3.4 |
| Oxandrolone | 322-630 | 24 | 13-26 |
| Stanozolol | 320 | 30 | ~10.7 |
Note: The values presented are relative to methyltestosterone and are compiled from various sources. The exact values can vary depending on the specific bioassay and experimental conditions.
Mechanism of Action: Androgen Receptor Binding
Like other anabolic steroids, Dimethylandrostanolone exerts its effects primarily by binding to and activating the androgen receptor (AR) in target tissues such as skeletal muscle. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes involved in protein synthesis and muscle growth.
The following diagram illustrates the general signaling pathway of androgenic steroids.
References
Benchmarking Novel Compounds Against Established Selective Androgen Receptor Modulators (SARMs)
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic-androgenic steroids (AAS), SARMs aim to provide the anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate.[1][3][4][5] This guide provides a comparative benchmark of three well-characterized SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140 (Testolone). Due to a lack of available scientific literature and experimental data for a compound referred to as "Demalon," a direct comparison is not possible. Therefore, this document serves as a reference standard against which the efficacy and safety of novel compounds, such as this compound, could be evaluated.
Mechanism of Action: The Androgen Receptor Signaling Pathway
SARMs exert their effects by binding to the androgen receptor. Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes.[6] The tissue selectivity of SARMs is believed to be a result of their unique molecular structure, which influences the conformation of the AR and the subsequent recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[7]
Caption: Figure 1: Generalized SARM Signaling Pathway.
Comparative Efficacy of Known SARMs
The following tables summarize the preclinical and clinical findings for Ostarine, Ligandrol, and RAD-140. These data provide a baseline for evaluating the anabolic potential of new chemical entities.
Table 1: Preclinical Data Summary
| Parameter | Ostarine (MK-2866) | Ligandrol (LGD-4033) | RAD-140 (Testolone) |
| Animal Model | Rodents, Primates | Rodents | Rodents, Primates |
| Anabolic Activity | Increased lean body mass and muscle strength.[3] | High anabolic activity, with an anabolic-to-androgenic ratio exceeding 500:1.[8] | Potent anabolic effects, demonstrated to be more anabolic than testosterone (B1683101) propionate (B1217596) in monkeys.[9] |
| Androgenic Activity | Low androgenic activity, with minimal effects on prostate and seminal vesicles. | Highly selective for muscle and bone, with minimal impact on prostate.[8] | High affinity and specificity for the androgen receptor with minimal effect on reproductive tissues.[1][10] |
| Bone Health | Promotes bone mineralization and joint repair.[11] | Studied for the treatment of osteoporosis.[8] | Orally available with potent anabolic effects in rodents and nonhuman primates.[10] |
Table 2: Clinical Data Summary
| Parameter | Ostarine (MK-2866) | Ligandrol (LGD-4033) | RAD-140 (Testolone) |
| Phase of Development | Phase II and III trials completed.[11] | Phase 2 clinical trials completed.[12] | Preclinical, with some anecdotal human reports.[1] |
| Dosage Studied | 1-18 mg/day.[11][13] | 0.1, 0.3, and 1.0 mg/day.[8][14] | Not extensively studied in humans. |
| Efficacy in Humans | Increased lean body mass in patients with muscle-wasting conditions.[11][15] | Dose-dependent increase in lean body mass.[12][14] | Anecdotal reports suggest increases in muscle mass and strength.[9] |
| Side Effects | Generally well-tolerated, with mild and transient suppression of testosterone at higher doses.[11] | Suppression of total testosterone, SHBG, and HDL cholesterol, which returned to baseline after discontinuation.[14] | Potential for side effects comparable to anabolic steroids, though human clinical data is lacking.[9] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy and selectivity of SARMs.
1. Androgen Receptor Binding Affinity Assay
-
Objective: To determine the affinity of a compound for the androgen receptor.
-
Methodology: A competitive binding assay is performed using a radiolabeled androgen (e.g., ³H-mibolerone) and a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The test compound is added at various concentrations to compete with the radioligand for binding to the AR. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the binding affinity.
2. In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
-
Objective: To assess the anabolic and androgenic effects of a compound in a living organism.
-
Methodology: Immature, castrated male rats are used. The animals are treated with the test compound, a reference androgen (e.g., testosterone propionate), or a vehicle control for a specific duration (e.g., 7-10 days). At the end of the treatment period, the weights of specific tissues are measured. The levator ani muscle is used as an indicator of anabolic activity, while the seminal vesicles and ventral prostate are used as indicators of androgenic activity. The ratio of anabolic to androgenic activity is then calculated.
Caption: Figure 2: Hershberger Assay Experimental Workflow.
Conclusion
The established SARMs Ostarine, Ligandrol, and RAD-140 provide a strong benchmark for the development of new anabolic agents. While Ostarine has the most extensive clinical data and a favorable safety profile, Ligandrol and RAD-140 appear to offer greater potency in preclinical models.[1][8][11] The lack of publically available data on "this compound" prevents its inclusion in this direct comparison. Any novel compound entering this therapeutic space will need to demonstrate a competitive or superior profile in terms of tissue selectivity, oral bioavailability, and clinical efficacy, supported by rigorous preclinical and clinical evaluation following protocols similar to those outlined in this guide. Future research should focus on elucidating the long-term safety and efficacy of these compounds in well-controlled clinical trials.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. predatornutrition.com [predatornutrition.com]
- 4. Ligandrol or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. insidebodybuilding.com [insidebodybuilding.com]
- 10. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. Ligandrol - Wikipedia [en.wikipedia.org]
- 13. moreplatesmoredates.com [moreplatesmoredates.com]
- 14. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. swolverine.com [swolverine.com]
Independent verification of Demalon's pharmacological activity
An independent verification of the pharmacological activity of a compound named "Demalon" cannot be conducted, as there is no publicly available scientific literature, experimental data, or regulatory information pertaining to a substance with this name. Searches for "this compound" in reputable pharmacological and chemical databases have yielded no relevant results.
Consequently, a comparison guide with alternative therapies, supported by experimental data, cannot be created. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways are contingent on the existence of foundational data for the primary compound .
For a comprehensive comparison guide to be developed, verifiable information on this compound's mechanism of action, efficacy, and safety profile would be required. This would typically include data from preclinical studies (in vitro and in vivo) and clinical trials. In the absence of such information, any attempt to compare this compound to other pharmacological agents would be speculative and without a scientific basis.
Should information on "this compound" become available in the public domain, a thorough analysis and comparison could be initiated. Researchers, scientists, and drug development professionals are advised to rely on peer-reviewed and validated sources when evaluating the pharmacological activity of any compound.
Demalon vs. DHT: A Comparative Analysis of Their Impact on Gene Regulatory Networks
A comprehensive comparison of the gene regulatory networks affected by Demalon and Dihydrotestosterone (DHT) is currently hampered by a significant lack of publicly available scientific data for this compound. While DHT is a well-researched endogenous androgen with a extensively characterized role in gene regulation, this compound appears to be an investigational synthetic anabolic-androgenic steroid (AAS) with a very limited research footprint. This guide, therefore, provides a detailed overview of the gene regulatory networks influenced by DHT, based on extensive experimental data, and presents the limited available information on this compound, highlighting the current data gap.
Introduction to this compound and DHT
This compound , chemically known as 1a,17a-dimethyl-5-androstan-17-ol-3-one, is a synthetic, orally active anabolic-androgenic steroid.[1] It is structurally related to other AAS like methasterone (B159527) and metenolone.[1] Available information suggests that this compound is an investigational compound intended for research use only and has not been approved for therapeutic applications.[1] As an AAS, it is presumed to exert its effects by binding to and activating the androgen receptor (AR).[1]
Dihydrotestosterone (DHT) is a potent endogenous androgen and a metabolite of testosterone, synthesized by the enzyme 5α-reductase. It plays a crucial role in male sexual development and the maintenance of male characteristics. DHT binds to the androgen receptor with a higher affinity and dissociates more slowly than testosterone, making it a more potent agonist.[2] Its effects on gene expression are mediated through the activation of the androgen receptor, a ligand-dependent transcription factor.[3]
Comparative Analysis of Gene Regulatory Networks
A direct comparison of the gene regulatory networks affected by this compound and DHT is not feasible due to the absence of specific experimental data for this compound. There are no publicly available studies employing techniques such as RNA-sequencing (RNA-seq) or Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to elucidate the global transcriptional and cistromic effects of this compound.
In contrast, the impact of DHT on gene regulatory networks has been extensively studied. DHT-activated androgen receptor acts as a master regulator of transcription, influencing the expression of a wide array of genes involved in various cellular processes.
DHT-Mediated Gene Regulation
Upon binding DHT, the androgen receptor undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes.[3] This binding initiates the recruitment of a complex machinery of co-activators and co-repressors, leading to the modulation of gene transcription.[4]
Table 1: Key Cellular Processes Regulated by DHT-Mediated Gene Expression
| Cellular Process | Examples of DHT-Regulated Genes | References |
| Cell Proliferation and Differentiation | PSA (KLK3), TMPRSS2, FKBP5 | [5],[6] |
| Metabolism | Genes involved in lipid and fatty acid biosynthesis | [5] |
| Signal Transduction | Components of various signaling pathways | [5] |
| Apoptosis | Pro- and anti-apoptotic factors | [5] |
Experimental Methodologies for Studying Androgen-Regulated Gene Networks
The following are standard experimental protocols used to investigate the effects of androgens like DHT on gene regulatory networks. Similar methodologies would be required to characterize the effects of this compound.
RNA-Sequencing (RNA-seq)
-
Objective: To obtain a global profile of gene expression changes in response to androgen treatment.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., LNCaP prostate cancer cells) are cultured in a hormone-depleted medium and then treated with the androgen of interest (e.g., DHT) or a vehicle control for a specified time.
-
RNA Extraction: Total RNA is isolated from the cells using standard methods.
-
Library Preparation: mRNA is enriched, fragmented, and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated by the androgen treatment.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To identify the genome-wide binding sites of the androgen receptor.
-
Methodology:
-
Cell Culture and Treatment: Similar to RNA-seq, cells are treated with the androgen or vehicle.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the androgen receptor is used to pull down the receptor-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced.
-
Data Analysis: Sequencing reads are mapped to the reference genome to identify regions of enrichment, which correspond to the androgen receptor binding sites.
-
Visualizing Androgen Receptor Signaling and Experimental Workflows
Androgen Receptor Signaling Pathway
Caption: DHT binds to and activates the Androgen Receptor in the cytoplasm, leading to its dimerization and translocation to the nucleus where it regulates gene transcription by binding to AREs.
Experimental Workflow for ChIP-seq
Caption: A streamlined workflow for identifying Androgen Receptor binding sites across the genome using ChIP-seq.
Conclusion
While a comprehensive, data-driven comparison of the gene regulatory networks affected by this compound and DHT is not currently possible due to a lack of research on this compound, the established mechanisms of DHT action provide a solid framework for future investigations. As this compound is an androgen receptor agonist, it is plausible that it regulates a network of genes that overlaps with that of DHT. However, differences in receptor binding affinity, pharmacokinetics, and potential off-target effects could lead to distinct gene expression profiles. Further research, employing the methodologies outlined in this guide, is essential to characterize the specific effects of this compound on gene regulatory networks and to enable a direct and meaningful comparison with DHT. For researchers, scientists, and drug development professionals, understanding the detailed molecular mechanisms of novel synthetic steroids like this compound is critical for evaluating their potential therapeutic applications and risks.
References
- 1. This compound [radical-research.com]
- 2. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The program of androgen-responsive genes in neoplastic prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anterior gradient 2 and 3--two prototype androgen-responsive genes transcriptionally upregulated by androgens and by oestrogens in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anabolic Profile: A Statistical Validation of Dimethylandrostanolone and Its Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of anabolic-agglomerating steroids (AAS), a thorough understanding of a compound's performance, backed by robust experimental data, is paramount. This guide provides a comparative analysis of Dimethylandrostanolone, a synthetic androgenic-anabolic steroid, alongside its close chemical relatives, Drostanolone and Methasterone. While quantitative data for Dimethylandrostanolone is limited in publicly available research, this guide contextualizes its anticipated performance through a detailed examination of its analogs and the standardized protocols used for their evaluation.
Comparative Anabolic and Androgenic Activity
The efficacy and side-effect profile of an AAS are often summarized by its anabolic-to-androgenic ratio. This ratio provides a measure of the desired muscle-building (anabolic) effects versus the often-undesirable masculinizing (androgenic) effects. Dimethylandrostanolone, chemically known as 2α,17α-dimethyl-17β-hydroxy-5α-androstan-3-one, is reported to be a potent anabolic steroid with minimal androgenic activity.[1] However, specific quantitative data from peer-reviewed studies to substantiate this claim are scarce.
To provide a framework for understanding the potential activity of Dimethylandrostanolone, we can examine the data for structurally similar compounds: Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) and Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one). It is crucial to note that while these compounds are structurally related, their pharmacological profiles are not identical.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Testosterone (B1683101) | 100 | 100 | 1:1 |
| Drostanolone | 62 | 25 | ~2.5:1 |
| Methasterone | 400 | 20 | 20:1 |
| Dimethylandrostanolone | Data not available | Data not available | Described as highly anabolic with minimal androgenic activity[1] |
Note: The anabolic and androgenic ratings are relative to Testosterone, which has a baseline rating of 100 for both properties. Data for Drostanolone and Methasterone are derived from historical preclinical studies and should be interpreted with caution as methodologies may vary.
Experimental Protocols: The Hershberger Assay
The determination of anabolic and androgenic activity of AAS is primarily conducted using the Hershberger assay. This standardized in vivo bioassay utilizes castrated male rats to measure the effects of a test compound on the growth of specific tissues.
Objective: To determine the anabolic and androgenic potency of a test substance.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: The animals are administered the test compound (e.g., Dimethylandrostanolone) daily for a period of 7 to 10 days. A control group receives a vehicle solution, and a reference androgen (typically testosterone propionate) is also used for comparison.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic activity is assessed by the weight change in the levator ani muscle, a muscle that is highly responsive to anabolic stimuli.
-
Androgenic activity is determined by the weight changes in androgen-dependent tissues such as the seminal vesicles and the ventral prostate.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic effects are then calculated relative to the reference androgen, allowing for the determination of the anabolic-to-androgenic ratio.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the biological processes involved, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow of the Hershberger assay.
Caption: Androgen Receptor Signaling Pathway.
Caption: Hershberger Assay Experimental Workflow.
References
A Comparative Analysis of the Therapeutic Index of Cholinesterase Inhibitors for Alzheimer's Disease
A guide for researchers and drug development professionals on the comparative therapeutic window of Rivastigmine ("Demalon"), Donepezil, and Galantamine, with insights into Memantine.
This guide provides a comprehensive comparison of the therapeutic indices of commonly prescribed medications for Alzheimer's disease, with a focus on Rivastigmine (marketed as this compound), Donepezil, and Galantamine. An overview of Memantine is also included as a point of comparison due to its different mechanism of action. The information presented is collated from peer-reviewed preclinical and clinical studies to offer an objective resource for the scientific community.
Executive Summary
Cholinesterase inhibitors—Rivastigmine, Donepezil, and Galantamine—form the cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease. They function by increasing the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning, in the brain.[1] While all three drugs share this primary mechanism, they exhibit differences in their selectivity for cholinesterases, pharmacokinetic profiles, and associated side effects, which collectively influence their therapeutic index.[2][3] A wider therapeutic index is generally indicative of a better safety profile, signifying a larger margin between the dose required for a therapeutic effect and the dose at which toxic effects occur. This guide synthesizes available data to facilitate a comparative understanding of these critical drug properties.
Comparative Therapeutic Index: Preclinical Data
The therapeutic index (TI) is quantitatively defined as the ratio of the toxic dose in 50% of the population (TD50) or lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50). Preclinical studies in animal models provide the foundational data for these values. Below is a summary of available preclinical data for cholinesterase inhibitors and Memantine.
| Drug | Animal Model | LD50 (Oral) | ED50/ID50 (Effective/Inhibitory Dose) | Calculated Therapeutic Index (Approx.) |
| Memantine | Rodents | ~500 mg/kg | 2.9 mg/kg (neuroprotection against NMDA-induced convulsions in mice) | ~172 |
| Dogs | ~50 mg/kg | - | - | |
| Donepezil | Rats | - | 2.6 mg/kg (ID50 for brain ChE inhibition) | - |
Note: Direct, peer-reviewed LD50 and ED50 values for Rivastigmine and Galantamine were not consistently available in the public domain, precluding a direct calculation of their therapeutic indices in this table. The therapeutic index for Memantine is an approximation based on available data.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Rivastigmine, Donepezil, and Galantamine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1]
However, there are notable differences in their inhibitory profiles. Rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine.[4] In contrast, Donepezil and Galantamine are more selective for AChE.[4] Galantamine also possesses a dual mechanism of action, as it acts as an allosteric modulator of nicotinic acetylcholine receptors.[5][6]
Memantine operates through a different pathway altogether. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, protecting brain cells from the neurotoxic effects of excessive glutamate, another neurotransmitter.
Signaling Pathway of Acetylcholinesterase Inhibitors
Caption: Acetylcholinesterase inhibitors block the breakdown of acetylcholine in the synapse.
Experimental Protocols
Preclinical Determination of Therapeutic Index
The therapeutic index is determined through a series of preclinical studies, primarily in rodent models. The OECD (Organisation for Economic Co-operation and Development) provides standardized guidelines for these studies to ensure reproducibility and ethical considerations.
1. Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425):
-
Objective: To determine the median lethal dose (LD50) of the drug.
-
Animals: Typically young, healthy adult rats of a single sex (females are often preferred).
-
Procedure:
-
Animals are fasted prior to dosing.
-
The drug is administered orally via gavage in a single dose.
-
A sequential dosing scheme is used. The first animal receives a dose just below the estimated LD50.
-
Subsequent animals receive a higher or lower dose depending on the outcome (survival or death) of the previously dosed animal.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method.[7][8]
2. Efficacy (ED50) Determination in Animal Models of Alzheimer's Disease:
-
Objective: To determine the dose of the drug that produces a therapeutic effect in 50% of the animals.
-
Models: Various animal models are used to mimic the cognitive deficits of Alzheimer's disease, such as rats with scopolamine-induced amnesia or transgenic mouse models.
-
Procedure:
-
Animals are trained on a cognitive task (e.g., Morris water maze, passive avoidance test).
-
Cognitive impairment is induced (e.g., by administration of scopolamine).
-
Different groups of animals are treated with varying doses of the test drug.
-
Cognitive performance is reassessed.
-
-
Data Analysis: The ED50 is the dose at which a 50% improvement in the measured cognitive parameter is observed compared to the untreated, impaired group.
Clinical Trial Protocols for Efficacy and Safety
Clinical trials in humans are essential for evaluating the safety and efficacy of new drugs for Alzheimer's disease.
1. Efficacy Assessment:
-
Primary Outcome Measure: The most common primary endpoint for cognitive efficacy is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[9][10] This scale assesses various cognitive domains, including memory, language, and praxis. A lower score on the ADAS-Cog indicates better cognitive function.
-
Trial Design:
-
Patient Population: Patients with a diagnosis of mild to moderate Alzheimer's disease are recruited.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo.
-
Blinding: To prevent bias, both the patients and the investigators are typically unaware of the treatment assignment (double-blind).
-
Dosage: The drug is administered at a fixed or titrated dose for a specified period (e.g., 24 weeks).
-
Assessment: The ADAS-Cog is administered at baseline and at various time points throughout the study.
-
-
Data Analysis: The change in ADAS-Cog scores from baseline between the treatment and placebo groups is statistically analyzed to determine the drug's efficacy.[11]
2. Safety and Tolerability Assessment:
-
Methods: Safety is monitored throughout the clinical trial by recording all adverse events, conducting physical examinations, and analyzing laboratory tests and vital signs.[12]
-
Common Adverse Events: For cholinesterase inhibitors, common side effects are cholinergic in nature and include nausea, vomiting, diarrhea, and dizziness.[3] The frequency and severity of these events are compared between the treatment and placebo groups.
Experimental Workflow for Drug Evaluation
Caption: The workflow for evaluating a new drug from preclinical studies to clinical approval.
Conclusion
The comparison of therapeutic indices for cholinesterase inhibitors is a critical aspect of understanding their relative safety and guiding clinical decision-making. While direct, comprehensive preclinical comparisons of LD50 and ED50 values are not always readily available in published literature, clinical data on efficacy and adverse events provide valuable insights into the therapeutic window of these drugs. Rivastigmine, with its dual inhibition of AChE and BuChE, offers a distinct pharmacological profile. Donepezil is characterized by its long half-life, allowing for once-daily dosing, while Galantamine has the additional mechanism of allosteric modulation of nicotinic receptors.[2][3] Future research providing more direct comparative data on the therapeutic index will be invaluable for further refining the treatment of Alzheimer's disease. Memantine, with its different mechanism of action and favorable preclinical therapeutic index, remains an important alternative and adjunctive therapy.
References
- 1. alzheimers.org.uk [alzheimers.org.uk]
- 2. droracle.ai [droracle.ai]
- 3. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Cholinesterase Inhibitor Effects on CSF Cholinesterases in Alzheimer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Efficacy study of galantamine in possible Alzheimer's disease with or without cerebrovascular disease and vascular dementia in Thai patients: a slow-titration regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
